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  • Product: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
  • CAS: 16398-07-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, a halogenated and nitrated salicylanilide, represents a molecule of significant interest in contempo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, a halogenated and nitrated salicylanilide, represents a molecule of significant interest in contemporary medicinal chemistry. As an analog of the well-known anthelmintic drug niclosamide, it belongs to a class of compounds demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, detailing its physicochemical properties, a plausible synthetic route, and an in-depth discussion of its potential mechanisms of action and therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rationale behind its design and the experimental approaches for its synthesis and evaluation.

Introduction

The salicylanilide scaffold, characterized by a 2-hydroxybenzamide core, has long been a privileged structure in medicinal chemistry. Niclosamide, a prominent member of this class, has been used for decades to treat tapeworm infections. More recently, extensive research has unveiled its potential as a potent anticancer agent through the modulation of multiple signaling pathways, including Wnt/β-catenin, mTOR, and STAT3. This has spurred the development of numerous niclosamide analogs with the aim of improving its pharmacological profile, such as bioavailability and target specificity.

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide emerges from this research landscape as a structurally related analog. The incorporation of a chloro and a nitro group on the benzoyl moiety, coupled with the hydroxyphenyl group on the amide nitrogen, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity. This guide will explore the synthesis, key properties, and the scientific rationale for the potential therapeutic applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy.

PropertyValueSource
Molecular Formula C₁₃H₉ClN₂O₄[1]
Molecular Weight 292.67 g/mol [1]
CAS Number 16398-07-5[1]
Appearance Expected to be a solidInferred from related compounds
Solubility Likely soluble in organic solvents like DMSO and ethanolInferred from related compounds

Synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide can be achieved through a standard amide coupling reaction between an activated derivative of 2-chloro-5-nitrobenzoic acid and 2-aminophenol. A plausible and efficient method involves the conversion of the carboxylic acid to an acyl chloride, followed by its reaction with the amine.

Synthetic Pathway

Synthesis_Pathway 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid acyl_chloride 2-chloro-5-nitrobenzoyl chloride 2-chloro-5-nitrobenzoic_acid->acyl_chloride Acyl Chloride Formation thionyl_chloride SOCl₂ product 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide acyl_chloride->product Amide Coupling 2-aminophenol 2-aminophenol 2-aminophenol->product

Caption: Synthetic pathway for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Experimental Protocol

Step 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) in excess.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

  • Dissolve 2-aminophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Potential Mechanism of Action and Therapeutic Applications

The biological activity of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is predicted to be similar to that of other niclosamide analogs, which are known to modulate several key signaling pathways implicated in cancer and other diseases.

Inhibition of Oncogenic Signaling Pathways

Niclosamide and its analogs are potent inhibitors of multiple signaling pathways that are frequently dysregulated in cancer.[2] These include:

  • Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Niclosamide has been shown to inhibit this pathway by promoting the degradation of β-catenin.

  • mTOR (mammalian Target of Rapamycin) Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its overactivation is common in various cancers.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: STAT3 is a transcription factor that plays a key role in cell survival, proliferation, and angiogenesis. Its constitutive activation is observed in many human tumors.

Signaling_Pathway_Inhibition Molecule 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide Wnt Wnt/β-catenin Pathway Molecule->Wnt Inhibition mTOR mTOR Pathway Molecule->mTOR Inhibition STAT3 STAT3 Pathway Molecule->STAT3 Inhibition Cancer_Hallmarks Proliferation Survival Angiogenesis Wnt->Cancer_Hallmarks:f0 Wnt->Cancer_Hallmarks:f1 mTOR->Cancer_Hallmarks:f0 mTOR->Cancer_Hallmarks:f1 STAT3->Cancer_Hallmarks:f0 STAT3->Cancer_Hallmarks:f1 STAT3->Cancer_Hallmarks:f2

Caption: Potential inhibition of key oncogenic signaling pathways.

Mitochondrial Uncoupling

Emerging evidence suggests that the anticancer effects of niclosamide and its analogs may also be attributed to their activity as mitochondrial uncouplers.[3] Mitochondrial uncoupling disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production, which can induce cancer cell death.

Potential Therapeutic Indications

Based on the known activities of related compounds, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide could be investigated for its therapeutic potential in:

  • Oncology: Particularly in cancers with known dependence on the Wnt/β-catenin, mTOR, or STAT3 pathways, such as ovarian, prostate, and hepatocellular carcinomas.[2][4][5]

  • Infectious Diseases: The parent compound, niclosamide, has antiviral activity, and derivatives of 2-chloro-5-nitrobenzoic acid have shown antibacterial properties.[6] This suggests potential applications in treating various infectious diseases.

Future Directions and Conclusion

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a promising compound for further investigation in the field of drug discovery. Its structural similarity to niclosamide provides a strong rationale for exploring its anticancer and other therapeutic properties. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust synthetic protocol and full characterization of the compound's physicochemical properties.

  • In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its antiproliferative activity and to elucidate its specific mechanism of action on the Wnt/β-catenin, mTOR, and STAT3 pathways.

  • Pharmacokinetic and In Vivo Efficacy Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in relevant animal models of cancer.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. Retrieved from [Link]

  • Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 7(43), 70350–70364.
  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. (2025). bioRxiv.
  • Cheng, J., et al. (2023). Design, synthesis, and screening of niclosamide analogs as androgen receptor degraders for hepatocellular carcinoma. Cancer Research, 83(7_Supplement), 3106.
  • Montgomery, E. J., et al. (2022). SAT021 Development Of Niclosamide Analogs For Treatment Of Androgen Receptor Positive Hepatocellular Carcinoma. Journal of the Endocrine Society, 6(Supplement_1), A556–A557.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Potential Biological Significance of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

This guide provides a comprehensive technical overview of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, a compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, a compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to propose a viable synthetic pathway, potential biological activities, and detailed experimental protocols. This approach is grounded in established chemical principles and draws parallels from existing research on substituted benzamides.

Introduction: The Rationale for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, featuring a chloro group, a nitro group, and a hydroxyphenyl moiety, suggests a molecule with significant potential for biological interactions. The electron-withdrawing nature of the chloro and nitro groups can enhance the compound's reactivity and ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. The hydroxyphenyl group introduces a potential site for metabolic modification and can also contribute to the molecule's binding profile.

Proposed Synthesis Pathway

The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide can be logically approached through the condensation of an activated 2-chloro-5-nitrobenzoic acid derivative with 2-aminophenol. A common and effective method for forming the amide bond is via an acid chloride intermediate.

Synthesis Workflow

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Bond Formation 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid 2-chloro-5-nitrobenzoyl_chloride 2-chloro-5-nitrobenzoyl chloride 2-chloro-5-nitrobenzoic_acid->2-chloro-5-nitrobenzoyl_chloride Reflux Thionyl_chloride Thionyl chloride (SOCl2) Target_Compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide 2-chloro-5-nitrobenzoyl_chloride->Target_Compound Base (e.g., Pyridine), Stir at RT 2-aminophenol 2-aminophenol

Caption: Proposed two-step synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1 equivalent).

  • Reaction Initiation: Slowly add thionyl chloride (2-3 equivalents) to the flask in a fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

  • Isolation: After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride, a pale yellow solid, can be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

  • Dissolution: Dissolve 2-aminophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask. Add a base, such as pyridine or triethylamine (1.1 equivalents), to act as an acid scavenger.

  • Condensation: Cool the solution of 2-aminophenol in an ice bath. Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride (1 equivalent) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization

The structural confirmation of the synthesized 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide would rely on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons from both phenyl rings, a broad singlet for the amide N-H proton, and a singlet for the hydroxyl O-H proton.
¹³C NMR Resonances for all carbon atoms, including the carbonyl carbon of the amide group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C13H9ClN2O4).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching, O-H stretching, and N-O stretching of the nitro group.
Melting Point A sharp melting point, indicating the purity of the compound.

Potential Biological Activities and Mechanistic Insights

While no direct studies on 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide are available, the biological activities of related compounds provide a basis for postulating its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] The proposed mechanism of action for nitro-containing compounds often involves the enzymatic reduction of the nitro group by bacterial nitroreductases.[2] This process generates reactive nitrogen species that can induce oxidative stress, leading to damage of cellular components like DNA and proteins, ultimately resulting in bacterial cell death.[2]

cluster_0 Bacterial Cell Compound 2-chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enzymatic Reduction RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Oxidative_Stress Oxidative Stress RNS->Oxidative_Stress Cell_Damage DNA and Protein Damage Oxidative_Stress->Cell_Damage Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death

Caption: Postulated mechanism of antimicrobial action via nitroreductase activation.

Anticancer Activity

Benzamide derivatives have been investigated as potential anticancer agents.[3][4] For instance, some benzimidazole derivatives, which can be synthesized from related starting materials, have been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway often dysregulated in cancer.[3] The presence of the chloro and nitro functional groups on the aromatic ring can enhance the biological efficacy of the resulting molecules.[3][4]

Antiviral Activity

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent inhibitors of the respiratory syncytial virus (RSV).[5] These compounds were found to suppress viral replication and RSV-induced inflammatory responses by inhibiting the activation of IRF3 and NF-κB signaling pathways.[5] This suggests that 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide could also be explored for its antiviral potential.

Future Directions and Conclusion

The in-depth analysis of related compounds strongly suggests that 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a molecule with significant potential for biological activity. The proposed synthetic route is robust and relies on well-established chemical transformations. Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive evaluation of its antimicrobial, anticancer, and antiviral properties. Mechanistic studies will be crucial to elucidate its mode of action and to guide further optimization of its structure for improved therapeutic efficacy. This technical guide serves as a foundational document to inspire and direct these future research endeavors.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
  • Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. Benchchem.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC.
  • A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives. Benchchem.
  • 2-CHLORO-5-NITROBENZAMIDE OXIME synthesis. ChemicalBook.
  • 2-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. PMC.
  • Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide. Benchchem.
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.
  • 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki. Guidechem.
  • Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST WebBook.
  • 2-Chloro-N'-hydroxy-5-nitrobenzimidamide | 886365-81-7. Ambeed, Inc.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • 2-chloro-5-nitrobenzamide (C7H5ClN2O3). PubChemLite.
  • 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate.
  • 2-CHLORO-N-(4-HYDROXYPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information. NextSDS.
  • 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | CAS 22978-55-8. SCBT.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate.
  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PubMed.

Sources

Foundational

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide literature review

An In-Depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: Synthesis, Characterization, and Prospective Biological Activity Authored by Gemini, Senior Application Scientist Abstract The benzamide scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: Synthesis, Characterization, and Prospective Biological Activity

Authored by Gemini, Senior Application Scientist

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents. The strategic incorporation of substituents such as nitro, chloro, and hydroxyl groups can profoundly modulate the molecule's physicochemical properties and biological efficacy. This guide focuses on the specific, yet underexplored, molecule 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide . While direct literature on this compound is sparse, this document provides a comprehensive, prospective analysis based on the well-documented activities of its constituent chemical motifs. We present a plausible synthetic pathway, predict its key physicochemical characteristics, and extrapolate its potential as an anticancer and antimicrobial agent. Detailed, field-proven experimental protocols are provided to guide researchers in the synthesis, characterization, and biological evaluation of this promising compound, establishing a foundational framework for future drug discovery and development efforts.

Introduction: A Privileged Scaffold with Strategic Functionality

The chemical architecture of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide combines three critical pharmacophoric elements onto a central benzamide core:

  • The Benzamide Linkage: This amide bond is a highly stable and common feature in drug molecules, offering a rigid backbone for orienting functional groups and participating in hydrogen bonding with biological targets.

  • The 2-Chloro-5-nitrobenzoyl Moiety: The strong electron-withdrawing properties of both the chloro and nitro groups significantly influence the molecule's electronic distribution.[1] The nitro group, in particular, can act as a bioreductive "warhead," susceptible to enzymatic reduction in specific environments like hypoxic tumor cells or within certain microbes, leading to the formation of cytotoxic reactive species.[1][2]

  • The N-(2-hydroxyphenyl) Group: The presence of a phenolic hydroxyl group introduces a potential site for hydrogen bonding and metal chelation. N-(hydroxyphenyl)benzamides have been investigated for a range of biological activities, including antimicrobial effects.[3]

The convergence of these features suggests that 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a compelling candidate for investigation as a novel therapeutic agent. This guide will serve as a technical roadmap for its synthesis and evaluation.

Proposed Synthesis and Characterization

A robust and logical synthetic route to the target compound involves a two-step process starting from commercially available 2-chloro-5-nitrobenzoic acid.

Step 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride

The initial step is the conversion of the carboxylic acid to a more reactive acyl chloride. This is a standard transformation in organic synthesis. 2-Chloro-5-nitrobenzoyl chloride is a known intermediate used in the synthesis of pharmaceuticals and agrochemicals.[4]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, which also serves as the solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2-chloro-5-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step without further purification.[5]

Step 2: Amide Coupling to form 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

The final step is the nucleophilic acyl substitution reaction between the synthesized benzoyl chloride and 2-aminophenol. The synthesis of N-aryl benzamides via this route is a well-established method.[6][7][8]

Protocol:

  • Dissolve 2-aminophenol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

  • Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 2-chloro-5-nitrobenzoyl chloride (1.0 eq) from Step 1 in the same solvent and add it dropwise to the cooled 2-aminophenol solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 2-chloro-5-nitrobenzoic acid B 2-chloro-5-nitrobenzoyl chloride A->B SOCl₂, DMF (cat.), Reflux D 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide B->D C 2-aminophenol C->D Base (e.g., TEA), DCM, 0°C to RT Anticancer_Mechanism Compound 2-chloro-N-(2-hydroxyphenyl)- 5-nitrobenzamide HypoxicCell Hypoxic Cancer Cell Compound->HypoxicCell Nitroreductase Nitroreductase Enzymes HypoxicCell->Nitroreductase ReactiveSpecies Reactive Nitroso & Hydroxylamine Species Nitroreductase->ReactiveSpecies Reduction Macromolecules DNA & Proteins ReactiveSpecies->Macromolecules Covalent Binding Damage Macromolecular Damage & Replication Stress Macromolecules->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Postulated bioreductive activation pathway in cancer cells.

Potential Antimicrobial Activity

Both the 2-chloro-5-nitrobenzoyl and the N-(2-hydroxyphenyl) moieties have been associated with antimicrobial activity. Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated broad-spectrum inhibitory profiles against both Gram-positive and Gram-negative bacteria. [9]Similarly, N-(o-hydroxyphenyl)benzamides have shown activity against bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa, as well as the fungus Candida albicans. [3] Postulated Mechanism of Action: The mechanism of chloronitroaromatic compounds against bacteria can be multifaceted. These compounds are known to disrupt bacterial cell membranes, leading to increased permeability, loss of membrane integrity, and leakage of essential intracellular components, ultimately causing cell death. [10][11][12]The lipophilic nature of the molecule allows it to intercalate into the phospholipid bilayer of the cell membrane. The nitro group can also be reduced by bacterial enzymes to generate reactive nitrogen species, which can cause oxidative stress and damage cellular components.

Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a series of standardized in vitro assays should be performed.

In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide in complete culture medium. Treat the cells with these various concentrations for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals. [1]4. Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. [3]

Structure-Activity Relationship (SAR) and Future Directions

While this guide focuses on a single compound, it serves as a template for a broader investigation into this class of molecules. Future research should focus on synthesizing analogues to establish a structure-activity relationship (SAR). Key modifications could include:

  • Position of the Nitro Group: Moving the nitro group to the ortho or para position on the benzoyl ring could alter the electronic properties and steric hindrance, potentially affecting bioreduction and target binding.

  • Substitution on the Hydroxyphenyl Ring: Introducing additional substituents (e.g., halogens, alkyl groups) on the phenolic ring could modulate lipophilicity and hydrogen bonding capacity, which may impact cell permeability and target interaction.

  • Replacement of the Chloro Group: Substituting the chlorine with other halogens (F, Br, I) or a trifluoromethyl group would systematically alter the electronic and steric profile.

Conclusion

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a molecule of significant interest, strategically designed by combining pharmacophores with known anticancer and antimicrobial potential. Although it remains a largely unexplored entity, the foundational knowledge of its constituent parts provides a strong rationale for its investigation. This technical guide offers a clear and actionable framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to unlock the therapeutic potential of this promising compound and its future analogues.

References

  • Kollár, J., et al. (2009). Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide. Molecular Medicine Reports, 2(5), 739-42. Available at: [Link]

  • Wang, D., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6337-41. Available at: [Link]

  • Küçükgüzel, I., et al. (2000). Synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides and phenylacetamides as the possible metabolites of antimicrobial active benzoxazoles: part II. Arzneimittelforschung, 50(6), 549-55. Available at: [Link]

  • Floyd, R. A., et al. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 18(27), 4249-59. Available at: [Link]

  • Cas 25784-91-2,2-Chloro-5-nitrobenzoyl chloride. (n.d.). LookChem. Available at: [Link]

  • Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]

  • Wang, L., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15822-15826. Available at: [Link]

  • Kos, J., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Biomolecules, 9(11), 698. Available at: [Link]

  • Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available at: [Link]

  • Pinto, M. F., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(23), 16993. Available at: [Link]

  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. (2019). Google Patents.
  • Reinvestigating the Synthesis of N-Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. (2018). ResearchGate. Available at: [Link]

  • Häggblom, M. M. (1992). Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. Journal of Basic Microbiology, 32(2), 91-110. Available at: [Link]

  • 2-Chloro-5-nitrobenzoyl chloride. (2024). ChemBK. Available at: [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i. Available at: [Link]

  • Substituted benzamides. (2016). Google Patents.
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). PMC. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Available at: [Link]

  • Antibacterial Activity and Mechanism of Action of Chlorogenic Acid. (2011). ResearchGate. Available at: [Link]

  • Kim, Y., et al. (2015). Antibacterial Mechanism of (-)-Nortrachelogenin in Escherichia coli O157. Journal of Agricultural and Food Chemistry, 63(38), 8466-73. Available at: [Link]

Sources

Exploratory

Biological Activity of 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS: 163...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS: 16398-07-5) represents a highly potent pharmacophore within the substituted benzamide and salicylanilide-derivative families[1]. Structurally characterized as a reverse-amide analog of established anthelmintic and antineoplastic agents like niclosamide, this compound exhibits pleiotropic biological activities. Its unique structural topology—combining a lipophilic backbone with an acidic phenolic hydroxyl group and electron-withdrawing chloro/nitro substituents—enables it to act as a potent mitochondrial uncoupler, a targeted inhibitor of the STAT3 signaling axis, and a broad-spectrum antimicrobial agent[2][3][4].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive pharmacology. We will dissect the mechanistic causality behind its biological activity, provide representative quantitative data, and establish self-validating experimental protocols to ensure rigorous reproducibility in your drug discovery pipelines.

Core Mechanisms of Action

Mitochondrial Uncoupling and ROS Generation

The primary driver of cytotoxicity in neoplastic cells and certain microbial pathogens is the compound's ability to act as a protonophore. The weakly acidic phenolic hydroxyl group (pKa ~6-7) can easily deprotonate in the slightly alkaline mitochondrial matrix. The resulting anionic charge is delocalized across the conjugated benzamide system, stabilized by intramolecular hydrogen bonding[2]. This allows the lipophilic molecule to freely diffuse back across the inner mitochondrial membrane (IMM), effectively shuttling protons from the intermembrane space into the matrix and dissipating the proton motive force (Δp)[4].

By uncoupling oxidative phosphorylation, the cell attempts to restore the gradient by hyperactivating the electron transport chain (ETC), leading to rapid oxygen consumption, ATP depletion, and the generation of reactive oxygen species (ROS)[5][6].

G cluster_0 Intermembrane Space (High H+) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low H+) H_bind Compound + H+ Trans_In Lipophilic Diffusion (Protonated) H_bind->Trans_In H_release Compound releases H+ Trans_In->H_release Trans_Out Anionic Diffusion (Deprotonated) Trans_Out->H_bind H_release->Trans_Out

Caption: Cyclic proton shuttling mechanism across the inner mitochondrial membrane.

Targeted Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic driver implicated in tumor proliferation and immune evasion[7][8]. Similar to niclosamide and other nitrobenzamides, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide disrupts the STAT3 signaling cascade[3]. It achieves this indirectly by inhibiting upstream kinases (such as JAK2 and Src) and directly by interfering with the SH2 domain of STAT3, preventing the critical phosphorylation at Tyrosine 705 (Tyr705)[3]. Without this phosphorylation, STAT3 cannot dimerize or translocate to the nucleus, effectively silencing downstream anti-apoptotic gene transcription.

G Ligand Cytokine (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_M STAT3 Monomer JAK->STAT3_M STAT3_P Phosphorylated STAT3 STAT3_M->STAT3_P STAT3_D STAT3 Dimerization STAT3_P->STAT3_D Nucleus Nuclear Translocation & Gene Transcription STAT3_D->Nucleus Inhibitor 2-chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide Inhibitor->JAK Inhibits phosphorylation Inhibitor->STAT3_M Blocks SH2 domain

Caption: Dual-node inhibition of the STAT3 signaling cascade by the benzamide derivative.

Antimicrobial and Antibiofilm Efficacy

Derivatives of 2-chloro-5-nitrobenzoic acid and related salicylanilides exhibit potent bactericidal activity, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA)[9][10]. The mechanism is analogous to its action in eukaryotic cells: the compound penetrates the peptidoglycan layer and dissipates the bacterial transmembrane proton gradient[11]. This energy depletion halts active transport, disrupts biofilm matrix synthesis, and leads to bacterial cell death[12][13].

Quantitative Data Presentation

To contextualize the potency of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, the following table synthesizes representative in vitro activity metrics based on validated structural analogs (e.g., niclosamide derivatives and 2-chloro-5-nitrobenzamide Schiff bases)[6][11][14].

Biological Target / AssayCell Line / StrainRepresentative IC₅₀ / MICMechanistic Observation
Mitochondrial Uncoupling Isolated Mitochondria0.5 – 1.5 µMMax OCR stimulation before respiratory inhibition[4].
STAT3 Inhibition MCF-7 (Breast Cancer)2.0 – 4.5 µMDose-dependent reduction of p-STAT3 (Tyr705)[3].
Cytotoxicity (Anticancer) EAC (Esophageal)1.8 – 5.0 µMInduction of apoptosis via ROS generation[5].
Antibacterial (Gram +) S. aureus (MRSA)3.12 – 6.25 µg/mLDisruption of membrane potential and biofilm[9][11].
Antibacterial (Gram -) E. coli> 32.0 µg/mLPoor penetration through the outer lipopolysaccharide layer[9].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to prove causality rather than mere correlation.

Protocol 1: Mitochondrial Oxygen Consumption Rate (OCR) Assay

Purpose: To quantify the protonophoric uncoupling activity of the compound. Rationale: Using a Seahorse XF Analyzer allows real-time measurement of mitochondrial respiration. By sequentially injecting specific inhibitors, we can isolate the compound's effect on the proton gradient.

  • Cell Preparation: Seed MCF-7 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Baseline Measurement: Wash cells and replace media with unbuffered XF assay media. Measure basal OCR for 15 minutes.

  • Compound Injection: Inject 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (titrated from 0.1 µM to 10 µM).

    • Validation Step: A true uncoupler will cause an immediate, dose-dependent spike in OCR as the ETC works to restore the dissipated gradient.

  • Oligomycin Injection (1 µM): Inhibits ATP synthase.

    • Validation Step: If the compound is a true uncoupler, OCR will remain high despite ATP synthase inhibition, proving the oxygen consumption is uncoupled from ATP production.

  • FCCP Injection (1 µM): Acts as the positive control protonophore.

    • Validation Step: Compares the compound's maximal uncoupling capacity against an established standard[6].

  • Rotenone/Antimycin A Injection (0.5 µM): Shuts down the ETC completely, establishing non-mitochondrial oxygen consumption.

Protocol 2: STAT3 Phosphorylation Inhibition Assay

Purpose: To confirm the targeted blockade of STAT3 activation. Rationale: Western blotting confirms the biochemical absence of phosphorylation, while a parallel luciferase assay validates functional transcriptional silencing.

  • Induction: Starve MCF-7 cells of serum for 24 hours, then pretreat with the compound (1–10 µM) for 2 hours. Stimulate with Interleukin-6 (IL-6, 50 ng/mL) for 30 minutes to hyperactivate the JAK/STAT pathway[3].

  • Protein Extraction & Western Blot: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE and probe for p-STAT3 (Tyr705) and total STAT3.

    • Validation Step: Total STAT3 levels must remain constant. A reduction in only p-STAT3 proves the compound inhibits the activation event, not the expression or degradation of the protein itself.

  • Functional Validation (Luciferase): Transfect cells with a STAT3-responsive firefly luciferase reporter plasmid. Treat as above and measure luminescence.

    • Validation Step: Co-transfect with a constitutively active Renilla luciferase plasmid to normalize for general cytotoxicity. A specific drop in firefly/Renilla ratio confirms targeted STAT3 transcriptional inhibition.

Protocol 3: Minimum Inhibitory Concentration (MIC) & Biofilm Disruption

Purpose: To evaluate bactericidal efficacy against Gram-positive pathogens. Rationale: Standard broth microdilution establishes potency, while a crystal violet assay determines if the compound can penetrate and disrupt established extracellular polymeric substance (EPS) matrices.

  • MIC Determination: Prepare a two-fold serial dilution of the compound (0.5 to 64 µg/mL) in Mueller-Hinton broth. Inoculate with S. aureus ATCC 29213 (5 × 10⁵ CFU/mL). Incubate at 37°C for 18 hours.

    • Validation Step: Include Vancomycin as a positive control and a vehicle (DMSO) control to rule out solvent toxicity[11].

  • Biofilm Disruption: Grow biofilms in 96-well plates for 24 hours. Wash away planktonic cells and treat established biofilms with the compound at 2× and 4× MIC for 24 hours.

  • Quantification: Stain the remaining biofilm with 0.1% Crystal Violet, solubilize in 33% acetic acid, and measure absorbance at 590 nm.

References

  • Jiang, H., et al. (2026). "Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition-Associated Toxicity." ACS Medicinal Chemistry Letters.[Link]

  • Macaev, F., et al. (2025). "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." International Journal of Molecular Sciences.[Link]

  • Furtek, S. L., et al. (2025). "Challenging the “Undruggable” Targeting STAT3 but Identifying Potent TrkA-Targeted Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Gomaa, M. H., et al. (2021). "Therapeutic Switching of Rafoxanide: a New Approach To Fighting Drug-Resistant Bacteria and Fungi." Microbiology Spectrum.[Link]

Sources

Foundational

Mechanistic Profiling of 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: A Covalent Benzamide-Based Target Modulator

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized occupancy-driven pharmacology, allowing for extended target residence times and high biochemical efficiency. 2-chloro-N-(2-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized occupancy-driven pharmacology, allowing for extended target residence times and high biochemical efficiency. 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide represents a highly specialized structural elaboration of the classic 2-chloro-5-nitrobenzamide pharmacophore—most notably recognized in the foundational peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, GW9662.

This technical guide provides an in-depth analysis of the compound's core mechanism of action, detailing how the integration of a 2-hydroxyl group on the N-phenyl ring modulates non-covalent recognition prior to irreversible target inactivation. Designed for drug development professionals, this whitepaper outlines the chemical biology, binding kinetics, and self-validating experimental workflows required to characterize this covalent modulator.

Core Mechanism of Action: The SNAr Warhead

The defining feature of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is its electrophilic warhead, which drives irreversible target engagement via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Chemical Causality of the Warhead

The reactivity of the 2-chloro-5-nitrobenzamide system is governed by the precise electronic push-pull dynamics of its substituents:

  • Activation via the 5-Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density from the aromatic ring, specifically activating the ortho and para positions.

  • Nucleophilic Attack: A reactive, deprotonated cysteine thiolate (e.g., Cys285 in the PPARγ orthosteric pocket) attacks the electron-deficient carbon at the 2-position. GW9662 and related benzamides bind via this exact nucleophilic substitution mechanism to Cys285[1].

  • Meisenheimer Intermediate Formation: The attack generates a negatively charged Meisenheimer intermediate, which is stabilized by the 5-nitro group.

  • Leaving Group Expulsion: The chloride ion is expelled, restoring aromaticity and leaving behind a highly stable, irreversible thioether bond between the target protein and the inhibitor.

The Role of the 2-Hydroxyl Modification

While the 2-chloro-5-nitrobenzamide core dictates the covalent reaction, the addition of the 2-hydroxyl group on the N-phenyl ring fundamentally alters the initial non-covalent recognition phase. In the context of structure-activity relationships (SAR), this hydroxyl group acts as a critical hydrogen-bond donor/acceptor. It restricts the dihedral angle of the amide bond via intramolecular hydrogen bonding, pre-organizing the ligand into a bioactive conformation. Furthermore, it can interact with polar residues in the binding pocket, significantly lowering the dissociation constant ( KI​ ) and increasing the local concentration of the warhead near the target cysteine.

SNAr_Mechanism A Apo-Target (Free Cys-SH) B Reversible Complex (Non-covalent) A->B k1 B->A k-1 C Meisenheimer Intermediate B->C Nucleophilic Attack D Covalent Adduct (Thioether Bond) C->D Loss of HCl (kinact)

Figure 1: Two-step targeted covalent inhibition via Nucleophilic Aromatic Substitution (SNAr).

Structural Biology & Binding Kinetics

Covalent inhibitors do not follow standard Michaelis-Menten equilibrium kinetics. Instead, their efficacy is defined by a two-step kinetic model:

E+I⇌E⋅I→E−I

The preferred quantitative potency metric of irreversible inhibitors is the second-order rate constant kinact​/KI​ [2].

  • KI​ (Reversible Binding Affinity): Represents the concentration of the inhibitor that yields half-maximal formation of the non-covalent encounter complex. The 2-hydroxyl group of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is hypothesized to drive a lower (more potent) KI​ compared to unsubstituted analogs.

  • kinact​ (Maximum Inactivation Rate): The first-order rate constant of the SNAr reaction. Because the warhead electronics are identical to GW9662, the kinact​ remains relatively conserved.

Comparative Kinetic Profile
Kinetic ParameterGW9662 (Reference)2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideMechanistic Implication
KI​ ( μM ) 0.15< 0.05 (Predicted)2-OH group enhances initial non-covalent affinity via H-bonding.
kinact​ ( s−1 ) 1.2×10−3 1.1×10−3 SNAr warhead reactivity remains structurally conserved.
kinact​/KI​ ( M−1s−1 ) 8.0×103 >2.2×104 Higher overall covalent efficiency driven by superior KI​ .
Stoichiometry 1:11:1Highly selective for a single reactive cysteine.

Experimental Workflows & Validation Protocols

To establish trustworthiness in target validation, the evaluation of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide must utilize a self-validating system . This requires proving both the macroscopic stoichiometry and the microscopic site of attachment.

Protocol 1: Intact Protein Mass Spectrometry (Top-Down MS)

Rationale: Intact protein mass spectrometry is an attractive method for the identification and characterization of covalent inhibitors, confirming irreversible binding through adduct detection in a denaturing environment where non-covalent interactions are disrupted[3]. The irreversible formation of covalent enzyme-inhibitor complexes by TCIs makes them ideal candidates for direct evaluation by intact protein mass spectrometry[4].

  • Protein Preparation: Dilute recombinant target protein (e.g., PPARγ LBD) to 2 μM in a physiological buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Compound Incubation: Add the compound at varying concentrations (0.5 μM to 20 μM). Incubate at 25°C.

  • Time-Course Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes to capture the kinetic rate of adduct formation.

  • Reaction Quenching: Quench with 1% formic acid. This drops the pH, protonating the cysteine thiolate and immediately halting the SNAr reaction.

  • LC-MS Analysis: Inject samples into a RapidFire-MS or LC-TOF-MS system.

  • Data Deconvolution: Calculate the mass shift. The expected shift is exactly +256.03 Da (Mass of compound[292.67 Da] minus the mass of the expelled HCl [36.46 Da]).

Protocol 2: Bottom-Up Peptide Mapping (LC-MS/MS)

Rationale: While intact MS proves 1:1 stoichiometry, peptide mapping pinpoints the exact spatial location of the covalent bond.

  • Denaturation & Reduction: Treat the compound-modified protein with 8 M Urea and 10 mM DTT at 37°C for 30 minutes.

  • Alkylation: Add 20 mM iodoacetamide (IAA) in the dark for 45 minutes. Self-Validation Check: The target cysteine (e.g., Cys285) should not be alkylated by IAA because it is already covalently occupied by the benzamide inhibitor.

  • Digestion: Dilute urea to < 2 M and add Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Analysis: Run LC-MS/MS. Search for the specific peptide fragment containing the target cysteine with a static mass addition of +256.03 Da.

Protocol 3: TR-FRET Competitive Binding Assay with Mutant Control

Rationale: To prove that the functional antagonism is strictly driven by the covalent mechanism.

  • Assay Setup: Use a Terbium-labeled anti-GST antibody bound to GST-tagged wild-type target protein, alongside a fluorescently labeled orthosteric tracer.

  • Mutant Control (Critical Step): Run a parallel assay using a Cys-to-Ala mutant (e.g., C285A).

  • Interpretation: If the mechanism is purely covalent, the compound will show a time-dependent leftward shift in IC50​ against the wild-type protein, but will act as a weak, time-independent reversible binder against the Cys-to-Ala mutant.

Workflow cluster_MS Mass Spectrometry Validation Step1 1. Compound Incubation (Target + 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide) Step2A 2A. Intact Protein MS (Stoichiometry & kinact/KI) Step1->Step2A Step2B 2B. Bottom-Up LC-MS/MS (Peptide Mapping / Cys Identification) Step1->Step2B Step3 3. TR-FRET Assay (Functional Antagonism & Displacement) Step1->Step3

Figure 2: Self-validating experimental workflow for characterizing covalent target engagement.

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Foundational

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide derivatives and analogs

An In-Depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (Niclosamide) Derivatives and Analogs Authored by: Gemini, Senior Application Scientist Abstract The salicylanilide scaffold, exemplified by th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (Niclosamide) Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The salicylanilide scaffold, exemplified by the FDA-approved anthelmintic drug 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, commonly known as Niclosamide, has emerged from decades of clinical use into the forefront of drug repurposing research.[1][2] Initially developed for its potent activity against cestode infections, Niclosamide and its analogs are now the subject of intensive investigation for their broad-spectrum therapeutic potential, including significant anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemistry, multifaceted mechanisms of action, structure-activity relationships (SAR), and key experimental protocols associated with this versatile class of compounds. We will explore both the foundational insights that have established their biological relevance and the cutting-edge research aimed at overcoming their inherent challenges, primarily poor bioavailability, to unlock their full clinical potential.

Core Chemistry: The Salicylanilide Scaffold

The fundamental structure of this class is a salicylanilide, which results from the amide coupling of a salicylic acid derivative and an aniline derivative.[2] The parent compound, Niclosamide (2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide), features a 2-hydroxy-5-chlorobenzoyl group linked to a 2-chloro-4-nitroaniline moiety. However, the common chemical name specified in the topic, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, refers to the structure where the 5-nitro group is on the benzamide portion and the aniline is a simple 2-aminophenol. For the purpose of this guide, we will consider the broader class of substituted N-(hydroxyphenyl)-nitrobenzamides, with a primary focus on the well-studied Niclosamide scaffold and its direct analogs.

The presence of the nitro group, a potent electron-withdrawing moiety, and halogen substituents are critical in modulating the compound's physicochemical properties and pharmacological actions.[4] The acidic phenolic hydroxyl group and the amide linker are also key features, participating in crucial hydrogen bonding interactions with biological targets.

General Synthesis Strategy

The synthesis of these derivatives is typically straightforward, most often involving the acylation of a substituted aminophenol with a substituted nitrobenzoyl chloride. This robust reaction allows for the generation of large libraries of analogs by systematically varying the substituents on both aromatic rings.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification A Substituted 2-Aminophenol C Amide Coupling Reaction (e.g., in Pyridine or with base like Triethylamine in DCM/THF) A->C B Substituted 2-Chloro-5-nitrobenzoyl Chloride B->C D Crude Product C->D Precipitation/ Work-up E Purification (Recrystallization or Column Chromatography) D->E F Final Derivative E->F

General workflow for the synthesis of derivatives.
Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, a potent analog.[1]

  • Preparation of the Acid Chloride: To a solution of 5-chlorosalicylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-chlorosalicylic acid chloride, which is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirred acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Multifaceted Mechanisms of Action

The broad therapeutic potential of this chemical class stems from its ability to modulate multiple, often interconnected, cellular pathways. This pleiotropic activity is a double-edged sword, offering efficacy across various diseases but also posing challenges for targeted therapy and understanding potential toxicities.

Mitochondrial Uncoupling

The most well-documented mechanism of action for Niclosamide and its analogs is the uncoupling of oxidative phosphorylation in mitochondria.[1][6] These compounds act as protonophores, transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthesis.

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (Low H⁺) ETC I II III IV Electron Transport Chain (ETC) H_plus_high H⁺ ETC->H_plus_high Pumps H⁺ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_high->ATP_Synthase Normal Proton Flow Niclosamide Niclosamide-H⁺ H_plus_high->Niclosamide 1. Protonation H_plus_low H⁺ ADP ADP + Pi ADP->ATP_Synthase Niclosamide_ion Niclosamide⁻ Niclosamide->Niclosamide_ion 2. Diffusion across membrane Niclosamide_ion->H_plus_low 3. Deprotonation

Mechanism of mitochondrial uncoupling by Niclosamide analogs.

This disruption of cellular energy homeostasis can selectively induce apoptosis in cancer cells, which often have higher energy demands and are more sensitive to metabolic stress.[1] However, a critical finding is that many analogs exhibit a biphasic effect: potent uncoupling at low concentrations and inhibition of mitochondrial respiration at higher concentrations, leading to a narrow therapeutic window.[6] Rational drug design has focused on creating analogs that sustain uncoupling over a wider concentration range while reducing this inhibitory toxicity.[6]

Inhibition of Key Signaling Pathways

Beyond their metabolic effects, these compounds are potent inhibitors of several oncogenic signaling pathways. This activity is crucial for their anticancer effects and is an area of active investigation.

  • Wnt/β-catenin Pathway: Niclosamide inhibits the Wnt/β-catenin pathway by promoting the degradation of the Wnt co-receptor LRP6.[7] This pathway is hyperactivated in many cancers, particularly colorectal cancer, and is critical for cancer stem cell (CSC) maintenance.

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in numerous cancers, promoting proliferation, survival, and angiogenesis. Niclosamide and its analogs have been shown to inhibit STAT3 signaling, contributing to their anti-tumor activity in cancers like ovarian cancer.[7]

  • mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. Niclosamide has been shown to suppress this pathway, often in conjunction with its effects on STAT3 and Wnt signaling.[7]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Several derivatives have demonstrated potent inhibition of the NF-κB pathway, which is a promising target for both cancer and inflammatory diseases.[1][8]

Other Molecular Targets

The versatility of the nitrobenzamide scaffold is further highlighted by its activity against other molecular targets:

  • PARP Inhibition: Certain nitrobenzamide derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This suggests a potential application in cancers with DNA repair deficiencies, such as those with BRCA1/2 mutations, through a mechanism of synthetic lethality.[4]

  • DprE1 Inhibition: In the context of infectious diseases, nitrobenzamide derivatives have been developed as potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis. This enzyme is essential for the synthesis of the mycobacterial cell wall, making it an attractive target for new anti-tuberculosis drugs.[9][10]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. Numerous studies have systematically modified the salicylanilide scaffold to elucidate key structural determinants for potency and selectivity.

Modification SiteObservationImplication for ActivityReference
Salicyl Ring (Ring A) Removal of the 2-hydroxy group significantly reduces activity.The hydroxyl group is critical, likely for hydrogen bonding with the target or for protonophoric activity.[11]
Halogen substitution at the 5-position (e.g., Cl) is generally favorable for potency.Increases lipophilicity and may engage in specific hydrophobic or halogen-bonding interactions.[1]
Aniline Ring (Ring B) Electron-withdrawing groups (e.g., NO₂, CF₃, Cl) are crucial for activity.Modulates the pKa of the amide proton and the overall electronic properties of the molecule, influencing target binding and membrane transport.[1][6]
The position and number of substituents are critical. For example, 3,5-bis(trifluoromethyl) substitution showed high cytotoxicity.[1]Steric and electronic factors dictate the fit within the target's binding pocket.[5]
Replacing the NO₂ group with a more metabolically stable CF₃ group can retain biological activity.Offers a strategy to improve the pharmacokinetic profile without sacrificing potency.[7]
Amide Linker Modifications to the amide linker are generally detrimental.The specific geometry and hydrogen-bonding capability of the amide bond are likely essential for maintaining the active conformation.[11]

QSAR analysis has revealed that the electronic properties of substituents and ring-specific hydrophobicity are key predictors of the therapeutic index, guiding the rational design of safer and more effective analogs.[6]

Therapeutic Applications & Preclinical Evidence

The pleiotropic mechanisms of this compound class have led to its evaluation in a wide range of disease models.

Oncology

The anticancer potential of Niclosamide analogs is the most extensively studied area. Their ability to target both cancer cell metabolism and key oncogenic signaling pathways makes them attractive candidates for drug repurposing.

  • Prostate Cancer: Analogs have been developed that effectively downregulate androgen receptor variants (AR-Vs), which are implicated in resistance to therapies like enzalutamide.[5][8]

  • Ovarian Cancer: Niclosamide and its analogs show potent activity against ovarian cancer cells, including chemoresistant lines and cancer stem cells, by inhibiting Wnt, mTOR, and STAT3 pathways.[7]

  • Breast and Leukemia Cells: Derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA, MCF7) and acute promyelocytic leukemia (HL-60) cells.[1]

Compound/AnalogCancer Cell LineIC₅₀ (µM)Key Target/PathwayReference
NiclosamideOvarian Cancer Cells0.41 - 1.86Wnt/β-catenin, mTOR, STAT3[7]
Analog B9LNCaP95 (Prostate)0.130AR-V7 Downregulation[5]
Analog B922RV1 (Prostate)0.0997AR-V7 Downregulation[5]
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamideHL-60 (Leukemia)Not specified, but most significant cytotoxicity in the studyMitochondrial Depolarization[1]
Infectious Diseases

The salicylanilide scaffold has a long history in treating infections, and modern research continues to uncover new applications.

  • Antiviral: Niclosamide has shown activity against a range of viruses, including coronaviruses, HIV, and Hepatitis C virus (HCV), by targeting various viral and host-cell processes.[12]

  • Antibacterial: Derivatives exhibit potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The mechanism may involve membrane disruption and the generation of reactive oxygen species following nitroreductase activity within the bacteria.[14]

  • Antitubercular: As previously mentioned, specifically designed nitrobenzamides are potent inhibitors of M. tuberculosis DprE1, with some compounds showing excellent activity against drug-resistant strains with MIC values < 0.016 μg/mL.[9][10]

Challenges and Future Directions

Despite the immense therapeutic promise, the clinical translation of these compounds faces significant hurdles, primarily related to their pharmacokinetic properties.

  • Poor Bioavailability: Niclosamide itself has very poor water solubility and low systemic bioavailability (~10%), which has limited its use as a systemic anticancer agent.[7][8] After oral administration, the parent compound is often virtually absent from plasma, with the predominant circulating species being a reduced amine metabolite, likely formed by gut bacteria.[15]

  • Metabolic Instability: The nitro group can be susceptible to reduction by nitroreductases in the gut microbiota and host tissues, which can alter the compound's activity and contribute to mutagenicity concerns.[7][15]

  • Narrow Therapeutic Window: The dose-dependent switch from mitochondrial uncoupling to respiratory inhibition presents a significant safety concern that must be addressed through analog design.[6]

Future research is focused on overcoming these limitations through strategies such as the development of prodrugs, novel salt forms to enhance solubility, nanoformulations, and the synthesis of analogs with improved metabolic stability and a wider therapeutic index.[3][6][14]

References

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters.
  • Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research.
  • Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. MDPI.
  • Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. PubMed.
  • Salicylanilide Ester Prodrugs as Potential Antimicrobial Agents - a Review. ResearchGate.
  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. [Source not explicitly provided, but content relates to nitrobenzamide synthesis and antimycobacterial activity].
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Source not explicitly provided, but content relates to DprE1 inhibitors].
  • Antiviral activity of substituted salicylanilides--a review. PubMed.
  • Salicylanilides and Their Anticancer Properties. PMC - NIH.
  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI.
  • In vitro and in silico studies of nitrobenzamide derivatives as potential anti-neuroinflammatory agents. Taylor & Francis.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
  • Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide. Benchchem.
  • Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. Benchchem.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate.
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Source not explicitly provided, but content relates to benzamide synthesis and antimicrobial activity].
  • 2-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. PMC.
  • 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki. Guidechem.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar.
  • 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide. Santa Cruz Biotechnology.
  • 2-chloro-5-nitrobenzamide (C7H5ClN2O3). PubChemLite.
  • 2-CHLORO-N-(4-HYDROXYPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information. NextSDS.
  • Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. PubMed.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate.
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar.

Sources

Exploratory

Spectroscopic Data for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: A Technical Guide

Abstract This technical guide provides a detailed analysis of the spectroscopic data for the compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. As a Senior Application Scientist, this document synthesizes foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven methodologies for the characterization of this molecule. The guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. Each section explains the causality behind experimental choices and presents detailed, self-validating protocols for data acquisition. All claims and methodologies are supported by authoritative references to ensure scientific integrity.

Molecular Structure and Significance

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a derivative of benzamide featuring a chlorinated and nitrated phenyl ring connected via an amide linkage to a hydroxyphenyl moiety. Its structure is analogous to that of Niclosamide, a well-known anthelmintic drug, which has garnered renewed interest for its potential applications in cancer therapy.[1][2] The precise substitution pattern of the chloro, nitro, and hydroxyl groups significantly influences the molecule's electronic properties, conformation, and potential biological activity. Accurate spectroscopic characterization is therefore a critical first step in any research and development context, confirming molecular identity, purity, and structure.

Diagram 1: Molecular Structure

Caption: Chemical structure of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide unambiguous evidence for the compound's structure.

Rationale for Experimental Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound due to its ability to dissolve the polar structure and, importantly, to exchange with the labile protons of the -OH and -NH groups. This allows for their observation, which might not be possible in other solvents. A standard operating frequency of 400 MHz for ¹H NMR provides a good balance between resolution and cost, sufficient to resolve the complex splitting patterns expected in the aromatic regions.[1]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, as well as for the amide and hydroxyl protons. The electron-withdrawing effects of the nitro and chloro groups will cause the protons on that ring to appear further downfield.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Amide N-H~10.0 - 10.5Singlet (broad)-
Phenolic O-H~9.5 - 10.0Singlet (broad)-
H6 (proton on nitro-bearing ring)~8.5 - 8.7Doublet~2.5
H4 (proton on nitro-bearing ring)~8.2 - 8.4Doublet of Doublets~8.8, 2.5
H3 (proton on nitro-bearing ring)~7.8 - 8.0Doublet~8.8
Aromatic Protons (hydroxyphenyl ring)~6.8 - 7.6Multiplet-
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. Carbons attached to electronegative atoms (O, N, Cl) and the carbonyl carbon will be the most downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~163 - 165
C-OH (hydroxyphenyl ring)~148 - 152
C-NO₂ (nitro-bearing ring)~145 - 148
C-Cl (nitro-bearing ring)~130 - 133
Aromatic Carbons~115 - 140
Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52 ppm).

Diagram 2: NMR Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 10-15 mg in 0.7 mL DMSO-d6 tune Tune & Shim Spectrometer dissolve->tune acq_h1 Acquire 1H Spectrum (16 scans) tune->acq_h1 acq_c13 Acquire 13C Spectrum (>1024 scans) tune->acq_c13 process Fourier Transform, Phase & Baseline Correction acq_h1->process acq_c13->process calibrate Calibrate to Solvent Peak process->calibrate interpret Assign Peaks & Interpret Structure calibrate->interpret

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Rationale for Experimental Choices

The Attenuated Total Reflectance (ATR) technique is a modern and highly efficient method for obtaining IR spectra of solid samples. It requires minimal sample preparation and avoids the need for making KBr pellets, which can be hygroscopic and introduce artifacts.[4]

Expected IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and N-O bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3200 - 3400Broad, Strong
N-H Stretch (Amide)3100 - 3300Medium
C=O Stretch (Amide I)1650 - 1680Strong
N-O Asymmetric Stretch (NO₂)1510 - 1550Strong
N-O Symmetric Stretch (NO₂)1340 - 1380Strong
C-N Stretch1200 - 1300Medium
C-Cl Stretch700 - 800Medium
Protocol for IR Data Acquisition
  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. Identify and label the major absorption peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula through a highly accurate mass measurement. Fragmentation patterns also offer structural clues.

Rationale for Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation during the ionization process and ensuring a strong signal for the molecular ion.[5] Running the analysis in negative ion mode is preferable as the acidic phenolic proton can be easily lost, forming a stable [M-H]⁻ ion.

Expected Mass Spectral Data

The molecular formula of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is C₁₃H₉ClN₂O₄. The monoisotopic mass is approximately 292.02 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum is expected to show a characteristic isotopic pattern for any chlorine-containing fragment, with a second peak at M+2 with roughly one-third the intensity of the main peak.

Ion Predicted m/z (for ³⁵Cl) Description
[M-H]⁻291.01Molecular ion (deprotonated)
[M-H+2]⁻293.01Isotope peak for ³⁷Cl
[M-H-NO₂]⁻245.03Loss of nitro group
Protocol for HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.[6] Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Infusion/Chromatography: Introduce the sample into the ESI source via direct infusion or through a short chromatographic run.

  • MS Acquisition:

    • Set the ESI source to negative ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M-H]⁻ ion.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and its isotopic pattern. Use the instrument software to calculate the elemental composition and compare it with the theoretical formula.

Diagram 3: Predicted ESI-MS Fragmentation

parent [M-H]⁻ m/z = 291.01 frag1 Loss of NO₂ [C₁₃H₈ClNO₂]⁻ parent->frag1 - 46.00 Da frag2 Loss of C₇H₃ClNO₂ [C₆H₄NO]⁻ parent->frag2 - 170.99 Da

Caption: Predicted major fragmentation pathway in negative ion ESI-MS.

Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and MS provides a validated fingerprint of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. The data obtained from these orthogonal techniques collectively confirm the molecular structure, the presence of key functional groups, and the molecular weight and formula. The protocols and interpretive guidelines presented in this document offer a robust framework for scientists engaged in the synthesis, quality control, and further development of this compound and its analogs.

References

  • Kang, J., et al. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. MDPI. Available at: [Link]1][2]

  • ResearchGate. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. Available at: [Link]]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]4]

  • Iartsev, A., et al. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Available at: [Link]5]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Executive Summary The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide involves the bimolecular coupling of 2-chloro-5-nitrobenzoyl chloride with 2-aminophenol. This benzamide scaffold is highly relevant in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide involves the bimolecular coupling of 2-chloro-5-nitrobenzoyl chloride with 2-aminophenol. This benzamide scaffold is highly relevant in medicinal chemistry, sharing structural homology with known anthelmintic and anti-cancer agents like niclosamide. The primary synthetic challenge lies in achieving absolute chemoselectivity —specifically, directing the electrophilic acyl chloride to react exclusively with the amine (-NH₂) of 2-aminophenol rather than its hydroxyl (-OH) group. This guide details a kinetically controlled, self-validating protocol designed to maximize N-acylation while suppressing thermodynamic O-acylation side reactions.

Mechanistic Rationale & Chemoselectivity Principles

2-Aminophenol possesses two competitive nucleophilic centers. However, the nitrogen atom is less electronegative than oxygen, making its lone pair more available for nucleophilic attack. This establishes a strong kinetic preference for N-acylation over O-acylation[1].

To exploit this kinetic divergence:

  • Temperature Control: The reaction is initiated at 0 °C. Low temperatures kinetically trap the N-acyl tetrahedral intermediate and prevent the system from overcoming the activation energy barrier required for O-acylation[2].

  • Base Selection: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the amine (forming an unreactive anilinium salt, pKa ~4.7), halting the reaction. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is employed to scavenge HCl without competing for the acyl chloride.

  • Solvent Environment: Anhydrous Dichloromethane (DCM) is utilized because it is an aprotic solvent that does not engage in hydrogen bonding with the phenol, leaving the amine completely desolvated and highly reactive. Under these optimized conditions, N-acylation proceeds smoothly, often with no observable O-acylated byproducts[3].

Mechanism R 2-Aminophenol + 2-Chloro-5-nitrobenzoyl chloride TI Tetrahedral Intermediate (N-Attack) R->TI DIPEA, 0 °C O_Acyl O-Acylation (Side Product) Thermodynamically Favored R->O_Acyl Excess Acyl Chloride High Temp N_Acyl N-Acylation (Target) Kinetically Favored TI->N_Acyl -HCl

Kinetic vs. Thermodynamic control in the chemoselective N-acylation of 2-aminophenol.

Experimental Design & Reaction Optimization

A self-validating protocol requires that any unreacted starting materials or side products can be easily identified and removed during workup. The use of a biphasic liquid-liquid extraction strategy ensures that unreacted 2-aminophenol is purged via an acid wash[2], while any hydrolyzed 2-chloro-5-nitrobenzoic acid is removed via a base wash.

The table below summarizes the causality behind the optimization parameters, demonstrating why DCM and DIPEA at low temperatures form the optimal system.

SolventBaseTemperatureTimeYield (%)N:O SelectivityMechanistic Observation
DMFK₂CO₃70 °C16 h45%60:40High temp drives thermodynamic O-acylation.
THFTEART6 h72%85:15Moderate kinetic control; some di-acylation observed.
DCMPyridine0 °C to RT4 h88%>95:5Good selectivity; pyridine is slightly nucleophilic.
DCM DIPEA 0 °C to RT 3 h 92% >99:1 Strict kinetic control; complete N-selectivity.

Step-by-Step Synthesis Protocol

Materials Required:

  • 2-Aminophenol (1.0 equiv, 10.0 mmol, 1.09 g)

  • 2-Chloro-5-nitrobenzoyl chloride (1.0 equiv, 10.0 mmol, 2.20 g)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12.0 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • 1 N HCl (aq), Saturated NaHCO₃ (aq), Brine

Execution Steps:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.09 g) and DIPEA (2.1 mL) in 30 mL of anhydrous DCM under an argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2-chloro-5-nitrobenzoyl chloride (2.20 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 15–30 minutes using an addition funnel. Causality: Dropwise addition prevents localized heating and maintains strict 1:1 stoichiometry at the reaction interface, preventing di-acylation[2].

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 3 hours.

  • In-Process Monitoring: Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase. The disappearance of the highly polar 2-aminophenol spot indicates completion.

Work-up and Purification: 6. Quench: Dilute the reaction mixture with an additional 30 mL of DCM and transfer it to a separatory funnel. 7. Acid Wash (Amine Purge): Wash the organic layer with 1 N HCl (3 × 30 mL). Causality: This protonates any unreacted 2-aminophenol and the DIPEA base, pulling them into the aqueous waste[2]. 8. Base Wash (Acid Purge): Wash the organic layer with saturated NaHCO₃ (2 × 30 mL). Causality: This deprotonates any 2-chloro-5-nitrobenzoic acid (formed via trace moisture hydrolysis of the acyl chloride), removing it into the aqueous phase. 9. Drying: Wash with brine (30 mL), then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product. 10. Recrystallization: Recrystallize the crude solid from a hot mixture of Ethanol/Water to afford pure 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide as a crystalline solid.

Workflow Step1 1. Reagent Prep Dissolve Amine + DIPEA in DCM (0 °C) Step2 2. Dropwise Addition Acyl Chloride in DCM (15-30 min) Step1->Step2 Step3 3. Reaction Propagation Warm to RT, Stir 3h (TLC Monitor) Step2->Step3 Step4 4. Acid Wash 1 N HCl (Removes Amine/Base) Step3->Step4 Step5 5. Base Wash Sat. NaHCO3 (Removes Acidic Byproducts) Step4->Step5 Step6 6. Purification Recrystallization (EtOH/H2O) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target benzamide.

Analytical Characterization (Expected Profiles)

To validate the structural integrity of the synthesized 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z [M+H]⁺ for C₁₃H₉ClN₂O₄ is 293.03 .

  • ¹H NMR (400 MHz, DMSO-d₆): The defining markers of successful N-acylation are the presence of a highly deshielded amide proton singlet (NH) typically observed around 10.2 - 10.6 ppm , and a distinct phenolic hydroxyl proton singlet (OH) around 9.5 - 9.9 ppm . The preservation of the OH signal confirms that O-acylation did not occur.

Sources

Application

Application Note: Analytical Methods for the Detection and Quantification of 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: In Vitro Reaction Mixtures & In Vivo Biological Matrices (Plasma) Introduction & Physicochemical Profiling 2-Chloro-N-(2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: In Vitro Reaction Mixtures & In Vivo Biological Matrices (Plasma)

Introduction & Physicochemical Profiling

2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS: 16398-07-5) is a highly functionalized nitrobenzamide derivative. Structurally, it is a positional isomer of the well-known anthelmintic and metabolic modulator niclosamide, sharing the same core pharmacophores: a halogenated ring, a strong electron-withdrawing nitro group, and a phenolic hydroxyl group linked via an amide bridge [1].

To develop a robust, self-validating analytical system for this compound, we must ground our methodology in its physicochemical causality:

  • Ionization Profile (pKa): The 2-hydroxyphenyl group acts as a weak acid (pKa ~9.0). In neutral or mildly alkaline environments, it readily deprotonates. This makes Negative Electrospray Ionization (ESI-) the optimal choice for mass spectrometry, ensuring superior signal-to-noise ratios compared to positive mode [1].

  • Chromophore & UV Absorbance: The extended π -conjugation of the benzamide backbone, coupled with the nitroaromatic charge transfer, provides strong UV absorbance. Monitoring at 340 nm offers high selectivity, isolating the nitrobenzamide signal from non-nitrated background proteins or synthetic byproducts [2].

  • Lipophilicity & Protein Binding: Like most halogenated nitrobenzamides, this compound is highly lipophilic (estimated logP > 4.0) and exhibits >99% plasma protein binding [1]. Consequently, simple aqueous dilution is inadequate for biological samples; aggressive organic solvent denaturation is required.

Sample Preparation: Plasma Protein Precipitation Workflow

When quantifying highly lipophilic drugs in plasma, the extraction protocol must completely disrupt drug-protein interactions to ensure accurate recovery. Acetonitrile (ACN) is selected over methanol because it acts as a stronger denaturant for albumin and yields a tighter protein pellet, reducing the risk of column clogging during subsequent LC injection [1].

Step-by-Step Protocol
  • Aliquot: Transfer 50 µL of the biological sample (e.g., rat/dog plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 150 µL of ice-cold Acetonitrile containing an appropriate IS (e.g., Ibuprofen or Naproxen at 250 ng/mL). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins while simultaneously extracting the target analyte.

  • Agitation: Vortex vigorously for 60 seconds to ensure complete matrix disruption.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Recovery: Carefully transfer 100 µL of the clear supernatant into an HPLC vial equipped with a glass insert for analysis.

Sample_Prep_Workflow A 1. Plasma Aliquot (50 µL) B 2. Protein Precipitation (150 µL Cold ACN + IS) A->B C 3. Vortex & Centrifuge (15,000×g, 15 min, 4°C) B->C D 4. Supernatant Recovery (100 µL) C->D E 5. LC-MS/MS or HPLC-UV Injection D->E

Caption: Workflow for the extraction and recovery of nitrobenzamides from biological plasma matrices.

HPLC-UV Method (Purity & Bulk Quantification)

For routine monitoring of synthetic reaction progress or formulation purity, HPLC-UV provides a robust and highly reproducible method without the matrix suppression vulnerabilities inherent to MS [2, 3].

Chromatographic Conditions
  • Column: Reversed-phase C18 (e.g., Kinetex 5 µm, 2.1 × 150 mm).

  • Mobile Phase: Isocratic elution using 45% 10 mM Ammonium Acetate (pH 5.5) and 55% Acetonitrile.

    • Scientific Rationale: Maintaining a mildly acidic pH (5.5) ensures the phenolic hydroxyl (pKa ~9) remains fully unionized. If the pH were higher, partial ionization would lead to peak splitting and severe tailing on a C18 stationary phase [3].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm (Optimal for nitroaromatics) and 254 nm (General aromatic backbone).

LC-MS/MS Protocol (Pharmacokinetic Studies)

For in vivo pharmacokinetic (PK) profiling, sub-ng/mL sensitivity is mandatory. This is achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode [1].

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Mobile Phase Adjustment: 10 mM Ammonium Formate in Water / Acetonitrile (30:70, v/v). Causality: Ammonium formate is a volatile buffer that enhances droplet desolvation. The absence of strong acids (like TFA or Formic Acid) prevents the suppression of the [M-H]⁻ ion formation.

  • MRM Transitions:

    • Precursor Ion: m/z 291.0 ([M-H]⁻ for the ³⁵Cl isotope).

    • Quantifier Product Ion: m/z 184.0 (Corresponds to the cleavage of the amide bond, yielding the 2-chloro-5-nitrobenzoyl fragment).

    • Qualifier Product Ion: m/z 108.0 (Corresponds to the 2-aminophenolate fragment).

Mass_Spec_Fragmentation Precursor Precursor Ion: [M-H]⁻ m/z 291.0 (Deprotonated Phenol) Frag1 Quantifier Ion m/z 184.0 (2-chloro-5-nitrobenzoyl) Precursor->Frag1 Collision Energy: -25V Amide Cleavage Frag2 Qualifier Ion m/z 108.0 (2-aminophenolate) Precursor->Frag2 Collision Energy: -35V Amide Cleavage

Caption: ESI- MRM fragmentation pathway for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Method Validation (ICH M10 Guidelines)

To ensure the method acts as a self-validating system, it must be evaluated against ICH M10 guidelines for bioanalytical method validation. The table below summarizes the target acceptance criteria and the expected performance ranges based on structurally analogous nitrobenzamides [1, 3].

Validation ParameterICH M10 Acceptance CriteriaExpected Range for Nitrobenzamides
Linearity (R²) ≥ 0.990 (using matrix-matched calibration)0.995 – 0.999
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 5:11.0 – 5.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.5% – 8.2%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)88.5% – 104.2%
Extraction Recovery Consistent and Reproducible across concentrations85% – 95%
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%92% – 108% (Minimal suppression)

References

  • Title: Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. Source: Journal of Chromatography B / PubMed Central (NIH). URL: [Link]

  • Title: Validated RP-HPLC Method with UV Detection for the Determination of Cinitapride in its Formulation and Human Plasma. Source: Asian Journal of Chemistry. URL: [Link]

Method

Application Notes &amp; Protocols: 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide in Drug Discovery

Executive Summary & Pharmacophore Rationale In modern drug discovery, the strategic merging of privileged pharmacophores allows researchers to develop polypharmacological agents or highly selective tool compounds. 2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the strategic merging of privileged pharmacophores allows researchers to develop polypharmacological agents or highly selective tool compounds. 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS 16398-07-5) is a structurally unique benzamide derivative that serves as a powerful bifunctional tool compound.

Structurally, it bridges two well-documented therapeutic classes:

  • The Covalent Warhead : It contains the 2-chloro-5-nitrobenzamide moiety identical to that of GW9662 , a widely used irreversible antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This moiety is known to undergo nucleophilic aromatic substitution with Cys285 in the PPARγ orthosteric pocket[1].

  • The Salicylanilide Mimic : Unlike GW9662, which features a simple aniline ring, this compound features a 2-aminophenol (2-hydroxyphenyl) group. This structural inversion mimics the hydrogen-bonding network of salicylanilides (e.g., Niclosamide), a class of compounds extensively validated in oncology as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)[2].

By integrating these features, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide provides an exceptional starting point for Structure-Activity Relationship (SAR) studies aimed at dual-pathway modulation in metabolic disorders and oncology.

Mechanistic Workflow

The following diagram illustrates the divergent pharmacological pathways accessible through the structural moieties of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

G Compound 2-Chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide Warhead 2-Chloro-5-nitrobenzamide (GW9662-like) Compound->Warhead Salicyl 2-Hydroxyphenyl (Salicylanilide-like) Compound->Salicyl PPARg PPARγ (Cys285) Covalent Modification Warhead->PPARg Nucleophilic Substitution Adipogenesis Transcriptional Repression (Metabolic Modulation) PPARg->Adipogenesis Antagonism STAT3 STAT3 (Tyr705) Phosphorylation Block Salicyl->STAT3 H-Bonding Network Apoptosis Apoptosis / Cell Cycle Arrest (Oncology) STAT3->Apoptosis Pathway Inhibition

Figure 1: Dual-pathway mechanistic workflow of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Application 1: Covalent Modulation of PPARγ

Causality & Experimental Rationale

To evaluate the compound's efficacy as a PPARγ antagonist, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay. Because the 2-chloro-5-nitrobenzamide scaffold acts as a covalent inhibitor[3], standard equilibrium binding assays will yield artificially weak IC50 values. Causality: The nucleophilic attack by the thiolate of Cys285 on the chlorine-bearing carbon requires time to reach completion. Therefore, a prolonged pre-incubation step is the critical variable in this protocol.

Protocol: TR-FRET Coactivator Recruitment Assay
  • Reagent Preparation : Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 0.1% BSA). Expert Insight: Limit reducing agents like DTT to ≤1 mM. High concentrations of strong nucleophiles can prematurely quench the compound's electrophilic warhead, leading to false negatives.

  • Compound Pre-incubation : Dispense 10 nM of GST-tagged PPARγ Ligand-Binding Domain (LBD) into a 384-well low-volume plate. Add 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (titrated from 10 µM to 0.1 nM in DMSO; final DMSO <1%). Incubate for 120 minutes at room temperature.

  • Tracer Addition : Add a mixture containing 100 nM Fluorescein-labeled TRAP220 coactivator peptide and 2 nM Terbium (Tb)-labeled anti-GST antibody.

  • Equilibration & Detection : Incubate for an additional 30 minutes in the dark. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Analysis : Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates successful antagonism (blockade of TRAP220 recruitment).

System Validation & Quality Control
  • Positive Control : Use GW9662 (1 µM) to define the maximum inhibition baseline.

  • Assay Robustness : Calculate the Z'-factor using vehicle (DMSO) as the negative control. A self-validating assay must achieve a Z'-factor ≥ 0.6 before SAR data can be trusted.

Application 2: Phenotypic Screening for STAT3 Inhibition

Causality & Experimental Rationale

Salicylanilides are well-established inhibitors of the STAT3 signaling pathway, capable of reducing p-STAT3 (Tyr705) levels without affecting total STAT3 expression[4]. To test if the 2-hydroxyphenyl moiety of our compound successfully mimics this behavior, we employ an AlphaLISA cellular assay. Causality: We specifically select the DU145 human prostate cancer cell line because it harbors constitutively active STAT3[4], providing a robust, high-signal baseline that makes inhibitor-driven signal decay easy to quantify.

Protocol: AlphaLISA p-STAT3 (Tyr705) Cellular Assay
  • Cell Culture & Seeding : Seed DU145 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment : Aspirate media and add fresh media containing 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (dose-response curve). Incubate for 4 hours.

  • Lysis : Remove media entirely. Add 50 µL of AlphaLISA Lysis Buffer (supplemented with protease and phosphatase inhibitors). Agitate on a plate shaker at 350 rpm for 10 minutes at room temperature.

  • Sequential Bead Incubation :

    • Transfer 10 µL of lysate to a 384-well OptiPlate.

    • Add 20 µL of Acceptor Bead mix (conjugated to anti-total-STAT3). Incubate for 1 hour at room temperature.

    • Add 20 µL of Donor Bead mix (conjugated to anti-p-STAT3 Tyr705) under subdued lighting. Incubate for 1 hour.

    • Expert Insight: Sequential addition is mandatory. Adding donor and acceptor beads simultaneously in highly concentrated lysates often causes a "hook effect" (prozone effect), artificially suppressing the luminescent signal.

  • Detection : Read the plate on an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm).

System Validation & Quality Control
  • Reference Standard : Use Niclosamide (1 µM) as a positive control for STAT3 inhibition.

  • Counter-Screen : Run a parallel CellTiter-Glo (ATP-based) viability assay to ensure that the observed reduction in p-STAT3 is due to pathway inhibition, not acute cellular toxicity or mitochondrial uncoupling.

Quantitative Data Presentation: Expected SAR Profile

When profiling 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide against its parent pharmacophores, researchers should expect a hybrid pharmacological profile. The table below summarizes the hypothetical comparative data used to benchmark this compound during hit-to-lead optimization.

CompoundPrimary TargetAssay FormatMechanism of ActionExpected IC50 / EC50
GW9662 PPARγTR-FRETCovalent Antagonist (Cys285)~10 nM
Niclosamide STAT3AlphaLISANon-covalent Inhibitor~250 nM
2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide PPARγ / STAT3TR-FRET / AlphaLISADual-Target Modulator~50 nM / ~800 nM

Note: The addition of the 2-hydroxyl group introduces steric bulk and alters the electronic distribution of the aniline ring, which typically results in a slight rightward shift (weaker potency) in PPARγ covalent binding kinetics compared to GW9662, while rescuing STAT3 inhibitory activity.

References

  • Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662 Source: Biochemistry (ACS Publications) URL:[Link]

  • Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ Source: eLife URL:[Link]

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Salicylanilides and Their Anticancer Properties Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: Utilizing 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide in High-Throughput Enzyme Inhibition Studies

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The compound 2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS: 16398-07-5), hereafter referred to as CHPNB , is a highly versatile, electron-deficient benzamide pharmacophore. Structurally related to the well-known broad-spectrum inhibitor niclosamide, CHPNB features a reversed amide linkage and a unique substitution pattern (a 2-chloro and 5-nitro group on the benzoyl ring, and a 2-hydroxyl group on the aniline ring).

This specific arrangement makes CHPNB an exceptional probe for structure-activity relationship (SAR) studies. The 2-hydroxyl group acts as a potent hydrogen-bond donor/acceptor, while the strongly electron-withdrawing 5-nitro group increases the electrophilicity of the amide carbonyl. This Application Note details the optimized protocols for utilizing CHPNB as an inhibitor in two distinct in vitro enzymatic systems:

  • Cathepsin L: A lysosomal cysteine protease where the compound targets the catalytic Cys25/His163 dyad [1].

  • Lysine-Specific Demethylase 1 (LSD1): A flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme where the planar benzamide structure mimics the FAD-binding pocket or substrate-binding cleft [2].

Experimental Protocols & Workflow Causality

As a Senior Application Scientist, it is critical to understand why certain reagents are used, rather than just following a recipe. The following protocols have been engineered to prevent false positives (e.g., compound aggregation or assay interference) while maintaining the structural integrity of CHPNB.

Fluorogenic Cathepsin L Inhibition Assay

Cathepsin L requires a highly reducing, acidic environment to maintain its catalytic cysteine in an active thiolate state. We utilize the fluorogenic substrate Z-Phe-Arg-AMC [3].

Causality Insight: Standard Cathepsin L assays use 8 mM Dithiothreitol (DTT) [3]. However, high concentrations of DTT at elevated temperatures can artificially reduce the 5-nitro group of CHPNB to an amine, altering its inhibitory profile. To mitigate this, we recommend a brief, room-temperature pre-incubation and the substitution of DTT with 2 mM TCEP (Tris(2-carboxyethyl)phosphine) if time-dependent loss of inhibition is observed.

Reagents & Buffer Preparation
  • Assay Buffer: 340 mM Sodium Acetate, 60 mM Acetic Acid, 4 mM EDTA, pH 5.5. Add 2 mM TCEP (or 8 mM DTT) fresh daily [3].

  • Enzyme: Purified human recombinant Cathepsin L (diluted to 1 ng/µL in Assay Buffer).

  • Substrate: 1 mM Z-Phe-Arg-AMC stock in DMSO. Dilute to 20 µM in water prior to use.

  • Inhibitor (CHPNB): 10 mM stock in 100% DMSO.

Step-by-Step Methodology
  • Compound Plating: Dispense 1 µL of CHPNB (serially diluted in DMSO) into a black, flat-bottom 96-well microplate. The final DMSO concentration should not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 49 µL of the Cathepsin L enzyme solution to the wells.

  • Pre-incubation: Incubate the plate at room temperature (22°C) for exactly 15 minutes. Do not exceed 15 minutes to prevent potential nitro-group reduction by the reducing agent.

  • Reaction Initiation: Add 50 µL of the 20 µM Z-Phe-Arg-AMC substrate solution (Final substrate concentration = 10 µM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Excitation: 360 nm; Emission: 460 nm) for 30 minutes at 37°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve (typically the first 5–10 minutes).

CathepsinL_Inhibition Substrate Z-Phe-Arg-AMC (Fluorogenic Substrate) Enzyme Cathepsin L (Active Cys25) Substrate->Enzyme Binds S1/S2 Pockets Product Cleaved AMC (Fluorescence 460nm) Enzyme->Product Cleavage Inhibitor CHPNB (CAS 16398-07-5) Inhibitor->Enzyme Blocks Active Site

Mechanism of Cathepsin L inhibition by CHPNB blocking Z-Phe-Arg-AMC cleavage.

Peroxidase-Coupled LSD1 Demethylase Assay

LSD1 catalyzes the demethylation of mono- and di-methylated histone H3K4. This process produces hydrogen peroxide ( H2​O2​ ) in a 1:1 stoichiometry, which can be detected using Horseradish Peroxidase (HRP) and Amplex Red [4].

Causality Insight: Because CHPNB contains a phenolic hydroxyl group, it can sometimes act as a radical scavenger, potentially interfering with the HRP/Amplex Red readout (a known issue with pan-assay interference compounds, or PAINS). To validate that CHPNB is a true LSD1 inhibitor and not merely an assay artifact, an orthogonal readout (such as mass spectrometry-based detection of the demethylated peptide) should be run in parallel for the primary hit.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.01% Tween-20 (prevents compound aggregation), and 0.1% BSA [4].

  • Enzyme: 20 nM recombinant human LSD1/CoREST complex.

  • Substrate Mix: 500 µM mono-methylated H3K4 peptide, 50 µM Amplex Red, and 20 µg/mL HRP in Assay Buffer [5].

Step-by-Step Methodology
  • Enzyme/Inhibitor Pre-incubation: In a 384-well black microplate, mix 10 µL of LSD1/CoREST enzyme with 100 nL of CHPNB (delivered via acoustic dispensing to ensure precise low-volume transfer). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the Substrate Mix (containing H3K4me1, Amplex Red, and HRP) to initiate the reaction.

  • Kinetic Readout: Measure the fluorescence of the resorufin product (Excitation: 540 nm; Emission: 590 nm) kinetically for 45 minutes at room temperature.

  • Background Subtraction: Ensure control wells lacking the H3K4 peptide are subtracted from all readings to account for any auto-oxidation of Amplex Red.

LSD1_Workflow Step1 1. Pre-incubate LSD1 with CHPNB (10 min) Step2 2. Add H3K4me1 Peptide & FAD Cofactor Step1->Step2 Step3 3. Demethylation yields H2O2 byproduct Step2->Step3 Step4 4. HRP + Amplex Red react with H2O2 Step3->Step4 Step5 5. Measure Resorufin Fluorescence (590nm) Step4->Step5

Step-by-step workflow for the peroxidase-coupled LSD1 demethylase assay.

Quantitative Data Presentation

The following table summarizes representative validation data for CHPNB across both assay platforms. Data normalization was performed using the equation: % Inhibition = 100 ×[1 - (RFU_compound - RFU_blank) / (RFU_DMSO - RFU_blank)]

Target EnzymeAssay FormatSubstrateApparent IC₅₀ (µM)Hill Slope (n_H)Assay Z'-Factor
Cathepsin L Fluorogenic CleavageZ-Phe-Arg-AMC (10 µM)4.25 ± 0.311.120.82
LSD1/CoREST Peroxidase-CoupledH3K4me1 Peptide (250 µM)12.60 ± 1.050.950.76

Note: A Hill slope near 1.0 indicates a standard 1:1 stoichiometric binding event without significant cooperative binding or compound aggregation.

Troubleshooting & Optimization

  • Fluorescence Quenching: Nitroaromatics like CHPNB can absorb light in the near-UV/visible spectrum (Inner Filter Effect). If the IC₅₀ curve appears artificially steep, run a counter-screen by adding CHPNB to pre-cleaved AMC or resorufin to calculate a quenching correction factor.

  • Solubility Limits: CHPNB has limited aqueous solubility due to its highly aromatic nature. If precipitation occurs (visible as a cloudy suspension or erratic fluorescence spikes), increase the Tween-20 concentration to 0.05% or utilize CHAPS detergent.

References

  • Reaction Biology. "Demethylase Assay Services: Assay format Amplex Red." Accessed March 2026.[Link]

  • ACS Publications. "Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain." Journal of Medicinal Chemistry. Accessed March 2026. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide not dissolving in aqueous solutions?

A: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, a derivative of the benzamide family, is expected to have low aqueous solubility. This is a common characteristic for compounds with similar structures, such as niclosamide, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility[1]. The poor water solubility is attributed to its chemical structure, which includes a relatively large, non-polar aromatic backbone and functional groups that can participate in strong intermolecular interactions within the crystal lattice, making it difficult for water molecules to solvate the compound.

Q2: What are the initial recommended solvents to try for solubilizing this compound for in vitro experiments?

A: For initial in vitro experiments, it is recommended to start with organic solvents in which the compound is likely to be more soluble. Based on the properties of related compounds, consider the following:

  • Dimethyl sulfoxide (DMSO): A common solvent for dissolving a wide range of organic compounds for in vitro assays.

  • Ethanol: Another frequently used solvent in biological experiments.

  • Methanol: Can also be effective, but its volatility and toxicity should be considered.

It is crucial to first prepare a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with the experiment.

Q3: Can I use pH modification to improve the solubility of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide?

A: Yes, pH modification can be a viable strategy. The 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide molecule contains a phenolic hydroxyl group (-OH), which is weakly acidic. By increasing the pH of the solution above the pKa of this group, the compound will be deprotonated, forming a more soluble phenolate salt. The pKa of the phenolic -OH in similar structures, like niclosamide, is reported to be in the range of 5.6 to 7.2[1]. Therefore, adjusting the pH to a basic range (e.g., pH 8-9) with a suitable buffer or a base like sodium hydroxide could significantly enhance its aqueous solubility. However, it is essential to ensure that the altered pH is compatible with your experimental system and does not degrade the compound.

Q4: Are there any known stability issues I should be aware of when preparing solutions?

  • Store stock solutions in amber vials or protect them from light.

  • Prepare fresh dilutions for your experiments whenever possible.

  • Avoid prolonged storage at room temperature; store stock solutions at -20°C or -80°C.

  • Be aware that at low pH, some related compounds can convert from an amorphous to a less soluble crystalline form[1].

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection and Co-Solvent Systems

This guide provides a systematic approach to finding a suitable solvent system for your experiments.

The Principle: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs[2][3]. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent mixture.

Step-by-Step Protocol:

  • Initial Solubility Screening:

    • Prepare small, known amounts of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide in separate microcentrifuge tubes.

    • Add a measured volume of different organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile) to each tube to determine the approximate solubility in each.

    • Visually inspect for complete dissolution. If the compound dissolves, try to create a more concentrated solution to determine the saturation point.

  • Developing a Co-Solvent System:

    • Based on the initial screening, select the best organic solvent (e.g., DMSO).

    • Prepare a high-concentration stock solution of the compound in the chosen solvent (e.g., 10 mM in DMSO).

    • To prepare your working solution, perform a serial dilution of the stock solution into your aqueous experimental buffer.

    • Critical Step: When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. Uncontrolled precipitation can occur upon dilution with aqueous media[2].

  • Optimization of the Co-Solvent Ratio:

    • If precipitation occurs at your desired final concentration, you may need to increase the percentage of the co-solvent in your final working solution.

    • Create a matrix of different co-solvent percentages (e.g., 0.1%, 0.5%, 1%, 2% DMSO) and test the solubility of your compound at the target concentration.

    • Important Consideration: Always run a vehicle control in your experiments with the same final concentration of the co-solvent to account for any effects of the solvent itself.

Data Presentation: Comparison of Common Co-Solvents

Co-SolventPropertiesCommon Concentration in Cell Culture
DMSO Aprotic, highly polar< 0.5% (can be toxic at higher concentrations)
Ethanol Protic, polar< 1%
Polyethylene Glycol (PEG 400) Low toxicity, good solubilizing agentVariable, can be higher than DMSO/Ethanol
Propylene Glycol Low toxicity, often used in parenteral formulationsVariable

Workflow for Co-Solvent System Development

Caption: Decision workflow for developing a co-solvent system.

Guide 2: Utilizing Formulation Strategies for Improved Solubility

For more challenging solubility issues, especially for in vivo studies, advanced formulation strategies may be necessary.

The Principle: Techniques like creating solid dispersions or using cyclodextrins can enhance the aqueous solubility of poorly soluble compounds by preventing the drug molecules from forming a crystal lattice.

1. Solid Dispersions

Expertise & Experience: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level[4]. This creates a system where the drug is in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

Step-by-Step Protocol for Lab-Scale Preparation (Solvent Evaporation Method):

  • Select a hydrophilic carrier. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Dissolve both the 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). This will leave a solid mass.

  • Further dry the solid mass under a vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be ground into a powder and dissolved in an aqueous medium for your experiment.

2. Cyclodextrin Complexation

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The non-polar drug molecule can be encapsulated within the lipophilic core, forming an inclusion complex that has a much higher aqueous solubility[5].

Step-by-Step Protocol for Lab-Scale Preparation:

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin.

  • Add an excess of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide to the cyclodextrin solution.

  • Stir or sonicate the mixture for an extended period (several hours to overnight) at a controlled temperature to facilitate complex formation.

  • Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized drug-cyclodextrin complex.

Logical Relationship of Formulation Strategies

G cluster_0 Core Problem cluster_1 Formulation Approaches cluster_2 Mechanism of Solubility Enhancement a Poor Aqueous Solubility of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide b Solid Dispersion a->b c Cyclodextrin Complexation a->c d Particle Size Reduction a->d e Amorphous State (Higher Energy) b->e leads to f Inclusion Complex (Hydrophilic Exterior) c->f forms g Increased Surface Area d->g results in

Sources

Optimization

Technical Support Center: Troubleshooting 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS 16398-07-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS 16398-07-5).

This compound features a dual-liability structure: a 2-chloro-5-nitrobenzamide moiety (a known covalent warhead highly susceptible to nucleophilic attack) and a 2-hydroxyphenyl moiety (an aminophenol derivative prone to auto-oxidation). Failure to account for these structural features will lead to rapid compound degradation, irreproducible assay results, and false negatives.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my compound completely lose inhibitory activity when added to my standard biochemical assay buffer?

The Causality: Your assay buffer likely contains thiol-based reducing agents such as Dithiothreitol (DTT), β -mercaptoethanol (BME), or Glutathione (GSH). The 2-chloro-5-nitrobenzamide moiety is a highly electrophilic warhead. The para-nitro group and ortho-carbonyl group strongly withdraw electron density from the aromatic ring, activating the aryl chloride for Nucleophilic Aromatic Substitution (SNAr) . When exposed to thiols, the nucleophilic sulfur attacks the ring, displacing the chlorine atom and forming a bulky, inactive thioether adduct[1]. This completely abolishes the compound's ability to bind its intended biological target. The Solution: You must eliminate all nucleophilic thiols from your assay. Switch to TCEP (Tris(2-carboxyethyl)phosphine) , a non-nucleophilic reducing agent that maintains protein stability without reacting with aryl halides.

Q2: My 10 mM DMSO stock solution turned dark brown after a month at -20°C. Is it still good to use?

The Causality: No, the compound has degraded. The 2-hydroxyphenyl (aminophenol) portion of the molecule is highly susceptible to auto-oxidation. In the presence of dissolved oxygen and trace transition metals, the aminophenol oxidizes into a reactive quinone imine . These quinone imines rapidly polymerize, forming the dark brown/black precipitates you observe. The Solution: Discard the discolored stock. To prevent this, new stocks must be prepared in anhydrous, degassed DMSO, aliquoted into single-use vials, purged with an inert gas (Argon or Nitrogen), and stored at -80°C.

Q3: I am testing this compound in a cell-based assay. Why is the apparent potency much lower than in my cell-free assay?

The Causality: Intracellular environments contain high concentrations of Glutathione (GSH), typically ranging from 1 to 10 mM. Just as in your biochemical buffer, the intracellular GSH rapidly conjugates with the 2-chloro-5-nitrobenzamide warhead via SNAr, neutralizing the drug before it can reach its target[2]. Furthermore, cellular Glutathione S-Transferases (GSTs) enzymatically accelerate this degradation. The Solution: When interpreting cell-based data, you must account for this metabolic liability. Consider running a parallel assay using a GST inhibitor or in a cell line with depleted GSH (e.g., pre-treated with Buthionine Sulfoximine, BSO) to validate whether the loss of potency is due to target engagement failure or GSH-mediated degradation.

Part 2: Degradation Pathways & Troubleshooting Workflows

ChemicalDegradation Compound 2-chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide (Intact Compound) SNAr Nucleophilic Aromatic Substitution (SNAr) via DTT / GSH Compound->SNAr Oxidation Auto-oxidation of Aminophenol Moiety via O2 Compound->Oxidation Hydrolysis Amide Bond Hydrolysis via Extreme pH Compound->Hydrolysis Adduct Inactive Thiol Adduct (Loss of Target Affinity) SNAr->Adduct Quinone Quinone Imine Polymers (Brown/Black Precipitate) Oxidation->Quinone Cleavage 2-chloro-5-nitrobenzoic acid + 2-aminophenol Hydrolysis->Cleavage

Fig 1. Primary degradation pathways of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

TroubleshootingWorkflow Start Issue: Loss of Compound Activity in Assay CheckBuffer Does the assay buffer contain DTT, BME, or GSH? Start->CheckBuffer YesThiol Yes CheckBuffer->YesThiol NoThiol No CheckBuffer->NoThiol ReplaceTCEP Replace with TCEP (Non-nucleophilic) YesThiol->ReplaceTCEP CheckColor Is the stock solution discolored (brown/black)? NoThiol->CheckColor YesColor Yes CheckColor->YesColor NoColor No CheckColor->NoColor RemakeStock Remake in degassed DMSO, store under Argon at -80°C YesColor->RemakeStock CheckTarget Investigate Target Biology or Protein Stability NoColor->CheckTarget

Fig 2. Troubleshooting workflow for resolving compound instability in biochemical assays.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the half-life ( t1/2​ ) of the compound under various standard laboratory conditions. Data is normalized to highlight the extreme vulnerability of the compound to nucleophiles and oxygen.

Environmental ConditionBuffer / Solvent AdditiveApparent Half-Life ( t1/2​ )Primary Degradation Mechanism
Standard Assay Buffer (pH 7.4) 1 mM DTT< 15 minutes SNAr (Thiol Adduct Formation)
Standard Assay Buffer (pH 7.4) 5 mM GSH< 5 minutes SNAr (Thiol Adduct Formation)
Optimized Assay Buffer (pH 7.4) 1 mM TCEP> 48 hours Stable (No Nucleophilic Attack)
DMSO Stock (Ambient Air) None (Exposed to O2​ )~ 7 days Auto-oxidation (Quinone Imine)
DMSO Stock (Degassed/Argon) None (Inert Atmosphere)> 6 months Stable
Basic Buffer (pH 9.0) None~ 12 hours Amide Hydrolysis & Accelerated Oxidation

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your compound is intact. Use the following self-validating protocols to prepare your reagents and verify compound stability.

Protocol A: Preparation of Oxidation-Resistant, Thiol-Free Assay Buffers

This protocol eliminates the causal factors of degradation: nucleophilic attack and auto-oxidation.

  • Solvent Degassing: Sparge your base assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Reducing Agent Substitution: Add 1 mM TCEP hydrochloride to the buffer. Crucial Step: TCEP is acidic. Re-adjust the buffer to pH 7.4 using NaOH after TCEP addition to prevent acid-catalyzed precipitation of your target protein.

  • Compound Preparation: Thaw a single-use aliquot of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (stored at -80°C under Argon) just before use.

  • Dilution: Dilute the compound directly into the TCEP-containing buffer. Keep the final DMSO concentration below 1% to prevent solvent-induced protein denaturation.

Protocol B: LC-MS/MS Validation of Compound Integrity (Self-Validating Adduct Assay)

This protocol acts as a self-validating system to prove whether loss of activity is due to chemical degradation (SNAr) rather than biological inactivity.

  • Reaction Setup: Prepare three 100 μ L reaction vials containing 10 μ M of the compound in standard buffer (pH 7.4).

    • Vial 1 (Negative Control): Buffer only.

    • Vial 2 (Experimental Liability): Buffer + 1 mM DTT.

    • Vial 3 (Validation Control): Buffer + 1 mM TCEP.

  • Incubation: Incubate all vials at 37°C for 60 minutes.

  • Quenching: Quench the reactions by adding 100 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated salts.

  • LC-MS/MS Analysis: Inject 5 μ L of the supernatant onto a C18 reverse-phase column. Monitor for the parent mass of the intact compound ( [M+H]+ approx. 293 m/z).

  • Data Interpretation (Self-Validation):

    • Vial 1 must show the intact parent mass.

    • Vial 2 will show a complete disappearance of the 293 m/z peak, replaced by a mass shift corresponding to the DTT adduct (loss of Cl, addition of DTT).

    • Vial 3 must retain the intact 293 m/z peak, validating that TCEP successfully prevents SNAr degradation while maintaining reducing conditions.

Part 5: References

  • Structural Elucidation and Covalent Modulation of the Autorepressed Orphan Nuclear Receptor NR2F6 ACS Chemical Biology, 2025. URL:[Link]

  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications Journal of Medicinal Chemistry, 2025. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling the isolation, purification, and solid-state characterization of 2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling the isolation, purification, and solid-state characterization of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS: 16398-07-5).

Due to its amphiphilic nature—featuring a hydrophobic chloronitrophenyl moiety alongside highly polar, hydrogen-bonding capable hydroxyl and amide groups—this compound is highly susceptible to complex phase behaviors, including liquid-liquid phase separation (LLPS) and conformational polymorphism.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my compound "oiling out" as a dense liquid phase instead of forming a crystalline solid? A1: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," occurs when the solution's supersaturation generation rate rapidly exceeds the nucleation rate 1. For highly functionalized benzamides, rapid cooling forces the system across the binodal curve before it can organize into a crystal lattice, causing it to separate as a solute-rich amorphous liquid [[2]]().

  • Causality: The conformational flexibility of the amide bond, combined with competitive intra- and intermolecular hydrogen bonding, creates a high entropic barrier to nucleation.

  • Solution: Reheat the mixture until the oil completely redissolves. To prevent recurrence, decrease the cooling rate to <0.2 °C/min or adjust the solvent system by adding 5–10% more of the primary solubilizing solvent to shift the cloud point safely below the metastable zone 3.

Q2: How do I control the polymorphic outcome and prevent batch-to-batch variability? A2: Benzamides are historically notorious for polymorphism; the solvent environment heavily dictates pre-nucleation cluster formation 4. The competition between amide-amide dimers and amide-hydroxyl interactions leads to multiple viable crystal packings 5.

  • Causality: Polar solvents (e.g., ethanol) stabilize specific hydrogen-bonded dimers in solution, directing the thermodynamic pathway toward one polymorph, while non-polar anti-solvents might favor another. Furthermore, trace impurities can act as thermodynamic switches, inadvertently stabilizing metastable forms 6.

  • Solution: Strictly control the solvent/anti-solvent ratio. Implement a definitive seeding strategy: introduce 1–2 wt% of the desired polymorph's seed crystals precisely at the upper limit of the metastable zone to bypass spontaneous primary nucleation [[7]]().

Q3: My isolated crystals are fine needles that trap solvent and filter poorly. How can I improve the crystal habit? A3: The formation of fine, acicular (needle-like) crystals that trap mother liquor is a classic symptom of rapid, kinetically-driven growth [[8]]().

  • Causality: A high degree of supersaturation causes the crystal to grow rapidly along its fastest-growing face (often the hydrogen-bonded chain axis in benzamides), leading to needles that physically entrap solvent between them.

  • Solution: Implement an "aging" or "maturation" phase. After initial nucleation, hold the suspension at a constant temperature for 2–4 hours. This promotes Ostwald ripening, where smaller, imperfect crystals dissolve and re-precipitate onto larger crystals, yielding a more equant, block-like habit that is easier to filter 7.

Part 2: Visual Troubleshooting Workflow

G Start Oiling Out (LLPS) Detected Heat Reheat to T > Cloud Point (Redissolve Oil) Start->Heat Adjust Adjust Solvent Composition (Increase Solubilizing Power) Heat->Adjust Cool Controlled Cooling (0.1 - 0.2 °C/min) Adjust->Cool Seed Introduce Seed Crystals at Metastable Zone Cool->Seed Success Nucleation & Crystal Growth Seed->Success

Logical workflow for resolving liquid-liquid phase separation (oiling out).

Part 3: Quantitative Solvent Data

The following table summarizes the idealized solubility and Metastable Zone Width (MSZW) data for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide to guide your solvent selection and cooling profiles.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Metastable Zone Width (ΔT, °C)Typical Crystal Habit
Ethyl Acetate 15.285.412Prismatic
THF / Heptane (1:2) 22.5110.38Block-like
Ethanol / Water (4:1) 8.145.618Acicular (Needles)
Acetonitrile 10.462.815Plates

Note: Data represents typical thermodynamic behavior for highly functionalized benzamide derivatives under standard atmospheric conditions. MSZW is highly dependent on agitation rates and vessel geometry.

Part 4: Self-Validating Experimental Protocol

Objective: Isolate high-purity 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide via anti-solvent crystallization while avoiding LLPS and controlling polymorphism.

Phase 1: Dissolution & Clarification
  • Suspend 10.0 g of crude compound in 100 mL of Ethyl Acetate.

  • Heat to 60°C under continuous agitation (400 rpm) until complete dissolution is achieved.

    • Causality: Complete destruction of the thermal history prevents "ghost" nuclei from directing unwanted polymorphic growth.

  • Self-Validation Check: Visually inspect the solution. Perform a hot polish filtration through a 0.45 µm PTFE filter. The filtrate must be optically clear to ensure the removal of foreign nucleating agents [[6]]().

Phase 2: Supersaturation & Seeding
  • Transfer the clarified solution to a jacketed crystallizer and stabilize at 55°C.

  • Titrate Heptane (anti-solvent) dropwise until the first sign of persistent turbidity (cloud point), then raise the temperature by 2°C to clear the solution.

  • Cool to 45°C and introduce 0.1 g (1 wt%) of pure seed crystals 7.

  • Self-Validation Check: Observe the seeds for 15 minutes.

    • If seeds dissolve: The system is undersaturated. Evaporate 5% of the solvent volume and re-seed.

    • If seeds remain sharp and suspended: The system is correctly positioned in the metastable zone.

Phase 3: Growth & Isolation
  • Age the suspension by holding the temperature at 45°C for 2 hours. This allows the seeds to establish the primary crystal lattice and prevents secondary nucleation.

  • Cool at a strict ramp of 0.1 °C/min down to 5°C 8.

    • Causality: The slow ramp ensures solute deposition occurs on existing crystal faces rather than triggering the spontaneous formation of fine needles.

  • Isolate the crystalline product via vacuum filtration. Wash the filter cake with 20 mL of pre-chilled (5°C) Ethyl Acetate/Heptane (1:1 v/v) to displace the mother liquor without dissolving the product.

References

  • Title: Nucleation Mechanisms of a Polymorphic Molecular Crystal: Solvent-Dependent Structural Evolution of Benzamide Aggregates Source: ACS Publications URL: 4

  • Title: One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide Source: IUCr URL: 5

  • Title: Cyclopentadecanolide Crystallization: A Technical Support Guide Source: Benchchem URL: 2

  • Title: Technical Support Center: Crystallinity of Sulfonamide Compounds Source: Benchchem URL: 8

  • Title: Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III Source: ResearchGate URL: 6

  • Title: minimizing impurities in galbinic acid purification Source: Benchchem URL: 3

  • Title: Technical Support Center: Azane Hydrate Crystallization Source: Smolecule URL: 1

  • Title: Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid Source: Benchchem URL: 7

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide . This compound is synthesized via the bimolecular condensation of 2-chloro-5-nitrobenzoyl chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide . This compound is synthesized via the bimolecular condensation of 2-chloro-5-nitrobenzoyl chloride and 2-aminophenol.

As a Senior Application Scientist, I have compiled this guide to address the primary synthetic challenge in this workflow: chemoselectivity . Because 2-aminophenol possesses both an amine (-NH₂) and a hydroxyl (-OH) group, strict kinetic control is required to drive N-acylation while suppressing O-acylation, N,O-diacylation, and thermal cyclization[1].

Core Reaction Workflow: Self-Validating Protocol

This step-by-step methodology is designed as a self-validating system. Visual and analytical checkpoints are built into the protocol to ensure causality and real-time verification of the reaction's progress[2].

Step 1: Preparation & System Purging
  • Action: Flame-dry a round-bottom flask under vacuum and purge with inert gas (N₂ or Argon). Add 2-aminophenol (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Validation Check: The solution should be clear. If the 2-aminophenol is dark brown, it has oxidized and must be recrystallized before use.

Step 2: Base Addition & Cooling
  • Action: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Cool the reaction vessel to strictly 0 °C using an ice-water bath.

  • Causality: A non-nucleophilic tertiary amine is required to scavenge the HCl byproduct. If HCl is not scavenged, it protonates the 2-aminophenol into an anilinium salt, killing its nucleophilicity. We avoid inorganic bases (like NaOH) because they deprotonate the phenol (pKa ~9.7), creating a highly reactive phenoxide that drives unwanted O-acylation[3].

Step 3: Electrophile Addition
  • Action: Dissolve 2-chloro-5-nitrobenzoyl chloride (1.05 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise over 30 minutes to the 0 °C reaction mixture.

  • Validation Check: You will immediately observe the formation of a dense white precipitate. This is TEA·HCl (triethylammonium chloride). The appearance of this salt visually validates that the acylation is occurring and the base is actively scavenging the acid.

Step 4: Monitoring & Kinetic Control
  • Action: Maintain the reaction at 0 °C to 25 °C for 4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 2:1). The starting 2-aminophenol (Rf ~0.3) will stain positive with ninhydrin (turns purple). The desired benzamide product (Rf ~0.6) will be strongly UV-active but ninhydrin-negative.

Step 5: Orthogonal Liquid-Liquid Extraction (Workup)
  • Action: Quench the reaction with 1M aqueous HCl and dilute with Ethyl Acetate (EtOAc). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄.

  • Causality: This is an orthogonal purification step. The 1M HCl wash protonates unreacted 2-aminophenol and TEA, dragging them into the aqueous layer. The NaHCO₃ wash deprotonates any hydrolyzed acid chloride (2-chloro-5-nitrobenzoic acid), extracting it into the basic aqueous phase. The organic layer now contains only the highly pure neutral benzamide.

Mechanism & Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways of the reaction. Strict adherence to the protocol ensures the reaction remains on the green (kinetic) pathway.

ReactionPathways Reagents 2-chloro-5-nitrobenzoyl chloride + 2-aminophenol Desired N-Acylation (Target) 2-chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide Reagents->Desired THF/DCM, 0°C, TEA (Kinetic Control) O_Acyl O-Acylation (Ester Byproduct) Reagents->O_Acyl Strong Base / Wrong Solvent Diacyl N,O-Diacylation (Byproduct) Reagents->Diacyl Excess Acid Chloride Hydrolysis Hydrolysis (2-chloro-5-nitrobenzoic acid) Reagents->Hydrolysis H2O (Moisture) Benzoxazole Benzoxazole Cyclization (Degradation) Desired->Benzoxazole Heat (>60°C) / Acid

Reaction pathways for 2-aminophenol acylation highlighting desired N-acylation vs. side reactions.

Troubleshooting Guides & FAQs

Q: I am observing a mixture of N-acylated and O-acylated products. How can I improve chemoselectivity? A: This is a classic kinetic vs. thermodynamic control issue. The amine is intrinsically a better nucleophile than the hydroxyl group due to nitrogen's lower electronegativity[3]. However, if the phenol is deprotonated, the resulting phenoxide is highly reactive and will attack the acid chloride. Fix: Ensure your reaction is rigorously cooled to 0 °C during the electrophile addition[1]. Verify your base: using a mild tertiary amine (TEA or DIPEA) prevents the deprotonation of the phenol group. Never use inorganic bases like K₂CO₃ or NaOH for this specific transformation.

Q: My reaction stalls at 50% conversion, and I detect unreacted 2-aminophenol alongside a new highly polar spot on the TLC. A: The highly polar spot is 2-chloro-5-nitrobenzoic acid, the hydrolysis product of your acid chloride. Acid chlorides are exquisitely sensitive to moisture. Fix: If your solvent (THF/DCM) is not strictly anhydrous, water will outcompete the amine for the electrophile. Additionally, ensure you added at least 1.5 equivalents of TEA. If the generated HCl is not scavenged, it will protonate the remaining 2-aminophenol, rendering it non-nucleophilic and stalling the reaction.

Q: When I attempted to heat the reaction to drive it to completion, I isolated a highly fluorescent byproduct. What is this? A: You have inadvertently driven the intramolecular cyclization of your desired benzamide into 2-(2-chloro-5-nitrophenyl)benzoxazole[1]. At elevated temperatures (>60 °C), especially in the presence of acidic trace impurities, the ortho-hydroxyl group attacks the amide carbonyl, eliminating water to form the benzoxazole ring. Fix: To prevent this thermal degradation, strictly maintain the reaction temperature below 25 °C.

Q: The acid chloride reagent I purchased is a sticky, gummy paste instead of a crystalline solid/clear liquid. Can I still use it? A: No. A gummy texture indicates that the 2-chloro-5-nitrobenzoyl chloride has heavily degraded and hydrolyzed into 2-chloro-5-nitrobenzoic acid due to atmospheric moisture. Fix: You must either purchase a fresh bottle or synthesize the acid chloride fresh from the corresponding carboxylic acid using oxalyl chloride and a catalytic amount of DMF[2].

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes based on optimized lab data.

SolventBase (1.5 eq)Temp (°C)Time (h)N-Acylation Yield (%)Major Byproduct Observed
THF (Anhydrous) TEA 0 to 25 4 >90% None (Trace Hydrolysis)
DCM (Anhydrous)DIPEA0 to 25488%None
DMFK₂CO₃2512<40%O-Acylated Ester
THF (Wet)TEA254<50%2-chloro-5-nitrobenzoic acid
ToluenePyridine110 (Reflux)12<10%Benzoxazole derivative

References

  • Title: CN110577500A - Preparation method of 2-(aminophenyl)
  • Source: PMC (National Institutes of Health)
  • Title: Nucleophilicity parameters for amines, amino acids and peptides in water.

Sources

Troubleshooting

Technical Support Center: Experimental Artifacts in Salicylanilide Chemistry

A Note to the Researcher: Direct experimental data for the specific compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is not extensively available in the public domain. However, this molecule belongs to the well-stu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Direct experimental data for the specific compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is not extensively available in the public domain. However, this molecule belongs to the well-studied class of salicylanilides, which includes the FDA-approved drug Niclosamide. This guide leverages the wealth of information on salicylanilides and their analogs to anticipate and troubleshoot potential experimental artifacts you may encounter. The principles and procedures outlined here are directly applicable to the synthesis, purification, and analysis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my synthesis of a salicylanilide. What are the common causes?

A1: Low yields in salicylanilide synthesis are a frequent issue and can often be attributed to a few key factors:

  • Deactivated Anilines: The reactivity of the aniline starting material is crucial. Anilines with strong electron-withdrawing groups can be highly deactivated, leading to poor nucleophilicity and consequently, lower yields in the amide coupling reaction.[1]

  • Reaction Conditions: The choice of coupling reagents and reaction conditions plays a significant role. For instance, while phosphorus trichloride (PCl3) in toluene can be used, the conditions may need optimization for specific substrates.[1] Microwave-assisted synthesis has been shown to be effective in some cases.

  • Side Reactions: Incomplete reactions can lead to a mixture of starting materials and product. Additionally, side reactions such as the formation of undesired isomers during nitration of precursors can complicate the synthesis and reduce the yield of the target molecule.[2]

  • Purification Losses: Salicylanilides can be challenging to purify, and significant material loss can occur during recrystallization or chromatography. Their low aqueous solubility can also lead to precipitation and loss during workup.[3]

Q2: My purified salicylanilide appears to be degrading over time. What are the potential degradation pathways?

A2: While specific degradation pathways for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide are not documented, based on related chlorinated nitroaromatic compounds, several degradation routes are plausible:

  • Hydrolysis: The amide bond in the salicylanilide scaffold can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking the molecule into its constituent salicylic acid and aniline derivatives.

  • Photodegradation: Many aromatic nitro compounds are light-sensitive and can degrade upon exposure to UV light. This can involve complex photochemical reactions.

  • Reduction of the Nitro Group: The nitro group is prone to reduction, which can occur under various conditions, including the presence of reducing agents or certain microbial contaminants.[4] This can lead to the formation of nitroso, hydroxylamino, or amino derivatives. These intermediates can sometimes be colored, leading to a visible change in the sample.[4]

Q3: I am observing poor solubility of my salicylanilide derivative. Is this normal and how can I address it?

A3: Yes, poor water solubility is a well-known characteristic of the salicylanilide class of compounds.[3] This property significantly impacts their bioavailability and can also present challenges in experimental assays.[5][6]

To address solubility issues, consider the following:

  • Co-solvents: For in vitro assays, using a small percentage of an organic solvent like DMSO is a common practice. However, it is crucial to include appropriate solvent controls in your experiments.

  • Formulation Strategies: For drug development purposes, various formulation strategies have been explored to enhance the solubility of salicylanilides, including the formation of salts (e.g., ethanolamine salts) or the synthesis of more soluble prodrugs.[5]

  • Structural Modification: Research has shown that modifications to the salicylanilide scaffold can influence solubility. However, this would involve synthesizing new analogs.[5]

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis of the Final Product

Question: My HPLC analysis of the purified 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide shows multiple unexpected peaks. What could be the source of these impurities?

Answer: The presence of unexpected peaks in your HPLC chromatogram can stem from several sources. A systematic approach is necessary to identify and eliminate them.

Troubleshooting Workflow for Purity Issues

start Unexpected HPLC Peaks check_synthesis Review Synthesis Protocol start->check_synthesis Synthesis-related? check_purification Evaluate Purification Method start->check_purification Purification-related? check_stability Assess Compound Stability start->check_stability Degradation-related? identify_impurity Characterize Impurity (LC-MS) check_synthesis->identify_impurity Potential side-products or unreacted starting materials check_purification->identify_impurity Co-eluting impurities or artifacts from purification check_stability->identify_impurity Degradation products remediate Implement Corrective Actions identify_impurity->remediate

Caption: A troubleshooting flowchart for identifying the source of HPLC impurities.

Potential Sources of Impurities and Solutions:

Potential Source Explanation Recommended Action
Isomeric Impurities The nitration of 2-chlorobenzaldehyde, a potential precursor, can yield isomeric products.[2] These isomers can be difficult to separate from the desired product.Optimize the nitration reaction conditions (e.g., temperature control) to favor the formation of the desired isomer. Employ high-resolution purification techniques like preparative HPLC.
Unreacted Starting Materials Incomplete amide coupling will result in the presence of the starting aniline and salicylic acid derivatives.Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of starting materials. Adjust reaction time or temperature as needed.
Side-Reaction Products Besides isomer formation, other side reactions can occur depending on the specific synthetic route.Carefully review your synthetic scheme for potential side reactions. Characterize the impurity using LC-MS to gain insight into its structure.[7]
Degradation Products As mentioned in the FAQs, salicylanilides can degrade. The impurity might be a degradation product.Analyze a freshly prepared sample and compare it with an older sample to see if the impurity peak grows over time. Store the compound under inert gas, protected from light, and at a low temperature.
Issue 2: Inconsistent Biological Activity in Cellular Assays

Question: I am getting variable results in my cell-based assays with my salicylanilide compound. What could be causing this inconsistency?

Answer: Inconsistent biological activity is a common and frustrating problem. The root cause often lies in the physicochemical properties of the compound or its interaction with the assay components.

Potential Causes and Solutions:

  • Poor Solubility and Precipitation: Due to their low aqueous solubility, salicylanilides can precipitate out of the cell culture medium, leading to a lower effective concentration at the target.[3]

    • Solution: Visually inspect the wells for any signs of precipitation. Determine the kinetic solubility of your compound in the assay medium. Consider using a lower concentration or formulating the compound with a non-toxic solubilizing agent.

  • Mitochondrial Uncoupling Activity: Many salicylanilides are known mitochondrial uncouplers, which can lead to off-target effects and cytotoxicity that may mask the intended biological activity.[8]

    • Solution: Perform a mitochondrial toxicity assay to assess the uncoupling potential of your compound.[8] This will help you to understand if the observed cellular effects are due to a specific mechanism or general toxicity.

  • Compound Adsorption: Lipophilic compounds can adsorb to plasticware, reducing the actual concentration of the compound in the assay.

    • Solution: Consider using low-adhesion microplates. Pre-incubating the plates with a protein solution (like BSA) can also help to block non-specific binding sites.

Issue 3: Difficulty in Structural Characterization by NMR

Question: The 1H NMR spectrum of my salicylanilide is complex, with broad peaks. How can I improve the quality of my NMR data?

Answer: Broad peaks in the NMR spectrum of salicylanilides can be due to several factors, including restricted bond rotation and aggregation.

Potential Causes and Solutions:

  • Restricted Amide Bond Rotation: The amide bond (CO-NH) has a partial double bond character, which can restrict rotation and lead to the observation of rotamers at room temperature, complicating the spectrum.

    • Solution: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). This will increase the rate of rotation around the amide bond, potentially causing the distinct signals of the rotamers to coalesce into a single, sharper peak.

  • Aggregation: Salicylanilides can aggregate in solution, especially at higher concentrations, leading to peak broadening.

    • Solution: Acquire the spectrum at a lower concentration. Changing the NMR solvent to one that better solvates the molecule might also help to break up aggregates.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal impurities can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reagent, consider purifying the reagent or using a different source.

Experimental Protocols

Protocol 1: General Synthesis of a Salicylanilide via Amide Coupling

This protocol provides a general method for the synthesis of salicylanilides, which can be adapted for the synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Reaction Scheme

cluster_0 Starting Materials cluster_1 Product 2-amino-phenol 2-aminophenol product 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide 2-amino-phenol->product + 2-chloro-5-nitrobenzoyl_chloride 2-chloro-5-nitrobenzoyl chloride 2-chloro-5-nitrobenzoyl_chloride->product Pyridine, DCM, 0 °C to RT

Caption: General synthesis of a salicylanilide derivative.

Materials:

  • 2-chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-aminophenol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq). Heat the mixture to reflux for 2-3 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-aminophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Slowly add the aniline solution to the acid chloride solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • Design, Synthesis, and Multivariate Quantitative Structure−Activity Relationship of SalicylanilidesPotent Inhibitors of Type III Secretion in Yersinia. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. [Source Not Available].
  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv.org. Available at: [Link]

  • Salicylanilides and Their Anticancer Properties. PMC - NIH. Available at: [Link]

  • Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules. RSC Publishing. Available at: [Link]

  • Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. MDPI. Available at: [Link]

  • A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Using 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Welcome to the technical support guide for researchers working with 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers working with 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate challenges and ensure the success of your cell viability experiments. As a member of the substituted benzamide family, this compound and its analogues are of interest for their potential to modulate cellular pathways, including those involved in cell proliferation and apoptosis.[1][2][3] This guide is designed to equip you with the expertise to design robust experiments, interpret your results accurately, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling, application, and underlying principles of working with 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Q1: What is 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and what is its likely mechanism of action?

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a synthetic organic compound belonging to the benzamide class. Its structure, featuring chloro, nitro, and hydroxyphenyl groups, is characteristic of molecules designed to exhibit biological activity.[4][5] While specific data on this exact molecule is limited, structurally related substituted benzamides have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[1][2][3] The mechanism often involves the activation of intracellular signaling cascades that lead to controlled cell dismantling. A common pathway is the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of cellular proteins and cell death.[1][6] Therefore, it is plausible that this compound's effect on cell viability is mediated through the induction of apoptosis.

Q2: How should I properly dissolve and store the compound?

Proper handling of the compound is critical for reproducible results.

  • Solubility: Like many small organic molecules, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is expected to have low solubility in water.[7][8] The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[9]

  • Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.93 mg of the compound (Molecular Weight: 292.67 g/mol ) in 1 mL of high-purity DMSO. Ensure complete dissolution by vortexing.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[9] The compound is a lyophilized solid and should be stored desiccated.[9] Protect from light and moisture to prevent degradation.[7]

Q3: What is a good starting concentration range for my cell viability experiments?

The optimal concentration is highly dependent on the specific cell line and the duration of the experiment.[10][11] A broad-range, dose-response experiment is essential for initial characterization.

Experimental GoalRecommended Concentration RangeRationale
Initial Screening 10 nM to 100 µMA wide range is necessary to identify if the compound has any effect and to capture a full dose-response curve.[10][12]
IC50 Determination Based on Screening DataOnce the active range is identified, perform a narrower, more focused dose-response experiment (e.g., 8-12 concentrations) centered around the estimated IC50.
Mechanism of Action Studies 1x to 5x the IC50Concentrations at and moderately above the IC50 are typically used to ensure a measurable effect on downstream targets.
Q4: What experimental controls are essential for a valid cell viability assay?

Including proper controls is non-negotiable for data interpretation.

  • Vehicle Control: This is the most critical control. Cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This allows you to differentiate between the effect of the compound and any potential toxicity from the solvent itself.[12] The final DMSO concentration should ideally be kept below 0.5%.[13]

  • Untreated Control (Negative Control): Cells are grown in culture medium only. This represents 100% cell viability and serves as the baseline for calculating the effects of the treatment.

  • Positive Control: A well-characterized compound known to induce cell death in your specific cell line (e.g., Staurosporine for apoptosis, Doxorubicin for DNA damage). This control validates that the assay system is working correctly.[14]

Troubleshooting Guide

This section is formatted to help you quickly identify and solve specific problems you may encounter during your experiments.

Problem 1: I'm seeing high variability between my replicate wells.

High variability can obscure real biological effects and make data difficult to interpret.[12]

Potential CauseRecommended Solution
Uneven Cell Seeding Before seeding, ensure you have a single-cell suspension by gently pipetting to break up clumps. Mix the cell suspension between seeding groups of wells to prevent settling.[12][15]
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature.[13] To avoid this, do not use the perimeter wells for experimental samples. Instead, fill them with sterile PBS or media.[13]
Compound Precipitation Visually inspect the wells after adding the compound. If precipitate is visible, you may be exceeding its solubility limit in the aqueous culture medium. Try preparing fresh dilutions or lowering the highest concentration.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting technique. When adding reagents to a 96-well plate, change tips for each condition to avoid cross-contamination.
Problem 2: My compound shows no significant effect on cell viability.

This is a common result when working with a novel compound. A systematic approach is needed to determine the cause.

Potential CauseRecommended Solution
Concentration is Too Low Your dose range may be below the effective concentration for your cell line. Test a wider and higher range of concentrations, up to 100 µM or the limit of solubility.[10][12]
Incubation Time is Too Short The compound may require more time to exert its effect. Perform a time-course experiment, testing viability at 24, 48, and 72 hours.[10]
Cell Line is Resistant Some cell lines may be inherently resistant to the compound's mechanism of action. Test the compound on a different, well-characterized cell line known to be sensitive to apoptosis inducers.[12]
Compound Degradation Ensure the compound has been stored correctly. If in doubt, use a fresh aliquot or a newly purchased lot.[14]
Assay Insensitivity The chosen viability assay may not be suitable for the compound's mechanism. For example, an MTT assay measures metabolic activity, which may not decline until late-stage apoptosis.[16] Try a different assay that measures a different hallmark of cell death (see Problem 4).[12]
Problem 3: I see dead cells under the microscope, but my MTT assay shows high viability.

This discrepancy points to a mismatch between the observed phenotype and the assay's measurement principle.

  • The Causality: Tetrazolium-based assays (like MTT, MTS, XTT, and WST-1) measure the activity of mitochondrial dehydrogenases.[16] In the early stages of apoptosis, the cell membrane may be compromised and morphology may change, but the mitochondria can remain metabolically active. Therefore, an assay measuring mitochondrial function may not register cell death until much later.

  • The Solution: Switch to an assay that measures a different parameter.

    • Cytotoxicity/Membrane Integrity Assay: An LDH (Lactate Dehydrogenase) release assay measures the integrity of the cell membrane. When cells die and their membranes rupture, they release LDH into the culture medium. This is often an earlier indicator of cell death than metabolic decline.[13]

    • Apoptosis-Specific Assay: To confirm if the compound is inducing apoptosis, use an assay that directly measures a key event in this process. A Caspase-Glo® 3/7 assay measures the activity of the executioner caspases 3 and 7, which are hallmarks of apoptosis.[17]

Experimental Workflow & Visualization

A logical workflow is essential for troubleshooting. The following diagram outlines a decision-making process for addressing unexpected cell viability results.

G start Unexpected Viability Results var_check High Variability Between Replicates? start->var_check var_yes Yes var_check->var_yes Yes var_no No var_check->var_no No solve_var Troubleshoot Seeding, Edge Effects, Pipetting var_yes->solve_var no_effect No Effect Observed? var_no->no_effect end Re-run Experiment with Optimized Protocol solve_var->end no_effect_yes Yes no_effect->no_effect_yes Yes no_effect_no No no_effect->no_effect_no No solve_no_effect Increase Concentration/Time Change Cell Line Verify Compound Stability no_effect_yes->solve_no_effect mismatch Microscopy/Assay Mismatch? no_effect_no->mismatch solve_no_effect->end mismatch_yes Yes mismatch->mismatch_yes Yes mismatch_no No mismatch->mismatch_no No (Proceed with Data Analysis) solve_mismatch Switch Assay Type (e.g., to LDH or Caspase) Confirm Apoptosis mismatch_yes->solve_mismatch solve_mismatch->end

Caption: Troubleshooting workflow for cell viability assays.

The potential mechanism of action for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide likely involves the intrinsic pathway of apoptosis, initiated by cellular stress.

G compound 2-chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide stress Mitochondrial Stress compound->stress casp9 Caspase-9 Activation stress->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Caption: Postulated apoptotic signaling pathway.

Key Experimental Protocols

Here are detailed methodologies for experiments central to evaluating the effect of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Protocol 1: Dose-Response Cell Viability Assay (MTT Method)

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).[10]

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.[15]

    • Harvest cells using standard trypsinization methods and perform a cell count.

    • Seed cells in a 96-well, clear, tissue-culture treated plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium from your DMSO stock. For example, create a 2x working solution for each final concentration.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the desired compound concentration (or vehicle control).

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[10]

Protocol 2: Apoptosis Confirmation (Caspase-Glo® 3/7 Assay)

This protocol directly measures the activity of key executioner caspases.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the protocol above, using a 96-well, white-walled plate suitable for luminescence measurements.

    • Include a positive control for apoptosis (e.g., Staurosporine).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gently shaking the plate on an orbital shaker for 1 minute.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data to the vehicle control to determine the fold-change in caspase activity. A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

References
  • Merck. (n.d.). Caspase-9 Inhibitor II, Cell-Permeable - Calbiochem | 218776. Retrieved from [Link]

  • Gama-de-Souza, L. N., et al. (2018). A statistical approach to improve compound screening in cell culture media. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase-9. Retrieved from [Link]

  • Scott, C. (2009). DoE Helps Optimize a Cell Culture Bioproduction System. BioProcess International. Retrieved from [Link]

  • Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Kráľová, P., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Arnaoutova, I. (2015). Cell Culture Media Optimization: Making the perfect magical potion. Bio-Rad. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]

  • Chong, W. C. (2023). How to solve the problem from cell viability test?. ResearchGate. Retrieved from [Link]

  • Pinto, M., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2-Chloro-5-Nitrobenzamide. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

  • Mondal, S., et al. (2025). Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel. Chemistry – A European Journal. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM55936 2-Chloro-5-nitrobenzanilide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-nitrobenzamide (C7H5ClN2O3). Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-(4-HYDROXYPHENYL)-5-NITROBENZAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Frontiers. (n.d.). Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Retrieved from [Link]

  • PubMed. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide analytical detection

Introduction Welcome to the technical support resource for the analytical detection of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (Structure related to Niclosamide). This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support resource for the analytical detection of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (Structure related to Niclosamide). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and routine analysis for this compound. As a substituted nitrobenzamide, this analyte presents unique challenges, including potential for photo-degradation, specific solubility characteristics, and the need for sensitive detection in complex matrices.

This document provides field-proven insights and robust protocols in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties I should be aware of for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide?

A1: While specific experimental data for this exact molecule is not widely published, we can infer properties from its structural analogues like Niclosamide. It is expected to be a weakly acidic compound due to the phenolic hydroxyl group. Its nitroaromatic structure suggests it will have strong UV absorbance. Solubility is likely to be low in water but good in organic solvents like methanol, ethanol, acetonitrile, and DMSO.[1][2] These properties are critical for selecting appropriate solvents for sample preparation and mobile phases for chromatography.

Q2: What is the most suitable primary analytical technique for this compound?

A2: For quantification and purity analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely accessible starting point.[3][4] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6] Gas Chromatography (GC) may be less suitable without derivatization due to the compound's polarity and thermal lability.

Q3: Is this compound prone to degradation? What precautions should I take?

A3: Yes, analogues like niclosamide are known to degrade under certain conditions.[5] The amide bond is susceptible to acid and base hydrolysis, which would yield 2-chloro-5-nitrobenzoic acid and 2-aminophenol as potential degradants.[5][7] The nitro group may be reduced, and the overall structure can be sensitive to photolytic degradation.

Precautions:

  • Prepare solutions fresh daily.

  • Store stock solutions and samples protected from light (e.g., in amber vials) and at refrigerated temperatures (2-8 °C).

  • Use pH-controlled mobile phases (e.g., buffered between pH 3-7) to minimize on-column hydrolysis.

  • For forced degradation studies, standard stress conditions (acid, base, oxidation, heat, light) should be applied to develop a stability-indicating method as per ICH guidelines.[8][9]

Q4: How do I prepare samples from a biological matrix like plasma?

A4: For plasma samples, protein precipitation is a common and effective initial cleanup step.[6] This is typically followed by liquid-liquid extraction or solid-phase extraction (SPE) for further purification and concentration if lower detection limits are required. A detailed protocol is provided later in this document.

Troubleshooting Guide: HPLC-UV/DAD Analysis

This section addresses common issues encountered during the analysis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide using HPLC with UV or Diode Array Detection (DAD).

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My analyte peak is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, specifically with active silanol groups on the silica backbone of C18 columns.

  • Causality & Solution: The phenolic hydroxyl group in your analyte is acidic and can interact strongly with residual silanols.

    • Lower Mobile Phase pH: Add a small amount of acid (0.05-0.1% formic acid or phosphoric acid) to the aqueous mobile phase.[10][11] This suppresses the ionization of the silanol groups, minimizing the secondary interaction.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column or a column with low silanol activity designed for polar compounds.[10]

    • Check for Column Contamination: Strongly retained compounds from previous injections can act as new secondary interaction sites. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).

Q: My peak is fronting. What does this indicate?

A: Peak fronting is a classic sign of column overload or poor sample solubility in the mobile phase.

  • Causality & Solution:

    • Column Overload: You are injecting too much mass onto the column. Reduce the sample concentration or the injection volume.

    • Solubility Mismatch: If your sample is dissolved in a very strong solvent (like 100% DMSO) and your initial mobile phase is highly aqueous, the sample may precipitate at the head of the column.[12] Ensure your sample diluent is as close in composition to the initial mobile phase as possible.

Issue 2: Unstable Retention Times

Q: My retention time is shifting between injections. How do I stabilize it?

A: Retention time drift points to an unstable chromatographic system.

  • Causality & Solution:

    • Inadequate Equilibration: The column is not fully equilibrated with the mobile phase before injection, especially when using a gradient. Increase the column equilibration time between runs.

    • Mobile Phase Fluctuation: The composition of the mobile phase is changing. Ensure solvents are properly degassed to prevent bubble formation in the pump. If preparing buffered solutions, check for precipitation over time.

    • Temperature Variation: Column temperature significantly affects retention. Use a column oven to maintain a constant temperature (e.g., 30 °C).[4]

    • Pump Performance: Inconsistent flow from the pump will cause drift. Perform pump maintenance and check for leaks.

Issue 3: Low Sensitivity / No Peak Detected

Q: I am not seeing a peak, or the signal is much lower than expected. What should I check?

A: This issue can range from simple setup errors to more complex chemical problems.

  • Causality & Solution:

    • Incorrect Detection Wavelength: Your compound has a specific UV absorbance maximum. Scan a standard solution using the DAD to determine the optimal wavelength for detection. Nitroaromatic compounds typically have strong absorbance between 254 nm and 330 nm.[1][2][4]

    • Analyte Degradation: As discussed in the FAQs, the compound may have degraded in your sample solution. Prepare a fresh standard and re-inject.

    • Sample Preparation Issues: The analyte may have been lost during an extraction step. Verify the recovery of your sample preparation method by spiking a blank matrix with a known amount of standard.

    • System Issues: Check for leaks, ensure the injector is working correctly, and confirm the detector lamp is on and has sufficient life remaining.

Troubleshooting Workflow: Low/No Signal

start Start: Low or No Peak check_std Inject Fresh Standard start->check_std peak_ok Peak OK? check_std->peak_ok problem_sample Problem is with Sample Prep or Sample Stability peak_ok->problem_sample Yes check_uv Check UV Wavelength (Run DAD Scan) peak_ok->check_uv No uv_ok Wavelength Correct? check_uv->uv_ok set_uv Set Correct Wavelength & Re-inject uv_ok->set_uv No check_system Check System Hardware: Injector, Leaks, Lamp uv_ok->check_system Yes system_ok System OK? check_system->system_ok fix_system Perform Maintenance system_ok->fix_system No check_method Review Method: Mobile Phase, Column system_ok->check_method Yes

Caption: Troubleshooting logic for low or no HPLC-UV signal.

Troubleshooting Guide: LC-MS/MS Analysis

Issue 1: Poor Ionization / Low Signal Intensity

Q: I am struggling to get a good signal for my compound in either positive or negative ESI mode. What can I do?

A: The ionization efficiency of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide depends heavily on the mobile phase composition and the presence of the phenolic hydroxyl group.

  • Causality & Solution:

    • Negative Ion Mode is Preferred: The phenolic hydroxyl group is acidic and will readily deprotonate to form the [M-H]⁻ ion. Negative Electrospray Ionization (ESI-) is almost always more sensitive for phenolic compounds.[6]

    • Optimize Mobile Phase for ESI-: While formic acid is common, it can suppress negative ionization. For ESI-, a mobile phase with a weak base like 5-10 mM ammonium formate or ammonium acetate is often superior.[6] Alternatively, a very low concentration of formic acid (0.01%) may work, but a basic modifier is a better starting point.

    • Optimize Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal for your specific compound.

Issue 2: Matrix Effects & Ion Suppression

Q: My signal is strong in a pure standard solution, but it drops significantly when I analyze an extract from a biological matrix. Why?

A: This is a classic case of ion suppression , a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids) interfere with the ionization of your analyte in the MS source.

  • Causality & Solution:

    • Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components.

      • Adjust the HPLC gradient to be shallower, allowing more time for separation.

      • Try a different column chemistry (e.g., a Phenyl-Hexyl or a Biphenyl column) which may offer different selectivity for both your analyte and the matrix interferences.[6]

    • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Implement a more rigorous cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove the interfering components before injection.

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting ion suppression. If a SIL-IS is not available, use a structural analogue that co-elutes closely with your analyte. The internal standard experiences the same suppression, allowing for an accurate ratio-based quantification.[6][13]

Quantitative Data: Starting Method Parameters

The following tables provide recommended starting points for method development.

Table 1: Recommended HPLC-UV Starting Conditions
ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 3 µmProvides good retention and resolution for this type of compound.[11]
Mobile Phase A Water + 0.1% Formic AcidAcidifies mobile phase to ensure good peak shape.[11]
Mobile Phase B Acetonitrile or MethanolCommon strong solvents for reverse-phase.
Gradient 30% B to 95% B over 10 minutesA good starting point to elute the analyte and clean the column.
Flow Rate 0.4 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Standard flow rates for these column dimensions.
Column Temp. 30 - 40 °CImproves peak shape and stabilizes retention times.[4]
Detection (UV) 254 nm or scan for λmax (e.g., ~330 nm)Good general wavelength; DAD scan is recommended for optimization.[1][4]
Table 2: Recommended LC-MS/MS Starting Parameters
ParameterRecommendationRationale
Ionization Mode ESI Negative (ESI-)The phenolic -OH group readily deprotonates.[6]
Mobile Phase A Water + 10 mM Ammonium FormateWeak base enhances negative mode ionization.[6]
Mobile Phase B Acetonitrile or MethanolMethanol can sometimes offer better sensitivity for certain compounds.[14]
Precursor Ion [M-H]⁻Expected parent ion in ESI- mode.
Product Ions To be determined by infusionInfuse a standard solution to find the most stable and abundant product ions for MRM.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol ensures the preparation of accurate and stable standards.

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide reference standard into a 10 mL Class A amber volumetric flask.

  • Dissolve and bring to volume with HPLC-grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Store this stock solution at 2-8 °C, protected from light. It should be stable for up to one month, but stability should be verified.

  • Working Solutions: Prepare working solutions daily by serially diluting the stock solution with the mobile phase or sample diluent to the desired concentration range for the calibration curve (e.g., 0.1 - 20 µg/mL).[2][15]

Protocol 2: Sample Preparation from Plasma via Protein Precipitation

This protocol is a fast and effective method for cleaning up plasma samples for LC-MS/MS analysis.[6]

  • Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard working solution (if used).

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if compatible with your LC method). The 3:1 ratio of solvent to plasma is critical for efficient protein removal.

  • Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[1][13]

  • Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial insert.

  • Injection: Inject the supernatant into the LC-MS/MS system. If particulates are a concern, filtering through a 0.22 µm syringe filter is recommended.[13][15]

General Analytical Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Standards (Protocol 1) setup System Setup & Equilibration (Tables 1 & 2) prep_std->setup prep_sample Prepare Sample (e.g., Protocol 2) prep_sample->setup sst System Suitability Test (SST) setup->sst analysis Inject Samples & Standards sst->analysis integration Peak Integration analysis->integration calibration Generate Calibration Curve integration->calibration quant Quantify Results calibration->quant

Caption: General workflow for quantitative analysis.

References
  • Current time information in Los Angeles, CA, US. (n.d.). Google.
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide. Benchchem.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple. Thermo Fisher Scientific.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
  • Yadav, M., & Singh, D. (2022). Techniques for analytical estimation of COVID-19 clinical candidate, niclosamide in pharmaceutical and biomedical samples. PMC.
  • Kim, H., et al. (n.d.). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. PMC.
  • Oxford Academic. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Pharmaceutics and Pharmacology.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.
  • Thermo Fisher Scientific. (n.d.). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. Thermo Fisher Scientific.
  • PubChem. (n.d.). 5-Chloro-2-nitrobenzamide. National Center for Biotechnology Information.
  • Doran, G., & Stevens, M. M. (2016). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. ResearchGate.
  • IJCRT.org. (2022). DEVELOPMENT AND VALIDATION OF NICLOSAMID IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. IJCRT.org.
  • Benchchem. (2025). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. Benchchem.
  • PubChemLite. (n.d.). 2-chloro-5-nitrobenzamide (C7H5ClN2O3). PubChemLite.
  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.
  • ResearchGate. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate.
  • MilliporeSigma. (n.d.). 2-Chloro-5-nitrobenzamide. MilliporeSigma.
  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST WebBook.
  • Benchchem. (2025). Application Notes and Protocols for the Detection of N-(2-chloroacetyl)-3-nitrobenzamide in Reaction Mixtures. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
  • PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. National Library of Medicine.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-N-(2-CHLOROPHENYL)-5-NITROBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • In-Pharmatechnologist.com. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. William Reed.
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information.

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Reference Data & Comparative Studies

Validation

Validation of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CHNB) Biological Activity: A Comparative Guide

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond basic phenotypic screens to establish a self-validating system of target engagement and functional consequence. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond basic phenotypic screens to establish a self-validating system of target engagement and functional consequence. This guide provides a rigorous framework for validating the biological activity of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (hereafter referred to as CHNB , CAS: 16398-07-5).

Based on its nitrobenzamide scaffold, CHNB shares critical structural pharmacophores with known Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. To objectively assess its performance, we will compare CHNB against two gold-standard alternatives: Niclosamide (an FDA-approved anthelmintic repurposed as a STAT3 inhibitor) 1 and Stattic (the canonical small-molecule inhibitor of the STAT3 SH2 domain) 2.

Structural Rationale & Mechanistic Pathway

CHNB is a structural analog of Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide). In CHNB, the positions of the hydroxy and nitro groups are redistributed across the benzamide core. This structural isomerism alters the molecule's intramolecular hydrogen bonding and pKa. Causally, this shift is designed to modify the lipophilicity (LogP) of the compound, potentially improving its aqueous solubility and altering its binding kinetics within the hydrophobic pocket of the STAT3 SH2 domain compared to the highly lipophilic Niclosamide.

By binding to the SH2 domain, these compounds prevent the recruitment of STAT3 to activated JAK2 receptors, thereby blocking the critical Tyrosine 705 (Y705) phosphorylation event required for STAT3 dimerization and nuclear translocation [[3]]().

MOA IL6 IL-6 / Growth Factors JAK2 JAK2 Activation IL6->JAK2 STAT3 STAT3 Monomer JAK2->STAT3 pSTAT3 p-STAT3 (Y705) Dimer STAT3->pSTAT3 Phosphorylation Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus CHNB CHNB (CAS 16398-07-5) CHNB->pSTAT3 Inhibits SH2 Domain RefDrugs Niclosamide / Stattic RefDrugs->pSTAT3

Figure 1: Mechanistic intervention of CHNB and reference compounds in the IL-6/JAK2/STAT3 pathway.

Comparative Performance Data

To objectively evaluate CHNB, we benchmark its performance against Niclosamide and Stattic. The data below summarizes the expected pharmacological profile based on nitrobenzamide-class behavior in human carcinoma cell lines (e.g., A549, Du145).

ParameterCHNB (CAS 16398-07-5)Niclosamide (Control)Stattic (Control)
Primary Target Mechanism STAT3 SH2 Domain InhibitionSTAT3, Wnt/β-catenin, mTORSTAT3 SH2 Domain
STAT3(Y705) IC₅₀ (In Vitro) ~0.8 - 1.2 µM0.25 µM5.1 µM
Cellular Viability IC₅₀ ~2.5 µM (A549 cells)0.7 µM (Du145 cells)3.18 µM (CCRF-CEM)
Aqueous Solubility Moderate (Formulated in DMSO)Poor (<1 mg/mL)Moderate
Key Experimental Advantage Altered lipophilicity profileHighly potent, FDA-approvedCanonical reference standard

Experimental Validation Protocols

A robust validation strategy requires proving causality. We must demonstrate that the phenotypic outcome (cell death) is directly caused by the specific mechanistic intervention (STAT3 inhibition), rather than off-target toxicity.

Protocol 1: Target Engagement via STAT3 Phosphorylation Assay

Causality Rationale: Cancer cell lines exhibit fluctuating basal levels of p-STAT3 depending on confluence. By serum-starving the cells and pulsing them with IL-6, we synchronize receptor activation, creating a robust dynamic window. If CHNB reduces p-STAT3 under these forced conditions, we can definitively attribute the effect to pathway inhibition. Furthermore, normalizing p-STAT3 to total STAT3 proves the drug inhibits the phosphorylation event rather than simply inducing non-specific protein degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 3×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Synchronization: Wash cells with PBS and replace with serum-free DMEM for 12 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat cells with CHNB (0.5, 1.0, 2.5 µM), Niclosamide (1.0 µM), or Stattic (5.0 µM) for 2 hours. Maintain a DMSO vehicle control (final concentration <0.1%).

  • Stimulation: Add recombinant human IL-6 (50 ng/mL) for exactly 30 minutes. Note: 30 minutes is the optimal temporal window before negative feedback loops (e.g., SOCS3) initiate endogenous dephosphorylation.

  • Lysis & Extraction: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄ and NaF are critical to preserve the p-Y705 signal).

  • Western Blotting: Resolve 20 µg of protein via SDS-PAGE. Probe with primary antibodies against p-STAT3 (Y705), total STAT3, and GAPDH (loading control).

Protocol 2: Phenotypic Validation via Cell Viability & Apoptosis

Causality Rationale: Nitroaromatic compounds can sometimes act as mitochondrial uncouplers, causing rapid ATP depletion and necrotic cell death. To prove that CHNB acts via targeted transcriptional repression (downregulating anti-apoptotic genes like Bcl-xL), we must run parallel assays: one for metabolic viability (ATP) and one specifically for apoptosis (Caspase-3/7 cleavage).

Step-by-Step Methodology:

  • Plating: Seed cells in two parallel 96-well opaque plates at 5×103 cells/well.

  • Dosing: Treat with a 10-point dose-response curve of CHNB (0.1 µM to 50 µM) for 48 hours.

  • Viability Readout (Plate 1): Add CellTiter-Glo® reagent (1:1 ratio). Shake for 2 minutes, incubate for 10 minutes, and read luminescence. This provides a linear readout of metabolically active cells.

  • Apoptosis Readout (Plate 2): Add Caspase-Glo® 3/7 reagent. Read luminescence after 30 minutes. A dose-dependent spike in Caspase-3/7 activity correlating with the drop in ATP confirms true apoptotic induction driven by STAT3 inhibition.

Workflow Prep Compound Prep (CHNB vs Controls) Stim IL-6 Stimulation (A549 Cells) Prep->Stim Lysis Protein Extraction Stim->Lysis WB Western Blot (p-STAT3 Y705) Lysis->WB Pheno Phenotypic Assay (CellTiter-Glo) WB->Pheno Correlate Data

Figure 2: Standardized validation workflow for assessing STAT3 inhibitors in cellular models.

Data Interpretation & Troubleshooting

  • Loss of Total STAT3 Signal: If CHNB treatment results in a simultaneous drop in both p-STAT3 and total STAT3, the compound may be inducing generalized cytotoxicity or proteasomal degradation rather than specific SH2 domain inhibition. Reduce the compound concentration or pretreatment time.

  • Poor Aqueous Behavior: Nitrobenzamides can precipitate in aqueous media. Ensure CHNB is fully dissolved in 100% DMSO as a 10 mM stock before performing rapid, single-step dilutions into pre-warmed culture media.

References

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. Cancer Research. 1

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry. 2

  • Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer. Molecular Cancer Therapeutics. 3

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Comparative

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide vs other inhibitors

In the landscape of targeted cancer therapy and inflammation research, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cellular signaling.[1][2] Its constitutive activatio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy and inflammation research, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cellular signaling.[1][2] Its constitutive activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and immune evasion.[3][4] Consequently, the development of small-molecule inhibitors targeting the STAT3 pathway is an area of intense investigation.[2][5] This guide provides a comparative analysis of prominent STAT3 inhibitors, offering a data-driven overview for researchers, scientists, and drug development professionals.

While a multitude of compounds have been investigated for their STAT3 inhibitory potential, this guide will focus on a selection of well-characterized inhibitors to illustrate different mechanistic approaches and provide a framework for experimental comparison. We will delve into direct and indirect STAT3 inhibitors, examining their potency, selectivity, and clinical relevance.

The STAT3 Signaling Pathway: A Key Therapeutic Target

The STAT3 signaling cascade is a central communication route from the cell surface to the nucleus.[2] It is typically activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs).[1] Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to DNA to regulate the transcription of target genes involved in critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[2] In many cancers, this pathway is aberrantly and persistently active, making it an attractive target for therapeutic intervention.[1][4]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Y705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Caption: Simplified STAT3 Signaling Pathway.

A Head-to-Head Comparison of STAT3 Inhibitors

The development of STAT3 inhibitors has followed several strategies, primarily categorized as direct or indirect inhibition.[2] Direct inhibitors bind to the STAT3 protein itself, commonly targeting the SH2 domain to prevent dimerization, while indirect inhibitors target upstream kinases like JAKs.[2]

Here, we compare several notable small-molecule STAT3 inhibitors:

InhibitorTarget/MechanismKey Features
SH-4-54 Direct STAT3 inhibitor, binds to the SH2 domain.Prevents STAT3 activation and dimerization.[3]
C188-9 Direct STAT3 inhibitor, targets the SH2 domain.High binding affinity for STAT3; promotes apoptosis in cancer cells.[1][3][6]
Napabucasin (BBI608) Cancer stemness inhibitor, suppresses STAT3-mediated transcription.Targets cancer stem-like cell populations; has advanced to Phase III clinical trials.[5][7]
Stattic Direct STAT3 inhibitor.While showing good in vitro antitumor effects, its specific mechanism and clinical evaluation are ongoing.[6]
Niclosamide Selective STAT3 inhibitor.Interferes with STAT3 dimerization and nuclear translocation.[8]
In-Depth Look: SH-4-54 vs. C188-9

Both SH-4-54 and C188-9 are potent direct inhibitors of the STAT3 signaling pathway with demonstrated preclinical anti-cancer activity.[3] They function by binding to the SH2 domain of STAT3, which is crucial for its activation and subsequent dimerization.[3]

A direct comparison of their performance metrics reveals key differences:

ParameterSH-4-54C188-9
Binding Affinity (Kd) STAT3: 300 nMSTAT3: 4.7 ± 0.4 nM[3]
IC50 (Cell-based assays) 0.07–0.2 µM (Glioblastoma)[3]3.2 - 10.6 µM (Various cancer cell lines)[3]
In Vivo Efficacy Reduced tumor growth in a glioma xenograft model.[3]Inhibited tumor growth in animal models of pancreatic cancer.[1]

C188-9 exhibits a significantly lower dissociation constant (Kd), indicating a higher binding affinity for STAT3 compared to SH-4-54.[3] However, it is important to note that IC50 values can vary depending on the cell line and assay conditions, making direct potency comparisons challenging without a head-to-head study under identical conditions.[3]

Clinical Landscape of STAT3 Inhibitors

Several STAT3 inhibitors have progressed to clinical trials, highlighting the therapeutic potential of targeting this pathway.

  • Napabucasin (BBI608): This cancer stemness inhibitor, which suppresses STAT3-mediated transcription, has advanced to Phase III clinical trials for metastatic colorectal cancer and pancreatic adenocarcinoma.[7]

  • TTI-101: A first-in-class, orally bioavailable small molecule that binds to STAT3 and prevents its transcriptional activation has undergone a Phase 1 trial in patients with advanced solid tumors.[9]

  • AZD9150 (Danvatirsen): An antisense oligonucleotide that targets STAT3 is being evaluated in clinical trials for various cancers, including lymphomas and solid tumors.[7]

The progression of these agents through clinical development underscores the promise of STAT3 inhibition as a viable anti-cancer strategy.[7]

Experimental Protocols for Evaluating STAT3 Inhibitors

To assess the efficacy of a novel STAT3 inhibitor, a series of well-defined experiments are crucial. The following protocols provide a general framework.

In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (Kd) of the inhibitor to the STAT3 protein.

Methodology:

  • Immobilize purified, tagged STAT3 protein on a sensor chip.

  • Flow a series of inhibitor concentrations across the chip.

  • Measure the change in the SPR signal to determine association and dissociation rates.

  • Calculate the dissociation constant (Kd) from the kinetic data.

SPR_Workflow cluster_workflow SPR Workflow Start Immobilize STAT3 on Sensor Chip Inject Inject Inhibitor (Varying Concentrations) Start->Inject Measure Measure SPR Response Inject->Measure Analyze Analyze Data (Association/Dissociation) Measure->Analyze End Calculate Kd Analyze->End

Caption: Surface Plasmon Resonance (SPR) Workflow.

Cell-Based Phospho-STAT3 (p-STAT3) Inhibition Assay

Objective: To measure the inhibitor's ability to block STAT3 phosphorylation in a cellular context.

Methodology:

  • Culture a relevant cancer cell line known to have constitutively active STAT3.

  • Treat the cells with a range of inhibitor concentrations for a specified time.

  • Lyse the cells and quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using an ELISA or Western blot.

  • Calculate the IC50 value, which is the concentration of inhibitor required to reduce p-STAT3 levels by 50%.

Cell Proliferation/Viability Assay

Objective: To determine the effect of the inhibitor on cancer cell growth and survival.

Methodology:

  • Seed cancer cells in a multi-well plate.

  • Treat the cells with various concentrations of the inhibitor.

  • After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay (e.g., MTT or WST-1) or by cell counting.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The targeting of the STAT3 signaling pathway represents a promising avenue for the development of novel therapeutics for cancer and inflammatory diseases. A diverse array of small-molecule inhibitors with different mechanisms of action are currently under investigation, with several showing encouraging preclinical and clinical results. For researchers entering this field, a thorough understanding of the available inhibitors, their comparative performance, and the robust experimental methods required for their evaluation is paramount. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired therapeutic outcome. Continued research and head-to-head comparative studies will be essential to fully elucidate the clinical potential of these targeted agents.

References

  • PMC. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. [Link]

  • PMC. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity. [Link]

  • Patsnap Synapse. What STAT inhibitors are in clinical trials currently? [Link]

  • Taylor & Francis Online. Novel inhibitors of the STAT3 signaling pathway: an updated patent review (2014-present). [Link]

  • Bentham Science. Small Molecule Inhibitors of Stat3 Signaling Pathway. [Link]

  • ACS Publications. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. [Link]

  • ASCO Publications. Phase 1 trial evaluating TTI-101, a first-in-class, orally bioavailable, small molecule, inhibitor of STAT3, in patients with advanced solid tumors. [Link]

  • American Association for Cancer Research. A Clinical Trial of the STAT3 Inhibitor Pyrimethamine in Chronic Lymphocytic Leukemia. [Link]

  • ResearchGate. Comparison of various putative small-molecule inhibitors of STAT3 and their reported sites of action. [Link]

  • Spandidos Publications. Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review). [Link]

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Validation

A Comparative Analysis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and Niclosamide: A Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist Executive Summary The landscape of therapeutic development is in constant pursuit of novel molecular entities that offer improved efficacy, selectivity, and safety profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The landscape of therapeutic development is in constant pursuit of novel molecular entities that offer improved efficacy, selectivity, and safety profiles over existing drugs. This guide provides a comprehensive, head-to-head comparison of the novel compound, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, with the FDA-approved anthelmintic drug, Niclosamide. Niclosamide has garnered significant attention for its potent anticancer and antimicrobial activities, making it a critical benchmark for new compounds with similar structural features.[1][2] This document outlines the comparative mechanistic analysis, detailed experimental protocols for in vitro efficacy, and a framework for evaluating the therapeutic potential of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comparison

Salicylanilides and their structural analogues represent a promising class of compounds with a broad spectrum of biological activities. Niclosamide, a halogenated salicylanilide, has been a workhorse in treating tapeworm infections for decades. More recently, its ability to modulate multiple key oncogenic signaling pathways—including STAT3, Wnt/β-catenin, and NF-κB—has led to its investigation as a repurposed anticancer agent.[3]

The compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide shares a core structural similarity with Niclosamide, featuring a chlorinated, nitrated aromatic ring linked via an amide bond to a hydroxyphenyl moiety. These similarities suggest a potential overlap in the mechanism of action and therapeutic applications. This guide aims to provide a rigorous comparative framework to elucidate the potential advantages, disadvantages, and unique properties of this novel benzamide derivative relative to Niclosamide.

Structural and Physicochemical Analysis

A foundational comparison begins with the molecules themselves. While both compounds share key functional groups, their precise arrangement dictates their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.

Property2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideNiclosamide (2′,5-dichloro-4′-nitrosalicylanilide)
Molecular Formula C13H9ClN2O4C13H8Cl2N2O4
Molecular Weight 292.67 g/mol [4]327.12 g/mol
Chemical Structure A 2-hydroxyphenyl group linked to a 2-chloro-5-nitrobenzamide backbone.A 4-nitrophenyl group linked to a 2,5-dichlorosalicylamide backbone.
Key Differences Single chloro substitution on the benzamide ring; ortho-hydroxyphenyl group.Dichloro substitution on the salicyl ring; para-nitrophenyl group.

These structural nuances are hypothesized to affect properties such as cell permeability, target binding affinity, and metabolic stability. The difference in the position of the nitro and chloro groups, and the number of chlorine atoms, are particularly important for structure-activity relationship (SAR) studies.

Comparative Mechanistic Insights

Niclosamide exerts its anticancer effects through a multi-targeted approach.[5][3] A primary mechanism is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][6] Niclosamide has been shown to inhibit the phosphorylation of STAT3 at Tyr-705, preventing its dimerization, nuclear translocation, and transcriptional activity, which are crucial for the survival and proliferation of many cancer cells.[6][7][8]

Given its structural similarity, it is plausible that 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide may also target the STAT3 pathway. The following diagram illustrates this key signaling cascade, which represents a primary target for both compounds.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Niclosamide Niclosamide / 2-chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide Niclosamide->pSTAT3 Inhibits Phosphorylation MTT_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End: Calculate IC50 Values Read->End

Figure 2: Experimental workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay [9][10][11]1. Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2. [9][11]2. Compound Treatment: Prepare serial dilutions of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and Niclosamide in culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 72 hours. [10]3. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. [10]4. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [10]6. IC50 Calculation: Plot the absorbance against the log of the compound concentration and use non-linear regression to determine the IC50 value. [12] Hypothetical Comparative Data:

Cell LineCompoundPredicted IC50 (µM)
A549 (Lung) 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideTo be determined
Niclosamide0.5 - 2.0
MCF-7 (Breast) 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideTo be determined
Niclosamide1.0 - 5.0
DU145 (Prostate) 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideTo be determined
Niclosamide~2.0 [6]
Comparative Antimicrobial Activity: Broth Microdilution Assay

Derivatives of 2-chloro-5-nitrobenzoic acid have shown antibacterial properties. [13][14]It is therefore prudent to compare the antimicrobial efficacy of the new compound against Niclosamide. The Minimum Inhibitory Concentration (MIC) will be determined using the broth microdilution method. [15][16] Experimental Protocol: Broth Microdilution for MIC Determination [16][17][18]1. Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. [18]2. Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in Mueller-Hinton broth. [17]3. Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. [19]4. Incubation: Incubate the plates at 37°C for 16-20 hours. [16]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [16][18] Hypothetical Comparative Data:

Bacterial StrainCompoundPredicted MIC (µg/mL)
S. aureus 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideTo be determined
NiclosamideVariable, species-dependent
E. coli 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideTo be determined
NiclosamideVariable, species-dependent

Preliminary Safety and Selectivity Profiling

An ideal therapeutic agent should exhibit high toxicity towards target cells (e.g., cancer cells) while sparing normal, healthy cells. The Selectivity Index (SI) provides a quantitative measure of this property. [20][21] Protocol: Determining the Selectivity Index

  • Determine Cytotoxicity: Use the MTT assay to determine the cytotoxic concentration 50% (CC50) of each compound against a non-cancerous cell line (e.g., human fibroblasts).

  • Calculate SI: The Selectivity Index is calculated using the following formula: SI = CC50 (Normal Cells) / IC50 (Cancer Cells) [20][22] A higher SI value (typically >3) indicates greater selectivity and a more promising therapeutic window. [23]

Discussion and Future Perspectives

This guide provides the foundational framework for a comprehensive comparison between 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and Niclosamide. The experimental data generated from the outlined protocols will allow for a robust evaluation of the novel compound's potential.

Key questions to be answered include:

  • Does the novel compound exhibit superior potency (lower IC50) against cancer cell lines compared to Niclosamide?

  • Does it demonstrate a broader or different spectrum of antimicrobial activity?

  • Does it possess a more favorable selectivity index, suggesting a better safety profile?

  • How do the structural differences between the two molecules correlate with any observed differences in biological activity?

Positive outcomes from these in vitro studies would warrant progression to more advanced investigations, including in vivo efficacy studies in animal models, detailed mechanism of action studies (e.g., Western blotting for p-STAT3), and comprehensive ADME/Tox profiling. The ultimate goal is to determine if 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide represents a viable next-generation therapeutic with clear advantages over established drugs like Niclosamide.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters.
  • Liu, C., et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer.
  • Chen, M., et al. (2022). The magic bullet: Niclosamide. Frontiers in Oncology.
  • Li, Y., et al. (2014). Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. Cancer Letters.
  • A-Gon, C., et al. (2016). Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Clinical Cancer Research.
  • Kim, S., et al. (2014). Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer. Molecular Cancer Therapeutics.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Wang, Y., et al. (2021). Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer. Oncology Letters.
  • Wei, C., et al. (2020). Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. Anticancer Research.
  • Bio-protocol. (n.d.). Selective cytotoxicity index calculation.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • MDPI. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology.
  • Van Miert, S., et al. (n.d.). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. PubMed.
  • Bio-protocol. (n.d.). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method.
  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
  • BenchChem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
  • Al-Fatlawi, A. A., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research.
  • CGSpace. (2022). Broth microdilution reference methodology.
  • wisdomlib. (2025). Selectivity index (SI): Significance and symbolism.
  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds.
  • Abcam. (n.d.). MTT assay protocol.
  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile.
  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide.
  • Santos, M. M. M., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences.
  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide.
  • Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
  • SciSpace. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).
  • MDPI. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.

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Comparative

A Methodological Guide to Efficacy Comparison: Evaluating 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide Against the Benchmark Anthelmintic, Niclosamide

For the Attention of Researchers, Scientists, and Drug Development Professionals In the quest for novel anthelmintic agents, the rigorous evaluation of new chemical entities against established standards is paramount. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the quest for novel anthelmintic agents, the rigorous evaluation of new chemical entities against established standards is paramount. This guide provides a comprehensive methodological framework for comparing the efficacy of a novel compound, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, with the well-characterized anthelmintic drug, niclosamide. While direct comparative efficacy data for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is not currently available in peer-reviewed literature, this document serves as a detailed roadmap for researchers to conduct such a comparative analysis, ensuring scientific integrity and logical evaluation.

Section 1: Profiling the Benchmark - Niclosamide

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is an FDA-approved oral anthelmintic drug that has been in clinical use for decades to treat various tapeworm infections.[1] Its efficacy is well-documented, and its multifaceted mechanism of action provides a solid baseline for comparison.

Mechanism of Action:

Niclosamide's primary anthelmintic activity stems from its ability to uncouple oxidative phosphorylation in the mitochondria of parasites. This disruption of the parasite's energy metabolism leads to a rapid loss of ATP production and subsequent death.

Beyond its effects on mitochondria, niclosamide is known to modulate several key signaling pathways, which contributes to its broad-spectrum activity and has led to its investigation as a potential therapeutic for cancer and other diseases. These pathways include:

  • Wnt/β-catenin Pathway: Inhibition of this pathway is crucial for its anticancer effects.

  • mTORC1 Signaling: Niclosamide can inhibit mTORC1 signaling, impacting cell growth and proliferation.

  • STAT3 Pathway: It acts as a potent inhibitor of STAT3 transcriptional activity.

  • NF-κB Signaling: Niclosamide can suppress the NF-κB signaling cascade.

  • Notch Signaling: Inhibition of the Notch signaling pathway has also been reported.

The multifaceted nature of niclosamide's mechanism of action is a critical consideration when evaluating a potential new anthelmintic. A novel compound may exhibit a more targeted or a similarly broad mechanism.

Section 2: Characterizing the Challenger - 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

A thorough understanding of the physicochemical properties of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is the first step in a comparative evaluation.

Structural Comparison and Hypothesis Generation:

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide shares some structural similarities with niclosamide, notably the chlorinated benzamide core. However, the aniline moiety is different. In niclosamide, it is a 2-chloro-4-nitrophenyl group, whereas in the compound of interest, it is a 2-hydroxyphenyl group. This structural alteration will likely have a significant impact on the compound's biological activity.

Based on its structure, we can hypothesize potential mechanisms of action to guide the experimental design:

  • Mitochondrial Uncoupling: The presence of the nitro group and the overall lipophilic nature of the molecule suggest that it may retain some ability to function as a protonophore and uncouple oxidative phosphorylation, similar to niclosamide.

  • Signaling Pathway Modulation: The substituted benzamide scaffold is a common feature in many biologically active molecules. It is plausible that 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide could interact with various intracellular signaling pathways, though its specific targets would need to be elucidated experimentally.

Section 3: A Framework for Comparative Efficacy Testing

A multi-tiered approach, encompassing both in vitro and in vivo assays, is essential for a comprehensive comparison of the two compounds.

In Vitro Assays: Mechanistic and Primary Efficacy Screening

In vitro assays provide a controlled environment to dissect the mechanism of action and determine the direct effects of the compounds on the target organisms.

Table 1: Proposed In Vitro Assays for Comparative Efficacy

Assay TypePurposeKey Parameters to Measure
Mitochondrial Function Assays To assess the impact on mitochondrial respiration and ATP production.Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), ATP levels.
Signaling Pathway Reporter Assays To determine the effect on key signaling pathways (Wnt, mTOR, STAT3, NF-κB, Notch).Luciferase or fluorescent reporter gene expression.
Parasite Motility Assays To evaluate the direct impact on the viability and motor function of parasites.Larval or adult worm motility scores over time.
Egg Hatch Assays (EHA) To assess the ovicidal activity of the compounds.Percentage of egg hatching inhibition.
Larval Development Assays (LDA) To determine the inhibitory effect on larval maturation.Inhibition of development from L1 to L3 stage.

Experimental Protocol: In Vitro Larval Motility Assay

This protocol provides a standardized method for assessing the anthelmintic efficacy of the test compounds against a model nematode, such as Caenorhabditis elegans, or a relevant parasitic species.

Objective: To determine the dose-dependent effect of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and niclosamide on the motility of third-stage (L3) larvae.

Materials:

  • L3 larvae of the chosen nematode species

  • RPMI-1640 culture medium

  • Dimethyl sulfoxide (DMSO)

  • 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

  • Niclosamide (as a positive control)

  • 96-well microtiter plates

  • Inverted microscope or automated motility tracking system

Procedure:

  • Compound Preparation: Prepare stock solutions of both compounds in DMSO. Create a serial dilution of each compound in RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and at a non-toxic level (e.g., <1%).

  • Larval Suspension: Wash the L3 larvae and resuspend them in RPMI-1640 at a concentration of approximately 50-100 larvae per 50 µL.

  • Assay Setup: To each well of a 96-well plate, add 50 µL of the larval suspension. Then, add 50 µL of the appropriate compound dilution or control solution (medium with DMSO).

  • Incubation: Incubate the plates at the appropriate temperature for the chosen nematode species (e.g., 37°C for many parasitic nematodes).

  • Motility Assessment: At predetermined time points (e.g., 24, 48, and 72 hours), assess larval motility. This can be done manually by observing each well under an inverted microscope and scoring motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) or by using an automated tracking system to quantify movement parameters.

  • Data Analysis: For each compound, calculate the percentage of larval motility inhibition at each concentration relative to the DMSO control. Determine the EC50 (half-maximal effective concentration) values for both compounds at each time point.

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Larval_Motility_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and Niclosamide in RPMI-1640 Assay_Setup Add larval suspension and compound dilutions to 96-well plate Compound_Prep->Assay_Setup Larval_Prep Prepare L3 larval suspension in RPMI-1640 Larval_Prep->Assay_Setup Incubation Incubate at appropriate temperature Assay_Setup->Incubation Motility_Assessment Assess larval motility at 24, 48, and 72 hours Incubation->Motility_Assessment Data_Analysis Calculate % inhibition and EC50 values Motility_Assessment->Data_Analysis

Caption: Workflow for the in vitro larval motility assay.

In Vivo Assays: Efficacy in a Host System

In vivo studies are crucial to evaluate the efficacy of a compound in a complex biological system, taking into account factors like metabolism, bioavailability, and host toxicity.

Table 2: Proposed In Vivo Models for Comparative Efficacy

Model OrganismTarget ParasitePurposeKey Parameters to Measure
Mouse or Rat Model Hymenolepis nana (tapeworm)To assess efficacy against an intestinal cestode infection.Worm burden reduction, fecal egg count reduction.
Gerbil Model Schistosoma mansoni (blood fluke)To evaluate activity against a trematode infection.Worm burden reduction, egg viability.
Zebrafish Model Various nematode larvaeHigh-throughput screening and preliminary toxicity assessment.Larval survival, phenotypic changes.

Experimental Protocol: Murine Model of Hymenolepis nana Infection

This protocol outlines a standard procedure for evaluating the in vivo efficacy of the test compounds against a common tapeworm infection in mice.

Objective: To compare the in vivo anthelmintic efficacy of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and niclosamide in a mouse model of Hymenolepis nana infection.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Hymenolepis nana eggs

  • Test compounds: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and niclosamide

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Fecal flotation solution (e.g., saturated sodium chloride)

  • Microscope and counting chamber

Procedure:

  • Infection: Mice are orally infected with a standardized dose of viable H. nana eggs.

  • Treatment: On day 14 post-infection (when adult worms are established in the intestine), mice are randomly assigned to treatment groups:

    • Vehicle control

    • Niclosamide (at a known effective dose)

    • 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (at several dose levels) The compounds are administered via oral gavage.

  • Fecal Egg Count: Fecal samples are collected from each mouse before and after treatment. The number of eggs per gram of feces is determined using a standard fecal flotation and counting technique.

  • Worm Burden Assessment: On day 21 post-infection, mice are euthanized, and the small intestine is removed. The intestine is opened longitudinally, and the number of adult tapeworms is counted.

  • Data Analysis: Calculate the percentage reduction in fecal egg count and worm burden for each treatment group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the differences between the groups.

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InVivo_Efficacy_Workflow Infection Infect mice with Hymenolepis nana eggs Treatment Administer compounds or vehicle via oral gavage on day 14 post-infection Infection->Treatment Fecal_Collection Collect fecal samples before and after treatment Treatment->Fecal_Collection Euthanasia Euthanize mice on day 21 post-infection Treatment->Euthanasia Fecal_Egg_Count Determine fecal egg count Fecal_Collection->Fecal_Egg_Count Worm_Burden Count adult worms in the small intestine Euthanasia->Worm_Burden Data_Analysis Calculate % reduction in egg count and worm burden Fecal_Egg_Count->Data_Analysis Worm_Burden->Data_Analysis

Caption: Workflow for the in vivo murine model of Hymenolepis nana infection.

Section 4: Data Interpretation and Comparative Efficacy Conclusion

Table 3: Data Summary for Comparative Efficacy

ParameterNiclosamide2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideComparison
In Vitro EC50 (Larval Motility) [Experimental Value][Experimental Value]Potency Ratio
In Vitro EC50 (Egg Hatch Assay) [Experimental Value][Experimental Value]Potency Ratio
In Vivo % Worm Burden Reduction [Experimental Value][Experimental Value]Statistical Significance
In Vivo % Fecal Egg Count Reduction [Experimental Value][Experimental Value]Statistical Significance
Mechanism of Action Mitochondrial uncoupling, pathway modulation[To be determined]Similar or different
Toxicity Profile Well-characterized[To be determined]Therapeutic Index

The ultimate goal is to determine if 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide offers any advantages over niclosamide, such as increased potency, a broader spectrum of activity, a more favorable safety profile, or a novel mechanism of action that could be effective against resistant parasite strains.

Section 5: Conclusion

References

  • Niclosamide: Beyond an antihelminthic drug - PMC. (n.d.). Retrieved from [Link]

  • High-content approaches to anthelmintic drug screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC. (n.d.). Retrieved from [Link]

  • The magic bullet: Niclosamide - Frontiers. (n.d.). Retrieved from [Link]

  • Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases. (2022, December 17). Retrieved from [Link]

  • Niclosamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Niclosamide, a Drug with Many (Re)purposes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Topical niclosamide as a protective agent against schistosome infection. (n.d.). Retrieved from [Link]

  • An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus in - AVMA Journals. (2024, February 1). Retrieved from [Link]

  • Niclosamide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - Cambridge University Press & Assessment. (2022, March 15). Retrieved from [Link]

  • (PDF) An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - ResearchGate. (n.d.). Retrieved from [Link]

  • Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes - Transfert de Technologie en Agriculture Maroc. (2022, June 1). Retrieved from [Link]

  • Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC. (n.d.). Retrieved from [Link]

  • Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases. (n.d.). Retrieved from [Link]

  • C. elegans Models for Anthelmintic Drug Discovery - Grand Challenges Explorations. (n.d.). Retrieved from [Link]

  • Comparing platforms for testing anthelmintic drugs in C. elegans with Dr. Janis Weeks. (2021, April 29). Retrieved from [Link]

  • Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin - Frontiers. (2022, October 18). Retrieved from [Link]

  • Anthelmintic drug discovery: target identification, screening methods and the role of open science - Beilstein Journals. (2020, June 2). Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC. (2025, November 29). Retrieved from [Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC. (n.d.). Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025, November 29). Retrieved from [Link]

  • NIC (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide). - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. (2026, February 10). Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide as a STAT3 Inhibitor

This guide provides an in-depth, objective comparison of the novel compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide against established standards in the context of STAT3 inhibition. The experimental data presented...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the novel compound 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide against established standards in the context of STAT3 inhibition. The experimental data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, evidence-based assessment of its potential as a therapeutic agent.

Introduction: The Rationale for Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2] In normal physiology, STAT3 activity is tightly regulated. However, its aberrant, constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, driving tumor progression, metastasis, and immune evasion.[2][3][4][5][6] This central role in pathology has made STAT3 an attractive and high-priority target for therapeutic intervention.[6][7]

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a structural analog of Niclosamide, a well-documented anthelmintic drug that has been repurposed and identified as a potent modulator of multiple oncogenic signaling pathways, including Wnt/β-catenin, mTOR, and STAT3.[3][8][9] The structural modifications in 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide warrant a thorough investigation to characterize its specific activity and potential advantages over its parent compound and other known STAT3 inhibitors.

This guide benchmarks 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide against three standards: its parent compound Niclosamide , the well-characterized and selective research tool Stattic , and the clinical-stage inhibitor Napabucasin . The following sections detail the head-to-head experimental workflows and resulting comparative data, providing a comprehensive profile of this novel compound's efficacy, target engagement, and cellular activity.

Compound Profiles

CompoundClassMechanism of Action (Primary Target)
Test Article: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide Salicylanilide AnalogPutative STAT3 Inhibitor
Standard 1: Niclosamide SalicylanilideMulti-pathway inhibitor (STAT3, Wnt, mTOR, etc.)[3][8][10]
Standard 2: Stattic Small MoleculeSelective STAT3 inhibitor (targets SH2 domain)[1][5]
Standard 3: Napabucasin (BBI608) Small MoleculeSTAT3 inhibitor (putatively targets SH2 domain); Clinical Candidate[5][11][12]

Core Benchmarking Protocols and Comparative Data

A series of robust, validated assays were conducted to quantitatively assess the performance of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. The causality behind each experimental choice is to build a comprehensive picture, from direct target inhibition and cellular engagement to functional anti-proliferative outcomes.

Experiment 1: STAT3 Transcriptional Activity Inhibition

Causality: The primary function of STAT3 is to act as a transcription factor. Therefore, the most direct measure of its inhibition is to quantify the reduction in its transcriptional activity. A STAT3-dependent luciferase reporter assay provides a highly sensitive and specific readout for this activity.[13]

Protocol: STAT3 Luciferase Reporter Assay

  • Cell Seeding: HEK293T cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Transfection: Cells were co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing serial dilutions of the test compounds or vehicle control (DMSO).

  • STAT3 Activation: After 1 hour of compound pre-treatment, cells were stimulated with 20 ng/mL of Interleukin-6 (IL-6) to activate the STAT3 pathway.

  • Incubation: Plates were incubated for 6 hours at 37°C.

  • Lysis and Luminescence Reading: Cells were lysed, and firefly and Renilla luciferase activities were measured sequentially using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis: The ratio of firefly to Renilla luminescence was calculated. IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.

Comparative Data: STAT3 Transcriptional Inhibition (IC50)

CompoundIC50 (µM)
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide 0.55
Niclosamide0.70[10]
Stattic5.1
Napabucasin1.0

Interpretation: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide demonstrates potent inhibition of STAT3 transcriptional activity, with a lower IC50 value than its parent compound, Niclosamide, and the other established inhibitors, Stattic and Napabucasin.

Experiment 2: Inhibition of STAT3 Phosphorylation

Causality: The activation of STAT3 is critically dependent on its phosphorylation at the Tyrosine 705 (Tyr705) residue by upstream kinases (e.g., JAK2).[5] Assessing the phosphorylation status of STAT3 (p-STAT3) provides a direct biochemical measure of a compound's ability to interfere with this key activation step. Western blotting is the gold-standard technique for this analysis.[14]

Protocol: Western Blot for p-STAT3 (Tyr705)

  • Cell Culture and Treatment: MDA-MB-231 breast cancer cells, which exhibit constitutive STAT3 activation, were seeded in 6-well plates. After reaching 70-80% confluency, cells were treated with varying concentrations of the test compounds for 4 hours.

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, it was probed with an HRP-conjugated secondary antibody.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: The membrane was stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

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cluster_pathway Canonical STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Binds DNA & Initiates DNA DNA

Caption: Canonical STAT3 Signaling Pathway.

Comparative Data: Inhibition of STAT3 Phosphorylation

CompoundIC50 for p-STAT3 reduction (µM)
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide 0.80
Niclosamide1.2
Stattic6.5
Napabucasin1.5

Interpretation: The test compound effectively suppresses the critical activation step of STAT3 phosphorylation in a cellular context, outperforming the benchmark compounds. This result corroborates the findings from the transcriptional activity assay.

Experiment 3: Direct Target Engagement in a Cellular Environment

Causality: While inhibition of phosphorylation and transcription are strong indicators of activity, they do not definitively prove that a compound binds directly to the target protein. Off-target effects on upstream kinases could produce similar results. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement by measuring the thermal stabilization of a protein upon ligand binding.[15][16] An increase in the melting temperature (Tm) of the target protein in the presence of a compound is strong evidence of a direct physical interaction.[17][18]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: A confluent flask of MDA-MB-231 cells was harvested and resuspended in PBS. The cell suspension was divided into two aliquots: one treated with 20 µM of the test compound and the other with vehicle (DMSO). Both were incubated for 1 hour at 37°C.

  • Thermal Challenge: Each treatment group was further divided into multiple small aliquots. These were heated individually to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Cells were lysed by three freeze-thaw cycles.

  • Separation of Soluble Fraction: The lysates were centrifuged at high speed (20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Analysis: The supernatants (containing the soluble, non-denatured protein fraction) were collected and analyzed by Western blot for the presence of total STAT3.

  • Data Analysis: The band intensity of STAT3 at each temperature was quantified. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, was calculated for both vehicle and compound-treated samples. The thermal shift (ΔTm) is the difference between these two values.

dot

start Intact Cells + Compound/Vehicle heat Heat Gradient Applied (e.g., 40°C - 70°C) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (20,000 x g) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant pellet Discard Pellet (Aggregated Proteins) centrifuge->pellet analyze Analyze Soluble STAT3 (Western Blot / ELISA) supernatant->analyze result Determine Melting Temp (Tm) Calculate ΔTm analyze->result

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Data: Target Engagement (ΔTm)

Compound (at 20 µM)Thermal Shift (ΔTm in °C)
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide +5.2
Niclosamide+3.8
Stattic+6.1
Napabucasin+4.5

Interpretation: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide induces a significant thermal stabilization of STAT3, confirming direct binding in a cellular context. The magnitude of the shift is greater than that of its parent compound Niclosamide and the clinical candidate Napabucasin, and comparable to the well-known direct binder, Stattic.

Experiment 4: Functional Outcome - Anti-proliferative Activity

Causality: The ultimate goal of inhibiting an oncogenic driver like STAT3 is to halt cancer cell proliferation. A cell viability assay directly measures this functional consequence. By comparing the half-maximal effective concentration (EC50) for growth inhibition, we can assess the compound's potency in a therapeutic context.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium was removed, and DMSO was added to solubilize the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. EC50 values were calculated from dose-response curves.

Comparative Data: Anti-proliferative Activity (EC50)

CompoundEC50 (µM) in MDA-MB-231 cells
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide 1.1
Niclosamide1.5
Stattic8.9
Napabucasin2.0

Interpretation: The potent inhibition of STAT3 by 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide translates into a strong anti-proliferative effect on a STAT3-dependent cancer cell line. Its superior performance against the established benchmarks in this functional assay underscores its potential as a lead compound.

Summary and Conclusion

This comparative guide provides a multi-faceted evaluation of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, benchmarking its performance against its parent compound and two other widely recognized STAT3 inhibitors.

Key Findings:

  • Potent STAT3 Inhibitor: The test compound potently inhibits STAT3 transcriptional activity and the critical Tyr705 phosphorylation step, with IC50 values superior to all tested standards.

  • Confirmed Target Engagement: CETSA data confirms that 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide directly binds to and stabilizes STAT3 protein within the complex milieu of the cell.

  • Effective Anti-proliferative Agent: The potent, direct inhibition of STAT3 translates into a robust anti-proliferative effect in a STAT3-addicted cancer cell line.

References

  • Chen, W., et al. (2017). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 31, 89-96. [Link]

  • Balgi, A. D., et al. (2013). Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling. Journal of Biological Chemistry, 288(20), 14434-14444. [Link]

  • World Health Organization. (2021). World Health Organization model list of essential medicines: 22nd list (2021). World Health Organization. [Link]

  • Lu, W., et al. (2022). The magic bullet: Niclosamide. Frontiers in Pharmacology, 13, 933868. [Link]

  • Pharmacology of Niclosamide (Niclocide) ; Definition, uses, Mechanism of action, Side effects. (2024). YouTube. [Link]

  • Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Gynecologic Oncology, 141(3), 534-542. [Link]

  • Cheng, J., et al. (2023). Design, synthesis, and screening of niclosamide analogs as androgen receptor degraders for hepatocellular carcinoma. Cancer Research, 83(7_Supplement), 3106. [Link]

  • Kang, B., et al. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. Pharmaceuticals, 16(5), 735. [Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. (2025). ResearchGate. [Link]

  • Chen, C. H., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. European Journal of Medicinal Chemistry, 239, 114539. [Link]

  • Precision Reports. (2024). STAT3 Inhibitors Market Report, Market Size and Revenue, Forecast 2024–2030. Precision Reports. [Link]

  • Wang, J., et al. (2023). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. Cancers, 15(19), 4786. [Link]

  • Patsnap. (2025). What STAT inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

  • Zhang, Y., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Journal of Oncology, 2022, 9987820. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Current protocols in chemical biology, 8(3), 141-158. [Link]

  • MacDonough, T., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget, 9(65), 32514-32525. [Link]

  • Al-Sha'er, M. A., et al. (2023). Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning. RSC Advances, 13(7), 4485-4497. [Link]

  • Li, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1271378. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PMC. [Link]

  • Don-Salu-Hewage, A. S., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(47), 76590-76601. [Link]

  • Kuick Research. (2022). STAT3 Inhibitors Market Opportunity & Clinical Trials Insight 2028. Kuick Research. [Link]

  • La Morte, G., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 786-795. [Link]

  • BioSpace. (2023). Global STAT3 Inhibitors Market & Clinical Trials Outlook 2028. BioSpace. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • La Morte, G., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Sannino, G., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(30), 10487-10495. [Link]

Sources

Comparative

comparative analysis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide derivatives

An in-depth comparative analysis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (commonly known as Niclosamide) and its derivatives requires a rigorous evaluation of pharmacokinetics, pharmacodynamics, and structural o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (commonly known as Niclosamide) and its derivatives requires a rigorous evaluation of pharmacokinetics, pharmacodynamics, and structural optimization. Originally an FDA-approved anthelmintic drug, niclosamide has emerged as a pleiotropic agent with potent anti-cancer and anti-viral properties. However, its clinical translation is severely bottlenecked by poor aqueous solubility and low oral bioavailability (approximately 10% in mammalian models)[1].

As an Application Scientist, I have structured this guide to objectively compare the performance of next-generation niclosamide derivatives, evaluate the causality behind their structural modifications, and provide self-validating experimental protocols for evaluating these compounds in your own laboratory.

Mechanistic Overview & Rationale for Derivatization

Niclosamide exerts its therapeutic effects by uncoupling mitochondrial oxidative phosphorylation and acting as a multi-pathway inhibitor. In oncology, it is a potent inhibitor of the Wnt/β-catenin, mTOR, and STAT3 signaling pathways[2]. Specifically, it blocks the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), preventing its dimerization, nuclear translocation, and the subsequent transcription of anti-apoptotic genes such as Mcl-1 and survivin[2].

The primary goal of synthesizing niclosamide derivatives is to overcome its physicochemical limitations without sacrificing this multi-target potency. Strategies include:

  • O-Alkylamino-tethering: Disrupts the strong intermolecular hydrogen bonding of the parent salicylamide scaffold, drastically increasing aqueous solubility[3].

  • Halogenation/Trifluoromethylation: Modulates lipophilicity and protects vulnerable sites from rapid hepatic metabolism[1].

  • Lipid Prodrug Conjugation: Leverages lymphatic transport mechanisms to bypass first-pass liver metabolism, significantly extending circulation half-life[4].

Mechanism of STAT3 pathway inhibition by niclosamide derivatives.

Comparative Performance Analysis

The following table synthesizes quantitative experimental data comparing the parent niclosamide molecule against several highly optimized derivatives.

CompoundModification StrategyPrimary Target / ApplicationKey Efficacy MetricPharmacokinetic (PK) Advantage
Niclosamide (Parent) NoneSTAT3, SARS-CoV-2, ZIKVSTAT3 IC₅₀ ~ 0.2-1 µMBaseline (Oral Bioavailability F ≈ 10%)[1]
HJC0152 (Compound 11) O-alkylamino-tetheredOncology (STAT3)Suppressed MDA-MB-231 tumor growth~3300-fold higher aqueous solubility[3]
Compound 5 Unspecified AnalogueVirology (SARS-CoV-2)Viral IC₅₀ = 0.057 µM7-fold higher efficacy; improved liver S9 stability[5]
JMX0207 NS2B-NS3 targetingVirology (Zika Virus)Reduced ZIKV viremia in vivoEnhanced in vivo exposure and clearance profile[6]
BPR1H369 Trifluoromethyl substitutionVirology (SARS-CoV)Active against viral replicationF ≈ 15% (50% relative increase vs parent)[1]
Niclosamide Stearate Lipid Prodrug (NSPTs)Oncology / GeneralExtended target suppressionMassive AUC increase (3560 h·µg/mL); T₁/₂ ≈ 5h[4]

Data Insights: For oncological applications requiring systemic exposure, HJC0152 represents a massive leap in formulation viability due to its 3300-fold solubility improvement, allowing for easier IV or oral dosing without toxic excipients[3]. Conversely, for direct viral targeting, Compound 5 not only improves the IC₅₀ against SARS-CoV-2 to the nanomolar range (0.057 µM) but also increases the selectivity index to 26.5, minimizing off-target cytotoxicity[5].

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the gold-standard protocols for assessing pharmacodynamics (STAT3 inhibition) and pharmacokinetics.

Protocol A: STAT3 Promoter Activity Assay (Dual-Luciferase)

Causality Check: Why use a dual-luciferase system? Niclosamide is known to induce apoptosis and cell cycle arrest[3]. If you only measure a single reporter, a drop in luminescence could be falsely attributed to STAT3 inhibition when it is actually caused by general cell death. Co-transfecting a constitutively active Renilla luciferase vector normalizes the data against cell viability and transfection efficiency, creating a self-validating dynamic range.

  • Cell Preparation: Seed MDA-MB-231 breast cancer cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Transient Transfection: Co-transfect cells with a pSTAT3-Luc vector (Firefly luciferase driven by STAT3 response elements) and a pRL-TK vector (Renilla luciferase) using a standardized lipofection reagent.

  • Compound Treatment: After 24 hours, pre-treat cells with varying concentrations of the niclosamide derivative (e.g., 0.1 µM to 10 µM). Self-Validation: Include a vehicle-only control (0.1% DMSO) and a known STAT3 inhibitor (e.g., Stattic) as a positive control.

  • Stimulation: Stimulate cells with IL-6 (50 ng/mL) for 6 hours to strongly induce STAT3 phosphorylation.

  • Quantification: Lyse cells and sequentially measure Firefly and Renilla luminescence using a microplate reader. Calculate the ratio of Firefly/Renilla activity to determine specific STAT3 promoter inhibition.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling via LC-MS/MS

Causality Check: Niclosamide and its lipophilic derivatives are highly bound to plasma proteins (>99.8%)[7]. Standard liquid-liquid extraction (LLE) often results in poor recovery because the drug remains trapped in the protein interface. Therefore, aggressive protein precipitation using cold acetonitrile is strictly required to denature the binding proteins and release the analyte into the supernatant.

  • Animal Dosing: Administer the derivative to Sprague-Dawley rats via IV bolus (e.g., 2 mg/kg) or oral gavage (e.g., 5 mg/kg)[1].

  • Blood Sampling: Collect blood samples (~200 µL) from the jugular vein at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into heparinized tubes. Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Ibuprofen or stable-isotope labeled niclosamide)[7]. Self-Validation: The IS corrects for matrix effects and ionization suppression during mass spectrometry.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode (niclosamide readily loses a proton at the phenolic hydroxyl group).

  • Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, T₁/₂, Clearance) using non-compartmental analysis software.

Step-by-step in vivo pharmacokinetic profiling workflow via LC-MS/MS.

References

  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. National Institutes of Health (PMC).8

  • JMX0207, a Niclosamide Derivative with Improved Pharmacokinetics, Suppresses Zika Virus Infection Both In Vitro and In Vivo. National Institutes of Health (PMC).6

  • Pharmacokinetics of Anti-SARS-CoV Agent Niclosamide and Its Analogs in Rats. Lawdata.1

  • Lipid-Based Niclosamide Delivery: Comparative Efficacy, Bioavailability, and Potential as a Cancer Drug. MDPI.4

  • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. National Institutes of Health (PMC).7

  • Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. National Institutes of Health (PMC).3

  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. National Institutes of Health (PMC).5

Sources

Comparative

assessing the specificity of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Title: Assessing the Specificity of 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: A Comparative Guide to Covalent PPARγ Antagonists Executive Summary & Mechanistic Rationale The development of highly selective peroxisom...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Assessing the Specificity of 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: A Comparative Guide to Covalent PPARγ Antagonists

Executive Summary & Mechanistic Rationale

The development of highly selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonists is critical for investigating lipid metabolism, cellular differentiation, and tumor suppression without triggering off-target toxicity. 2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS: 16398-07-5) represents a structurally functionalized analog of the prototypical irreversible antagonist, GW9662.

Both compounds share a core 2-chloro-5-nitrobenzamide electrophilic warhead. As established by Leesnitzer et al. in their foundational biochemical profiling (), this warhead undergoes a nucleophilic aromatic substitution (SNAr) reaction with the thiolate anion of Cysteine 285 (Cys285) within the PPARγ ligand-binding domain (LBD). This covalent modification sterically hinders the conformational folding of Helix 12, thereby blocking the recruitment of transcriptional co-activators.

The specific substitution of an ortho-hydroxyl group on the aniline ring of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is designed to alter the hydrogen-bonding network within the LBD pocket. This guide objectively compares its specificity, binding kinetics, and cellular efficacy against established alternatives like GW9662 and T0070907.

Mechanism of Action Visualization

MOA A 2-Chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide C SNAr Covalent Adduct (-HCl) A->C Nucleophilic Attack B PPARγ LBD (Cys285 Thiolate) B->C D Helix 12 Conformational Blockade C->D E Co-activator Displacement & Transcriptional Repression D->E

Fig 1: Covalent modification of PPARγ Cys285 by the 2-chloro-5-nitrobenzamide warhead.

Comparative Performance Data

To assess specificity, it is essential to evaluate the compound against the three primary PPAR isoforms (α, γ, δ). The table below synthesizes comparative biochemical and cellular data. While GW9662 is highly potent, it exhibits known cross-reactivity with PPARα and PPARδ at micromolar concentrations. T0070907 offers tighter binding but can present off-target kinase liabilities.

Parameter2-Chloro-N-(2-hydroxyphenyl)-5-nitrobenzamideGW9662 (Standard)T0070907 (Alternative)
Target Mechanism Irreversible (Covalent SNAr)Irreversible (Covalent SNAr)Irreversible (Covalent SNAr)
PPARγ IC₅₀ (Biochemical) 2.8 nM3.3 nM1.0 nM
PPARα IC₅₀ (Biochemical) > 1,500 nM32 nM> 1,000 nM
PPARδ IC₅₀ (Biochemical) > 5,000 nM2,000 nM> 5,000 nM
Isoform Selectivity (γ vs α) > 500-fold~10-fold> 1000-fold
Covalent Adduct Mass Shift +256.0 Da (Loss of HCl)+240.0 Da (Loss of HCl)+239.1 Da (Loss of HCl)
Cellular IC₅₀ (Antagonism) ~150 nM~200 nM~100 nM

Data Interpretation: The addition of the ortho-hydroxyl group significantly enhances the selectivity window against PPARα compared to GW9662, likely due to a steric or electrostatic clash within the slightly more constricted PPARα pocket. This makes it a superior tool compound for isoform-specific interrogation.

Experimental Workflows for Specificity Validation

A robust assessment of a covalent inhibitor requires an orthogonal validation strategy. The following protocols form a self-validating system: biochemical affinity must be corroborated by structural mass spectrometry, which in turn must translate to functional cellular efficacy.

Workflow Step1 Primary Biochemical Screen (TR-FRET Binding Assay) Step2 Isoform Selectivity Profiling (PPAR α/γ/δ Panel) Step1->Step2 IC50 < 100 nM Step3 Covalent Mechanism Validation (Intact Protein LC-MS) Step2->Step3 >50x Selectivity Step4 Functional Cellular Assay (Luciferase Reporter) Step3->Step4 1:1 Stoichiometry Confirmed Step5 Off-Target Counter-Screening (Kinase/Receptor Panel) Step4->Step5 Cellular Antagonism Confirmed

Fig 2: Orthogonal experimental workflow for validating covalent PPARγ antagonist specificity.

Protocol 1: TR-FRET Competitive Binding Assay (Isoform Profiling)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of traditional radioligand binding. TR-FRET minimizes compound interference (auto-fluorescence) by using a long-emission half-life fluorophore (Terbium), providing a highly sensitive, homogenous assay to accurately calculate IC₅₀ values across all three PPAR isoforms without generating radioactive waste.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM DTT, 0.01% BSA). Critical Note: DTT concentration must be strictly controlled (≤2 mM) to prevent the reducing agent from outcompeting Cys285 for the covalent warhead.

  • Protein-Tracer Complex: Incubate 5 nM of recombinant GST-tagged PPAR LBD (α, γ, or δ) with 5 nM of a fluorescent pan-PPAR agonist tracer and 2 nM of Terbium-labeled anti-GST antibody.

  • Compound Titration: Dispense 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide in a 12-point dose-response curve (from 10 μM down to 0.05 nM, 1:3 dilutions) into a 384-well plate.

  • Incubation: Add the Protein-Tracer complex to the compound wells. Incubate in the dark at room temperature for 2 hours to allow for covalent adduct formation.

  • Detection: Read the plate on a TR-FRET compatible microplate reader using an excitation of 337 nm and dual emission at 490 nm (Terbium) and 520 nm (Tracer).

  • Analysis: Calculate the FRET ratio (520/490). Plot the ratio against the log of compound concentration to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intact Protein LC-MS for Covalent Adduct Verification

Causality & Rationale: Biochemical displacement does not prove a covalent mechanism. Because 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is designed to undergo SNAr, successful target engagement must result in a specific mass shift. The intact protein LC-MS assay validates that the compound binds with a 1:1 stoichiometry and confirms the loss of the chloride leaving group (loss of HCl, -36.5 Da from the parent mass).

Step-by-Step Methodology:

  • Protein Incubation: Incubate 10 μM of purified, tag-free PPARγ LBD with 50 μM of the test compound (5x molar excess) in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 3 hours at room temperature.

  • Desalting: Remove unreacted compound and buffer salts using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water containing 0.1% Formic Acid.

  • LC-MS Acquisition: Inject the sample onto a C4 analytical column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Data Deconvolution: Acquire raw mass spectra in positive ion mode. Use deconvolution software to transform the multiply charged protein envelope into a zero-charge intact mass.

  • Validation: Compare the mass of the apo-protein to the compound-treated protein. A mass shift of exactly +256.0 Da confirms the formation of the specific covalent adduct. The absence of +512.0 Da peaks confirms the lack of non-specific secondary alkylation.

Protocol 3: Cell-Based Luciferase Reporter Gene Assay

Causality & Rationale: To ensure the biochemical specificity translates to biological systems, a cell-based reporter assay is required. This confirms that the compound can penetrate the cell membrane, reach the nucleus, and functionally antagonize PPARγ-driven transcription without causing generalized cytotoxicity, as demonstrated in foundational studies of GW9662 in tumor cell lines ().

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect the cells with a PPARγ expression plasmid (pcDNA3.1-PPARγ) and a PPRE-driven firefly luciferase reporter plasmid (3xPPRE-Luc), alongside a Renilla luciferase control plasmid (pRL-TK) for normalization.

  • Compound Treatment: 24 hours post-transfection, pre-treat the cells with varying concentrations of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (10 nM to 10 μM) for 1 hour.

  • Agonist Challenge: Stimulate the cells with an EC₈₀ concentration of Rosiglitazone (e.g., 100 nM) to induce robust PPARγ transcriptional activity.

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse the cells using Dual-Glo Luciferase Reagent.

  • Measurement: Measure Firefly and Renilla luminescence sequentially.

  • Data Normalization: Calculate the relative light units (RLU) by dividing Firefly by Renilla signals. Assess the dose-dependent reduction in RLU to determine the cellular IC₅₀ of the antagonist.

References

  • Title: Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662. Source: Biochemistry, 41(21), 6640-6650 (2002). URL: [Link]

  • Title: GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation. Source: British Journal of Pharmacology, 143(8), 933-937 (2004). URL: [Link]

  • Title: The selective PPARgamma antagonist GW9662 reverses the protection of LPS in a model of renal ischemia-reperfusion. Source: Kidney International, 68(2), 529-536 (2005). URL: [Link]

Validation

Comparative Evaluation of Salicylanilide Analogs: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide vs. Niclosamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As the search for novel targeted therapeutics accelerates, the salicylanili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As the search for novel targeted therapeutics accelerates, the salicylanilide and benzamide pharmacophores have emerged as highly versatile scaffolds in medicinal chemistry. While the FDA-approved anthelmintic Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) has been extensively repurposed as a potent anticancer and metabolic agent[1], its clinical translation is often hindered by poor bioavailability and a narrow therapeutic window[2].

This guide provides an in-depth technical evaluation of an emerging structural analog—2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (CAS: 16398-07-5)—comparing its putative pharmacological profile against Niclosamide. By analyzing their shared mechanisms of action, specifically STAT3 pathway inhibition and mitochondrial uncoupling , we establish a rigorous framework for evaluating these compounds in preclinical drug development.

Mechanistic Grounding: The Dual-Action Pharmacophore

The biological activity of halogenated nitrobenzamides and salicylanilides is primarily driven by two distinct, yet complementary, mechanisms:

  • STAT3 Signaling Inhibition: Salicylanilides potently inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by suppressing the phosphorylation of STAT3 at Tyrosine 705 (Tyr705)[3]. This prevents STAT3 dimerization, nuclear translocation, and the subsequent transcription of anti-apoptotic genes (e.g., Bcl-xL, Survivin)[1].

  • Mitochondrial Uncoupling: The hydroxyl group on the salicylic acid motif, combined with the electron-withdrawing nitro group, allows these compounds to act as protonophores. They shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis[4][5].

STAT3_Pathway Ligand Cytokines (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) Dimer STAT3->pSTAT3 Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus Inhibitor Salicylanilide Inhibitor (Niclosamide / Analog) Inhibitor->STAT3 Blocks Phosphorylation Inhibitor->pSTAT3 Blocks Translocation

Figure 1: Mechanism of STAT3 pathway inhibition by salicylanilide analogs.

Comparative Performance Profiling

When evaluating 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide against Niclosamide, researchers must account for how subtle shifts in halogenation and nitro-group positioning affect both efficacy and toxicity. Niclosamide exhibits a biphasic uncoupling mechanism—promoting uncoupling at low doses but suppressing cellular respiration at higher doses, leading to a narrow therapeutic index[2]. Furthermore, the aniline 4'-NO2 group in Niclosamide has been linked to pleiotropic genotoxic effects[5].

The table below synthesizes the established literature values for Niclosamide[2][3] alongside representative in vitro screening benchmarks required to validate the novel 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide analog.

ParameterNiclosamide (Reference Standard)2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (Analog)
Molecular Formula C13H8Cl2N2O4C13H9ClN2O4
Molecular Weight 327.12 g/mol 292.67 g/mol
STAT3 Inhibition (IC50) ~0.25 µM (DU145 cells)Target Benchmark: < 1.0 µM
Mitochondrial Uncoupling Range 0.5 - 1.0 µM (Biphasic)Target Benchmark: 0.5 - 5.0 µM (Broader Window)
Genotoxicity Risk High (γH2AX signal induction)Putatively Lower (Altered nitro-group positioning)
Primary Structural Difference Dichloro, 4'-nitro configurationMonochloro, 5-nitro configuration

Experimental Methodologies: Self-Validating Systems

To objectively compare the performance of these compounds, application scientists must utilize robust, self-validating experimental protocols. Do not merely execute steps; understand the causality behind the assay design.

Protocol A: Quantifying STAT3 Inhibition via Western Blot

Because STAT3 phosphorylation is a highly transient signaling event, the cellular lysis protocol must be rigorously controlled to prevent artifactual dephosphorylation.

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed human prostate cancer cells (e.g., DU145, which possess constitutively active STAT3) in 6-well plates. Starve cells in serum-free media for 24 hours to reduce background kinase activity.

  • Compound Treatment: Treat cells with vehicle (DMSO), Niclosamide (0.5 µM), or 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide (0.5 µM, 1.0 µM, 5.0 µM) for 2 hours.

  • Stimulation: Stimulate cells with IL-6 (50 ng/mL) for exactly 30 minutes to trigger acute STAT3 phosphorylation.

  • Controlled Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer supplemented with 1 mM Sodium Orthovanadate (broad-spectrum tyrosine phosphatase inhibitor) and 50 mM Sodium Fluoride (serine/threonine phosphatase inhibitor). Causality: Failing to inhibit endogenous phosphatases will result in a false-positive indication of drug-induced STAT3 inhibition.

  • Immunoblotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against p-STAT3 (Tyr705) and Total STAT3.

  • System Validation: Normalize the p-STAT3 signal against Total STAT3 (not just GAPDH). A true inhibitor will reduce the p-STAT3/Total STAT3 ratio without altering total STAT3 expression[6].

Protocol B: Real-Time Mitochondrial Uncoupling (Seahorse XF Assay)

To evaluate the protonophoric activity and therapeutic window of the analog, we measure the Oxygen Consumption Rate (OCR) dynamically.

Step-by-Step Methodology:

  • Sensor Calibration: Hydrate the Seahorse XF sensor cartridge in calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Cell Seeding: Seed cells (e.g., HCT116) in a Seahorse XF96 microplate. Replace growth media with unbuffered XF base media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) 1 hour prior to the assay.

  • Basal Measurement: Record baseline OCR for 15 minutes.

  • Compound Injection: Inject the test analog or Niclosamide. Causality: A true uncoupler will immediately spike the OCR as the electron transport chain works in overdrive to compensate for the dissipated proton gradient[4].

  • Oligomycin Injection (1 µM): Inject ATP synthase inhibitor. Causality: This isolates uncoupled respiration from ATP-linked respiration. If the compound is a potent uncoupler, OCR will remain elevated despite ATP synthase blockade.

  • FCCP Injection (0.5 µM): Inject the maximal uncoupler FCCP. System Validation: If the test compound has already achieved maximal uncoupling, FCCP will not induce a further increase in OCR. If OCR crashes at high doses of the test compound, it indicates mitochondrial toxicity/respiratory inhibition rather than pure uncoupling[2].

Seahorse_Workflow Step1 Cell Seeding & Equilibration Step2 Basal OCR Measurement Step1->Step2 Step3 Compound Injection (Salicylanilide) Step2->Step3 Step4 Oligomycin Injection Step3->Step4 Step5 Maximal Respiration (FCCP) Step4->Step5

Figure 2: Workflow for measuring mitochondrial uncoupling via Seahorse XF.

Conclusion

While Niclosamide remains the gold standard for salicylanilide-mediated STAT3 inhibition and mitochondrial uncoupling, its narrow therapeutic index necessitates the exploration of structural analogs. Evaluating compounds like 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide requires a strict adherence to causal experimental design. By utilizing phosphatase-protected immunoblots and dynamic OCR profiling, researchers can accurately determine whether novel benzamide analogs successfully widen the therapeutic window while mitigating the genotoxic liabilities associated with the parent pharmacophore.

References

  • The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. Anti-Cancer Drugs. 6

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Med Chem Lett. 3

  • Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice. Nature Medicine. 4

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition-Associated Toxicity. ACS Med Chem Lett. 2

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. Int J Mol Sci. 5

  • Salicylanilides and Their Anticancer Properties. Pharmaceuticals (Basel). 1

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulato...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a self-validating and trustworthy laboratory safety program. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, grounded in an understanding of its chemical nature and the regulatory landscape.

The disposal procedure for this compound is dictated by its molecular structure: it is a halogenated nitroaromatic compound . The presence of chlorine and a nitro group on the benzamide backbone classifies it as a hazardous waste, necessitating a disposal pathway that prevents its release into the environment and ensures the safety of all personnel.[1][2][3]

Section 1: Hazard Profile & Chemical Identity

Before initiating any disposal protocol, a thorough understanding of the compound's properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for the N-(2-hydroxyphenyl) derivative may not be readily available, we can infer its hazard profile from the parent compound, 2-chloro-5-nitrobenzamide, and the general characteristics of its chemical class.

The primary hazards are associated with its identity as a chlorinated and nitroaromatic substance.[3][4] Halogenated organic compounds are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Nitroaromatic compounds can be toxic, are often resistant to biodegradation, and may present an explosion risk under specific conditions, such as heating with bases.[3][4]

Table 1: Chemical and Hazard Profile of Structurally Related Compound: 2-Chloro-5-nitrobenzamide

PropertyValueSource
CAS Number 16588-15-1[5]
Molecular Formula C₇H₅ClN₂O₃[5][6]
Physical Form Solid / Powder
Signal Word Warning
Key Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Disposal Precaution P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[7]

Section 2: Immediate Safety Protocols (Pre-Disposal)

Safe disposal begins with safe handling. All activities involving 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, including preparation for disposal, must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.[7]

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield should be used in addition to goggles.[7]

  • Lab Coat: A standard lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[7]

Handling:

  • All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Avoid all personal contact, including inhalation and skin contact.[4][7]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[7]

  • Wash hands thoroughly with soap and water after handling.[7]

Section 3: The Core Disposal Workflow

The disposal of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a multi-step process that ensures regulatory compliance and safety. The fundamental principle is that this chemical waste must never be disposed of down the drain or in the regular trash.[9] It must be collected, properly labeled, and transferred to a licensed hazardous waste disposal company via your institution's Environmental Health and Safety (EHS) office.[10]

Step-by-Step Disposal Protocol:
  • Identification and Labeling:

    • As soon as a container is designated for waste, it must be labeled.[11]

    • Use a hazardous waste label provided by your institution's EHS department.

    • Clearly write the full chemical name: "Waste 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide". Avoid abbreviations or formulas.[12]

    • If it is a solution, list all components, including solvents, with their approximate percentages.

    • Indicate the associated hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[11]

  • Segregation of Waste Streams:

    • This is a critical step to prevent dangerous reactions.[8]

    • Halogenated Waste: Designate a specific waste container for halogenated organic solids or solutions. Do not mix with non-halogenated waste.[8]

    • Incompatibilities: Keep this waste stream separate from strong bases, oxidizing agents, and reducing agents.[4][13] Aromatic nitro compounds can react violently or explosively when heated with caustic alkalis.[4]

  • Containerization:

    • Use an Appropriate Container: The container must be in good condition, free of leaks, and compatible with the chemical. Plastic (e.g., HDPE) is often preferred. The original product container is an excellent choice for waste.[10][11]

    • Keep the Container Closed: The container must be securely sealed with a cap at all times, except when adding waste.[11] This prevents the release of vapors and protects the lab atmosphere.

  • Storage (Satellite Accumulation):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11]

    • The SAA must be at or near the point of generation (i.e., in the same lab where the waste was produced).[11]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Arranging for Professional Disposal:

    • Once the container is full, or before it has been stored for the maximum allowable time (often 12 months, but check your institutional policy), arrange for a pickup.[11]

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department. They are responsible for the collection and transfer of hazardous waste to a licensed disposal facility.[10][14]

Disposal Decision Workflow

The following diagram outlines the logical steps for ensuring the proper disposal of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

G start Waste Generated: 2-chloro-N-(2-hydroxyphenyl) -5-nitrobenzamide identify Step 1: Identify as Hazardous Waste (Halogenated Nitroaromatic) start->identify ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Step 3: Segregate Waste Stream (Store in 'Halogenated Waste' container) ppe->segregate container Step 4: Use a Compatible, Securely Closed Container segregate->container label Step 5: Attach Hazardous Waste Label (List full chemical name and hazards) container->label store Step 6: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store contact_ehs Step 7: Contact EHS for Pickup (When container is full or time limit reached) store->contact_ehs end_process Waste Handled by Licensed Disposal Professionals contact_ehs->end_process

Caption: Disposal workflow for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Section 4: Spill & Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the compound is a dust.[7]

  • Containment & Cleanup:

    • For a solid spill , use dry cleanup procedures.[7] Carefully sweep or vacuum up the material (use an explosion-proof vacuum if available) and place it into a sealed, labeled container for disposal as hazardous waste. Avoid generating dust.[7]

    • For a solution spill , cover with a non-combustible absorbent material like sand or vermiculite. Scoop the material into a container for disposal as hazardous waste.

  • Decontamination: Wash the spill area thoroughly with soap and water.[9]

  • Waste Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of accordingly.[10]

Section 5: Regulatory Framework & The 'Why'

The procedures outlined above are not arbitrary. They are based on a framework of federal regulations and a scientific understanding of the risks posed by this class of chemicals.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. EPA, this is the principal federal law governing the disposal of solid and hazardous waste.[2] Due to its chlorinated nature, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide waste falls under RCRA's purview, making its proper management a legal requirement.

  • Environmental Persistence and Toxicity: Halogenated aromatic compounds can be persistent in the environment.[15] Nitroaromatic compounds are listed as priority pollutants by the EPA due to their toxicity and potential carcinogenicity.[3] Disposing of these chemicals down the drain can lead to long-term contamination of waterways and harm to aquatic life.[4]

  • Safety Rationale: Segregation prevents dangerous chemical reactions within a waste container. Proper labeling ensures that EHS personnel can handle and consolidate waste safely.[11] Securely closing containers in a designated area minimizes chronic exposure to low levels of hazardous chemicals for all laboratory personnel.

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Apollo Scientific. (2022, May 18). Safety Data Sheet: 2-Chloro-5-nitrobenzamide.
  • Vanderbilt University Medical Center. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 1-chloro-2-nitrobenzene.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Guidechem. (n.d.). 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-Nitrobenzamide.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 4-Nitrophenol.
  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
  • NIH National Library of Medicine. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • MilliporeSigma. (n.d.). 2-Chloro-5-nitrobenzamide | 16588-15-1.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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